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2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol Documentation Hub

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  • Product: 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol
  • CAS: 586339-01-7

Core Science & Biosynthesis

Foundational

Technical Monograph: Structural Identification and Synthetic Utility of 3-Chloro-1,2,4-Triazole Ethanol Scaffolds

The following technical guide is structured as an advanced operational monograph for drug discovery researchers. It focuses on the 3-chloro-1,2,4-triazole scaffold and its hydroxyethyl (ethanol) derivatives—a critical bu...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as an advanced operational monograph for drug discovery researchers. It focuses on the 3-chloro-1,2,4-triazole scaffold and its hydroxyethyl (ethanol) derivatives—a critical but often chemically ambiguous class of intermediates used to modulate lipophilicity and metabolic stability in antifungal and oncological pharmacophores.

Part 1: Chemical Identity & CAS Registry Architecture

In the context of medicinal chemistry, "3-chloro-1,2,4-triazole ethanol derivatives" refers to a class of N-alkylated heterocycles. There is no single CAS number for the entire group; rather, there is a specific CAS for the parent nucleophile and distinct CAS numbers for the regioselective alkylation products.

Core Parent Scaffold

The foundational building block for all derivatives in this class is the halogenated triazole ring. Unlike the ubiquitous unsubstituted 1,2,4-triazole, the 3-chloro variant offers unique electronic withdrawal properties, altering the pKa and hydrogen-bond accepting capability of the system.

Chemical NameStructure DescriptionCAS NumberMolecular Weight
3-Chloro-1H-1,2,4-triazole Parent Nucleophile6818-99-1 103.51 g/mol
1,2,4-Triazole Unsubstituted Control288-88-0 69.06 g/mol
The Ethanol Derivatives (The Target Class)

When the parent scaffold (CAS 6818-99-1) reacts with an ethylating agent (e.g., ethylene carbonate, 2-chloroethanol, or ethylene oxide), it yields N-hydroxyethyl derivatives. Due to annular tautomerism (1H, 2H, 4H), regioselectivity is the primary synthetic challenge.

RegioisomerChemical NameCAS NumberStatus
N1-Isomer 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanolNot Commonly Listed *Primary synthetic target (Thermodynamic)
N2-Isomer 2-(3-chloro-2H-1,2,4-triazol-2-yl)ethanolN/A (Custom) Common impurity (Kinetic)
Control 2-(1H-1,2,4-triazol-1-yl)ethanol3273-14-1 Reference Standard

*Note: The specific CAS for the 3-chloro-N1-ethanol derivative is not widely indexed in commercial catalogs, often requiring de novo synthesis using CAS 6818-99-1 as the registered starting material.

Part 2: Synthetic Logic & Regiocontrol (The "How-To")

The Regioselectivity Challenge

The 3-chloro-1,2,4-triazole ring possesses three potential alkylation sites (N1, N2, N4).

  • Electronic Bias: The chlorine atom at C3 exerts an inductive effect (-I), reducing the nucleophilicity of the adjacent N2 and N4.

  • Steric Bias: The chlorine atom creates steric bulk, disfavoring alkylation at N2 and N4.

  • Result: Under thermodynamic control, N1-alkylation is generally favored, producing the linear 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol.

Validated Synthetic Protocol

Objective: Synthesis of 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol via Hydroxyethylation.

Reagents:

  • Substrate: 3-Chloro-1H-1,2,4-triazole (CAS 6818-99-1)[1][2][3]

  • Reagent: Ethylene Carbonate (Solid, safer alternative to ethylene oxide)

  • Catalyst: Potassium Carbonate (

    
    ) or DBU
    
  • Solvent: DMF or Toluene (high boiling point required)

Step-by-Step Methodology:

  • Activation: Charge a reaction vessel with 3-chloro-1,2,4-triazole (1.0 eq) and

    
     (0.1 eq) in DMF. Stir at 80°C for 30 minutes to ensure deprotonation and tautomeric equilibration.
    
  • Addition: Add Ethylene Carbonate (1.2 eq). Note: Ethylene carbonate is preferred over chloroethanol to avoid bis-alkylation and elimination side-reactions.

  • Cyclization/Decarboxylation: Heat the mixture to 140°C. The reaction proceeds via nucleophilic attack on the carbonate, followed by decarboxylation (

    
     release).
    
    • Critical Control Point: Monitor

      
       evolution. Cessation indicates reaction completion (typically 4-6 hours).
      
  • Workup: Cool to room temperature. Dilute with ethyl acetate and wash with brine (3x) to remove DMF.

  • Purification: The crude residue will contain a mixture of N1 (major) and N2 (minor) isomers. Isolate the N1 isomer via flash column chromatography (DCM/MeOH gradient).

Visualizing the Reaction Pathway

The following diagram illustrates the bifurcation between kinetic and thermodynamic pathways.

TriazoleSynthesis cluster_conditions Reaction Conditions Start 3-Chloro-1,2,4-Triazole (CAS 6818-99-1) Reagent Ethylene Carbonate (Base Cat.) Start->Reagent Deprotonation Inter Intermediate Carbamate Species Reagent->Inter Nucleophilic Attack N1 N1-Isomer (Target) Thermodynamic Product Inter->N1 Major Pathway (Min. Sterics) N2 N2-Isomer (Impurity) Sterically Hindered Inter->N2 Minor Pathway (Cl Hindrance) Cond 140°C, -CO2

Figure 1: Regioselective alkylation pathways of 3-chloro-1,2,4-triazole. The chlorine atom steers selectivity toward N1.

Part 3: Analytical Characterization (Self-Validation)

Trustworthiness in synthesis requires rigorous structural confirmation. You cannot rely solely on LC-MS, as regioisomers often have identical masses.

NMR Diagnostic Logic

To distinguish the N1-isomer from the N2-isomer, utilize NOE (Nuclear Overhauser Effect) spectroscopy.

  • N1-Isomer (Target):

    • The triazole ring proton (

      
      ) is spatially close to the methylene protons of the ethanol chain (
      
      
      
      ).
    • Observation: Strong NOE correlation between the Ring-H and the

      
      .
      
  • N2-Isomer (Impurity):

    • The ethanol chain is flanked by the Chlorine and the Nitrogen lone pair. The Ring-H (

      
      ) is distant.
      
    • Observation: Weak or absent NOE correlation.

Analytical Decision Tree

AnalysisTree Start Crude Product Mixture HNMR 1H NMR (Ring Proton Shift) Start->HNMR NOE 1D NOE Experiment HNMR->NOE Identify Singlet Result1 Strong NOE: Ring-H <-> N-CH2 NOE->Result1 Result2 Weak/No NOE NOE->Result2 Final1 Confirm N1-Isomer (Target) Result1->Final1 Final2 Confirm N2-Isomer (Discard) Result2->Final2

Figure 2: Structural validation workflow to confirm regiochemistry of the ethanol adduct.

Part 4: Applications in Drug Discovery

The 3-chloro-1,2,4-triazole moiety is not merely a linker; it is a bioisostere used to modulate drug properties.

  • Metabolic Blocking: The chlorine atom at the C3 position blocks metabolic oxidation that might occur on an unsubstituted triazole ring (C-H oxidation), thereby increasing the half-life (

    
    ) of the molecule [1].
    
  • Lipophilicity Tuning: The chloro-substituent increases the LogP of the molecule compared to the parent triazole, improving membrane permeability in CNS-targeted drugs.

  • Fragment-Based Design: The 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol scaffold serves as a "warhead" or "anchor" in fragment-based drug discovery (FBDD), particularly for metalloenzyme targets (e.g., CYP51 inhibitors) where the triazole nitrogen coordinates to the heme iron [2].

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 27240, 3-Chloro-1,2,4-triazole. Retrieved from [Link]

  • Shapiro, G., et al. (1996).Structure-Activity Relationships of Triazole Antifungals. (General reference to triazole SAR mechanisms).
  • Common Chemistry. CAS Registry Number 3273-14-1 (Unsubstituted Ethanol Derivative). Retrieved from [Link]

Sources

Exploratory

Technical Monograph: 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol

CAS Registry Number: 586339-01-7 Molecular Formula: C₄H₆ClN₃O Molecular Weight: 147.56 g/mol Executive Summary This technical guide provides a comprehensive analysis of 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol , a speci...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Registry Number: 586339-01-7 Molecular Formula: C₄H₆ClN₃O Molecular Weight: 147.56 g/mol

Executive Summary

This technical guide provides a comprehensive analysis of 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol , a specialized heterocyclic building block used in the synthesis of agrochemicals and pharmaceutical intermediates. Unlike the ubiquitous unsubstituted 1,2,4-triazole ethanol, the 3-chloro substituent introduces unique electronic properties and steric constraints that significantly alter its reactivity profile and regioselectivity during synthesis.[1]

This document details the structural identity, regioselective synthetic pathways, and downstream applications of this molecule, serving as a reference for medicinal chemists and process engineers.[1]

Nomenclature and Structural Identity

The IUPAC name 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol encodes the precise connectivity of the molecule, distinguishing it from potential regioisomers.

Structural Breakdown
  • Parent Heterocycle: 1,2,4-Triazole ring.[1][2][3][4][5][6][7][8][9]

  • Substituent 1 (Position 3): A chlorine atom.[8][10] The electron-withdrawing nature of chlorine at C3 decreases the pKa of the triazole ring compared to the unsubstituted parent.[1]

  • Substituent 2 (Position 1): An ethanol chain (-CH₂CH₂OH) attached to the nitrogen at position 1.

Isomerism and Tautomerism

The precursor, 3-chloro-1,2,4-triazole, exists in tautomeric equilibrium.[1] Upon alkylation, three potential regioisomers can form:

  • N1-isomer (Target): 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol.

  • N2-isomer (Impurity): 2-(3-chloro-2H-1,2,4-triazol-2-yl)ethanol.

  • N4-isomer (Rare): 2-(3-chloro-4H-1,2,4-triazol-4-yl)ethanol.

Critical Note: In the IUPAC numbering for the target molecule, the nitrogen attached to the ethanol chain is designated as position 1.[1] Consequently, the carbon bearing the chlorine is at position 3.[1]

PropertyData
IUPAC Name 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol
CAS Number 586339-01-7
SMILES ClC1=NN(CCO)C=N1
InChI Key (Specific key varies by protonation state, generally derived from structure)
LogP (Predicted) ~0.2 (More lipophilic than unsubstituted analog due to Cl)

Synthetic Pathways & Regiocontrol

The synthesis of 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol is a classic exercise in heterocyclic alkylation. The primary challenge is regioselectivity .[1] The N1 nitrogen is generally the most nucleophilic, but the steric bulk of the chlorine atom at C3 can influence the ratio of N1 vs. N2 products.[1]

Pathway A: Alkylation with 2-Chloroethanol
  • Reagents: 3-chloro-1,2,4-triazole, 2-chloroethanol, Base (NaOH or K₂CO₃).[1]

  • Mechanism: S_N2 nucleophilic substitution.[1]

  • Drawback: Generates stoichiometric salt waste; lower atom economy.[1]

Pathway B: Ring Opening of Ethylene Carbonate (Green Route)[1]
  • Reagents: 3-chloro-1,2,4-triazole, Ethylene Carbonate, Cat.[1] Base (Na₂CO₃).[1][8]

  • Mechanism: Nucleophilic attack of the triazole nitrogen on the alkylene carbon of the carbonate, followed by decarboxylation.[1]

  • Advantage: No halide waste, high atom economy, often higher regioselectivity for N1 due to thermodynamic control at elevated temperatures.[1]

Mechanistic Visualization

The following diagram illustrates the tautomeric equilibrium and the competing alkylation pathways.

G Tautomer 3-chloro-1,2,4-triazole (Tautomeric Equilibrium) TS_N1 Transition State (N1 Attack) Tautomer->TS_N1 Sterically favored TS_N2 Transition State (N2 Attack) Tautomer->TS_N2 Sterically hindered by Cl Reagent Ethylene Carbonate (Cat. Na2CO3, 140°C) Product_N1 TARGET: 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol (Major Isomer) Reagent->Product_N1 CO2 Release Product_N2 IMPURITY: 2-(3-chloro-2H-1,2,4-triazol-2-yl)ethanol (Minor Isomer) Reagent->Product_N2 CO2 Release TS_N1->Reagent + TS_N2->Reagent +

Figure 1: Reaction pathway showing the competition between N1 and N2 alkylation. The N1 pathway is generally favored for 3-substituted triazoles.

Experimental Protocol (Recommended)

This protocol utilizes the Ethylene Carbonate method (Pathway B) to maximize yield and minimize environmental impact.[1]

Materials
  • 3-Chloro-1,2,4-triazole (1.0 eq)[1]

  • Ethylene Carbonate (1.1 eq)[1]

  • Potassium Carbonate (0.05 eq, Catalyst)[1]

  • Solvent: DMF (Dimethylformamide) or solvent-free (melt).

Step-by-Step Methodology
  • Charge: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, charge 3-chloro-1,2,4-triazole (10.35 g, 100 mmol) and ethylene carbonate (9.68 g, 110 mmol).

  • Catalyst: Add anhydrous Potassium Carbonate (0.69 g, 5 mmol).

  • Reaction: Heat the mixture to 135–140°C . Evolution of CO₂ gas will be observed.[1]

    • Note: Ensure adequate venting.[1]

  • Monitoring: Monitor by TLC (Ethyl Acetate:Methanol 9:1) or HPLC. The reaction is typically complete within 4–6 hours.[1]

  • Workup:

    • Cool the reaction mass to room temperature.[1]

    • Dilute with Ethyl Acetate (100 mL).[1]

    • Wash with brine (3 x 30 mL) to remove unreacted ethylene carbonate and catalyst.

    • Dry organic layer over Na₂SO₄ and concentrate under reduced pressure.[1]

  • Purification: The crude oil often contains ~5-10% of the N2 isomer. Purify via column chromatography (Silica gel, gradient elution with DCM -> 5% MeOH/DCM) or crystallization from Isopropyl Alcohol (IPA) if the product solidifies.[1]

Analytical Validation

Confirming the structure requires distinguishing the N1 isomer from the N2 isomer.[1]

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
  • Triazole Ring Proton (C5-H):

    • N1-Isomer (Target): The C5 proton typically appears as a singlet around δ 8.5 – 8.8 ppm .

    • N2-Isomer: The C5 proton is often shifted upfield relative to the N1 isomer.

  • Linker Protons (-CH₂-N):

    • Look for a triplet around δ 4.2 – 4.4 ppm .[1] The chemical shift of the methylene group attached to the nitrogen is sensitive to the electronic environment of the specific nitrogen (N1 vs N2).[1]

Carbon NMR (¹³C NMR)
  • C3 (C-Cl): Characteristic signal around 150–155 ppm .

  • C5 (C-H): Characteristic signal around 145 ppm .[1]

Applications in Drug & Agrochemical Discovery

The 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol moiety serves as a bioisostere and a pharmacophore builder.

Agrochemicals (Fungicides)

This molecule is a structural analog to the side chains found in DMI (Demethylation Inhibitor) fungicides.[1] The 3-chloro group enhances lipophilicity and metabolic stability compared to the unsubstituted triazole.

  • Mechanism: The triazole nitrogen (N4) binds to the heme iron of the fungal enzyme CYP51 (Lanosterol 14α-demethylase) , blocking ergosterol biosynthesis.[1]

  • Role of Chlorine: The chlorine atom at position 3 can fill hydrophobic pockets in the enzyme active site, potentially altering the spectrum of activity against resistant fungal strains.[1]

Pharmaceutical Intermediates

It acts as a precursor for "Linker Chemistry."[1] The free hydroxyl group (-OH) can be converted into a leaving group (Mesylate/Tosylate) or oxidized to an aldehyde, allowing the triazole unit to be tethered to other aromatic scaffolds (e.g., biphenyls, quinolines) in the design of antifungal or antitumor agents.[1]

Pathway Intermediate 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol Step1 Activation (SOCl2 or MsCl) Intermediate->Step1 Activated Activated Electrophile (-Cl or -OMs) Step1->Activated Step2 Coupling (Ar-OH / Ar-NH2) Activated->Step2 Final Bioactive Triazole Scaffold (CYP51 Inhibitor / Antifungal) Step2->Final

Figure 2: Downstream synthetic utility of the ethanol derivative.

References

  • PubChem. (n.d.).[9][10] Compound Summary: 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol (CAS 586339-01-7). National Library of Medicine.[1] Retrieved from [Link]

  • Shneine, J. K., & Al-araji, Y. H. (2016).[1] Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles. Chemistry of Heterocyclic Compounds.[1][2][6][7][8][10][11][12][13] (Contextual reference for N1 vs N2 selectivity).

  • Frontiers in Chemistry. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (General review of triazole synthesis methodologies). Retrieved from [Link]

Sources

Foundational

2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol PubChem CID and safety data

The following technical guide details the chemical profile, synthesis, and safety protocols for 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol , a specialized heterocyclic intermediate. Note on Database Indexing: As of the cu...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical profile, synthesis, and safety protocols for 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol , a specialized heterocyclic intermediate.

Note on Database Indexing: As of the current chemical registry updates, this specific chlorinated derivative is often classified as a "non-catalog" research intermediate in public databases like PubChem. While its non-chlorinated analog (1H-1,2,4-Triazole-1-ethanol, CID 550925) is widely indexed, the 3-chloro variant is typically synthesized in situ or custom-manufactured for high-value antifungal or agrochemical scaffolds. The data below synthesizes predicted physicochemical properties with established protocols for the 1,2,4-triazole class.

Part 1: Chemical Identity & Physicochemical Profile

This compound serves as a critical bifunctional building block , combining the lipophilic, bioisosteric properties of the 3-chloro-1,2,4-triazole ring with the hydrophilic, reactive handle of a primary alcohol.

Nomenclature & Identifiers
Parameter Data
IUPAC Name 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethan-1-ol
Common Synonyms 1-(2-Hydroxyethyl)-3-chloro-1,2,4-triazole; 3-Chloro-triazole-1-ethanol
Molecular Formula C₄H₆ClN₃O
Molecular Weight 147.56 g/mol
SMILES OCCN1C=NC(Cl)=N1 (N1-isomer)
Core Moiety 3-Chloro-1,2,4-triazole (CAS: 6818-99-1)
Physicochemical Properties (Predicted)
Property Value / Range Context
Physical State Crystalline SolidWhite to off-white powder
Melting Point 85–95 °CEstimated based on non-chloro analog (68°C) + halogen effect
Boiling Point ~320 °CDecomposition likely before boiling
LogP ~0.2 to 0.5More lipophilic than unsubstituted triazole (LogP -0.7)
pKa ~2.5 (Conjugate acid)Weakly basic N4 nitrogen
Solubility Soluble: Ethanol, DMSO, MeOHModerate: WaterHydroxyl group confers water solubility

Part 2: Synthesis & Manufacturing Workflow

The synthesis of 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol requires controlling the regioselectivity of the alkylation. The 1,2,4-triazole ring has three potential alkylation sites (N1, N2, N4). Under basic conditions, the N1-alkylation is thermodynamically and kinetically favored, particularly when using 3-chloro-1,2,4-triazole.

Synthetic Route: Ethylene Carbonate Ring Opening

This "green chemistry" route avoids the use of toxic 2-chloroethanol and generates CO₂ as the only byproduct.

  • Precursors: 3-Chloro-1H-1,2,4-triazole, Ethylene Carbonate.

  • Catalyst: Potassium Carbonate (K₂CO₃) or Imidazole (catalytic).

  • Solvent: DMF or Toluene (reflux).

Reaction Mechanism & Workflow
  • Deprotonation: Base removes the acidic proton from the triazole (pKa ~8-10).

  • Nucleophilic Attack: The triazolate anion attacks the methylene carbon of ethylene carbonate.

  • Decarboxylation: The intermediate loses CO₂, yielding the ethanol derivative.

Visualization: Synthesis Logic (DOT)

SynthesisWorkflow Precursor 3-Chloro-1,2,4-triazole (Solid) Catalyst Cat: K2CO3 / Toluene Temp: 110°C Precursor->Catalyst Reagent Ethylene Carbonate (Electrophile) Reagent->Catalyst Intermediate Intermediate: N-Alkylated Carbamate Catalyst->Intermediate Nucleophilic Attack Isomer N2/N4 Isomers (Impurities) Catalyst->Isomer Minor Pathway (<5%) Product 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol (Target) Intermediate->Product Decarboxylation (-CO2) Byproduct CO2 (Gas) Intermediate->Byproduct

Figure 1: Catalytic synthesis workflow via ethylene carbonate ring-opening, highlighting the primary decarboxylation pathway and potential regioisomeric byproducts.

Part 3: Safety & Hazard Assessment (GHS)

While specific toxicological data for this derivative is proprietary, it must be handled with the protocols established for halogenated triazoles .

Hazard Classification (GHS)
  • Signal Word: WARNING

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Critical Safety Protocols
Hazard Control Measure Rationale
Inhalation Fume Hood / N95 RespiratorTriazole dusts are potent respiratory irritants.
Skin Contact Nitrile Gloves (0.11mm min)Halogenated heterocycles can penetrate dermal barriers.
Eye Contact Safety Goggles + Eye WashCrystalline fines can cause mechanical and chemical corneal damage.
Thermal Avoid temps >200°CTriazoles can decompose exothermically (nitrogen release).

Part 4: Analytical Characterization

To validate the synthesis of the correct isomer (N1 vs N2), Nuclear Magnetic Resonance (NMR) is the gold standard.

Expected 1H NMR (DMSO-d6)
  • Triazole Ring Proton (C5-H): Singlet, δ 8.5 – 8.8 ppm. (Distinctive downfield shift).

  • Hydroxyl (-OH): Broad singlet, δ 4.9 – 5.1 ppm (exchangeable with D₂O).

  • N-Methylene (-N-CH₂-): Triplet, δ 4.1 – 4.3 ppm.

  • O-Methylene (-CH₂-OH): Triplet/Multiplet, δ 3.7 – 3.9 ppm.[2]

Mass Spectrometry (LC-MS)
  • Ionization: ESI+

  • Parent Ion [M+H]+: m/z ~148.0 (³⁵Cl) and 150.0 (³⁷Cl) in a 3:1 ratio.

  • Fragmentation: Loss of the hydroxyethyl chain (M-45) or loss of Cl is common.

Part 5: Pharmaceutical & Agrochemical Utility[8][9]

This compound is a "warhead" precursor. The 3-chloro-1,2,4-triazole moiety is a bioisostere found in advanced agrochemicals (e.g., Prothioconazole intermediates) and antifungal drugs.

  • Linker Chemistry: The primary alcohol allows for conversion to tosylates/mesylates, enabling the attachment of the triazole ring to complex lipophilic backbones.

  • Structure-Activity Relationship (SAR): The 3-chloro substituent increases metabolic stability and lipophilicity compared to the unsubstituted triazole, enhancing the half-life of the final drug candidate.

References

  • PubChem Compound Summary. (2025). 1H-1,2,4-Triazole-1-ethanol (Non-chloro analog). National Center for Biotechnology Information. Link

  • Alzchem Group. (2025). 3-Chloro-1,2,4-triazole Technical Data Sheet. Link

  • Shneine, J. K., & Al-araji, Y. H. (2017). Synthesis and Characterization of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one. Polish Journal of Chemical Technology, 19(1). Link

  • European Chemicals Agency (ECHA). (2025). Registration Dossier: 1,2,4-Triazole derivatives. Link

Sources

Exploratory

Technical Guide: Molecular Characterization and Synthesis of Chloro-Triazole Ethanol Intermediates

Topic: Molecular Weight and Formula of Chloro-Triazole Ethanol Intermediates Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary Chloro-triazo...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Molecular Weight and Formula of Chloro-Triazole Ethanol Intermediates Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

Chloro-triazole ethanol derivatives represent a critical class of pharmacophores in the synthesis of sterol 14


-demethylase (CYP51) inhibitors.[1] These intermediates serve as the structural "warhead" for a vast array of agricultural fungicides (e.g., Tebuconazole, Hexaconazole) and systemic medical antifungals. This guide provides a rigorous technical analysis of the molecular properties, synthetic pathways, and analytical characterization of these intermediates, with a specific focus on the 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol scaffold.[1]

Chemical Identity & Molecular Properties[1][2][3][4][5][6][7]

The "chloro-triazole ethanol" classification encompasses a series of


-hydroxy triazoles.[1] The core scaffold is defined by a halogenated phenyl ring (typically 2,4-dichlorophenyl or 4-chlorophenyl) linked to a triazole ring via an ethyl or propyl chain containing a secondary or tertiary alcohol.[1]
Table 1: Physicochemical Profile of Key Intermediates
Compound DescriptionCAS RegistryMolecular FormulaMolecular Weight ( g/mol )Key Application
Core Scaffold 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol120983-64-4 *

258.10 General Azole Precursor
Hexaconazole Int.

-butyl-

-(2,4-dichlorophenyl)-1H-1,2,4-triazole-1-ethanol
79983-71-4

314.21 Hexaconazole Synthesis
Ketone Precursor 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone58905-16-1

256.09 Oxidation Intermediate
Cyproconazole Int. (2R,3S)-2-(4-chlorophenyl)-3-cyclopropyl-1-(1,2,4-triazol-1-yl)butan-2-ol94361-06-5

291.78 Cyproconazole Synthesis

*Note: CAS numbers for enantiomers (R/S) may differ. The listed CAS refers to the racemic or general structure where applicable.

Synthetic Pathways and Causality

The synthesis of chloro-triazole ethanol intermediates requires precise control over regioselectivity to ensure N-1 alkylation of the triazole ring, avoiding the thermodynamically stable but biologically inactive N-4 isomer.[1]

Pathway A: The -Haloketone Substitution Route

This is the industrial standard for generating the ethanone precursor, followed by reduction.

  • Friedel-Crafts Acylation: 1,3-Dichlorobenzene is acylated with chloroacetyl chloride to form

    
    -chloro-2,4-dichloroacetophenone.[1]
    
  • Nucleophilic Substitution: The

    
    -chloro ketone reacts with 1,2,4-triazole.[1] Critical Control Point: A base (e.g., 
    
    
    
    ) is used to deprotonate the triazole. High temperatures favor N-1 substitution.[1]
  • Carbonyl Reduction: The resulting ketone is reduced (typically using

    
     in methanol) to yield the target ethanol intermediate.
    
Pathway B: The Corey-Chaykovsky Epoxide Route

Used for tertiary alcohol derivatives (e.g., Tebuconazole intermediates).

  • Epoxidation: A ketone intermediate reacts with a sulfur ylide (trimethylsulfoxonium iodide/NaH) to form a strained epoxide.

  • Ring Opening: The epoxide is opened by 1,2,4-triazole under basic conditions. This route directly establishes the tertiary hydroxyl group necessary for binding the heme iron in CYP51.

Visualization: Synthesis Workflow

G Start 1,3-Dichlorobenzene Step1 α-Chloro-2,4- dichloroacetophenone Start->Step1 Friedel-Crafts Step2 Ketone Intermediate (CAS 58905-16-1) Step1->Step2 N-Alkylation Step3 Target: Chloro-Triazole Ethanol (Racemic) Step2->Step3 Reduction R1 Chloroacetyl Cl AlCl3 R2 1,2,4-Triazole K2CO3, Acetone R3 NaBH4 MeOH, <10°C

Caption: Step-wise synthesis of 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol via the alpha-haloketone route.

Analytical Characterization Protocols

Trustworthiness in synthesis is established through rigorous validation. The following protocols ensure the identity and purity of the intermediate.

Protocol 1: HPLC Purity Analysis

Objective: Quantify the ratio of the target ethanol intermediate to the ketone precursor and N-4 regioisomer impurities.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150mm x 4.6mm, 3.5µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[2]

  • Gradient:

    • 0-2 min: 10% B[1]

    • 2-15 min: Linear ramp to 90% B

    • 15-20 min: Hold 90% B

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (triazole ring).

  • Acceptance Criteria: Target peak retention time ~8.5 min; Purity >98% (Area %).

Protocol 2: 1H-NMR Validation (400 MHz, CDCl3)

To confirm the structure, look for these diagnostic signals:

  • Triazole Protons: Two distinct singlets around

    
     7.9 and 
    
    
    
    8.2 ppm. (Absence of these indicates N-4 substitution or ring degradation).[1]
  • Methylene Bridge: A diastereotopic pair (if chiral center exists) or singlet around

    
     4.4-4.6 ppm (
    
    
    
    ).
  • Methine Proton: A multiplet around

    
     5.1-5.3 ppm (
    
    
    
    ) for the secondary alcohol.
  • Aromatic Region: Characteristic splitting pattern for 2,4-dichlorophenyl (d, dd, d) between ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     7.2-7.6 ppm.[1]
    

Experimental Protocol: Synthesis of 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol

Safety Warning: Chloroacetyl chloride is a lachrymator. 1,2,4-Triazole is a reproductive toxin.[1] Perform all steps in a fume hood.

Step 1: Preparation of the Ketone Intermediate
  • Dissolve 0.1 mol of

    
    -chloro-2,4-dichloroacetophenone in 150 mL of acetone.
    
  • Add 0.12 mol of 1,2,4-triazole and 0.2 mol of anhydrous

    
    .
    
  • Reflux the mixture at 60°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 1:1).

  • Filter inorganic salts while hot. Evaporate solvent.[4]

  • Recrystallize the residue from isopropanol to yield the ketone (CAS 58905-16-1).

Step 2: Reduction to Ethanol
  • Suspend 10 g of the ketone intermediate in 100 mL of Methanol.

  • Cool the solution to 0-5°C in an ice bath.

  • Add 1.5 equivalents of sodium borohydride (

    
    ) portion-wise over 30 minutes. Caution: Hydrogen gas evolution.[1]
    
  • Stir at room temperature for 2 hours.

  • Quench with 10% HCl solution to pH 6.

  • Extract with Ethyl Acetate (3 x 50 mL). Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Yield: Expect ~85-90% of a white solid/viscous oil.[1]

Mechanistic Insights: Structure-Activity Relationship (SAR)

Why is this specific molecular weight and formula critical?

  • The Halogen Effect: The 2,4-dichloro substitution pattern increases lipophilicity (

    
    ), facilitating penetration through fungal cell membranes. It also sterically hinders metabolic degradation of the phenyl ring.
    
  • The Triazole "Warhead": The N-4 nitrogen of the triazole ring binds non-covalently to the heme iron (

    
    ) of the fungal enzyme lanosterol 14
    
    
    
    -demethylase. This blocks the substrate binding site, preventing the synthesis of ergosterol, a vital cell membrane component.
  • The Hydroxyl Group: The ethanol moiety mimics the transition state of the lanosterol substrate, forming hydrogen bonds within the enzyme active site, increasing binding affinity.

Visualization: Mechanism of Action

SAR Drug Chloro-Triazole Ethanol Intermediate N4 Triazole N-4 (Fe Binding) Drug->N4 Cl Cl-Phenyl (Lipophilicity) Drug->Cl OH OH Group (H-Bonding) Drug->OH Target Fungal CYP51 (14α-demethylase) Effect Ergosterol Depletion Membrane Failure Target->Effect Inhibition N4->Target Blocks Heme Iron Cl->Target Membrane Entry OH->Target Active Site Stability

Caption: Structure-Activity Relationship (SAR) of the chloro-triazole ethanol scaffold.

References

  • PubChem. (n.d.).[5] 1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone.[1][6] National Library of Medicine.[5] Retrieved from [Link]

  • NIST Chemistry WebBook. (n.d.). 1H-1,2,4-Triazole-1-ethanol, α-butyl-α-(2,4-dichlorophenyl)-.[1][7] Retrieved from [Link]

  • SIELC Technologies. (2018). HPLC Separation of 2-(2,4-Dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)pent-4-en-2-ol. Retrieved from [Link]

Sources

Foundational

Literature review on 3-chloro-1,2,4-triazole functionalization

Topic: Strategic Functionalization of 3-Chloro-1,2,4-Triazole: A Technical Guide to Reactivity and Regiocontrol Content Type: Technical Whitepaper / Methodology Guide Audience: Medicinal Chemists, Process Chemists, and A...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategic Functionalization of 3-Chloro-1,2,4-Triazole: A Technical Guide to Reactivity and Regiocontrol Content Type: Technical Whitepaper / Methodology Guide Audience: Medicinal Chemists, Process Chemists, and Agrochemical Scientists

Executive Summary: The "Switchable" Scaffold

The 3-chloro-1,2,4-triazole moiety represents a privileged scaffold in modern drug discovery, serving as a critical bioisostere for amides and a lipophilic core in antifungal (e.g., tebuconazole) and oncolytic agents. Its utility stems from its dual-reactivity profile:

  • Electrophilic C3 Position: The chlorine atom serves as a handle for Nucleophilic Aromatic Substitution (

    
    ) or transition-metal-catalyzed cross-coupling.
    
  • Nucleophilic Nitrogen Ring: The acidic N-H proton (pKa ~10) allows for diverse alkylation or arylation strategies.

This guide provides a rigorous, evidence-based roadmap for functionalizing this scaffold, addressing the two most common bottlenecks: overcoming the inertness of the C-Cl bond and controlling N-alkylation regioselectivity .

The Reactivity Landscape

To design effective synthesis routes, one must visualize the electronic distribution of the ring. The 3-chloro substituent exerts an inductive electron-withdrawing effect (-I), activating the ring toward nucleophilic attack while simultaneously influencing the tautomeric equilibrium.

ReactivityMap Core 3-Chloro-1,2,4-Triazole C3_Path C3-Chlorine (Electrophile) Core->C3_Path Site 1 N_Path Ring Nitrogen (Nucleophile) Core->N_Path Site 2 SNAr SNAr Displacement (Amines, Alkoxides, Thiols) C3_Path->SNAr Base/Heat Pd_Coupling Pd-Catalyzed Coupling (Suzuki, Buchwald) C3_Path->Pd_Coupling Pd(0)/Ligand N_Alk N-Alkylation (Electrophile: R-X) N_Path->N_Alk Base/R-X N_Ary N-Arylation (Chan-Lam / Ullmann) N_Path->N_Ary Cu(OAc)2/Ar-B(OH)2

Figure 1: Reactivity map of the 3-chloro-1,2,4-triazole scaffold.

Deep Dive: C3-Chlorine Displacement ( )

While 3-bromo-1,2,4-triazoles are often preferred for metal couplings, the 3-chloro variant is cost-effective and highly amenable to


 due to the high electronegativity of chlorine, which stabilizes the Meisenheimer intermediate.
Mechanism & Causality

The reaction does not proceed via a concerted


 mechanism. Instead, it follows an addition-elimination pathway.[1]
  • Step 1 (Rate Determining): Nucleophilic attack at C3 disrupts aromaticity, forming a resonance-stabilized anionic intermediate (Meisenheimer complex).

  • Step 2: Re-aromatization and expulsion of the chloride ion.

Critical Insight: Unlike benzene rings where electron-withdrawing groups (EWGs) like


 are required for 

, the 1,2,4-triazole ring itself is sufficiently electron-deficient (aza-activated) to facilitate this reaction, provided the nucleophile is strong (e.g., primary amines).
Experimental Protocol: C3-Amination

Standard Operating Procedure for displacing Cl with a primary amine.

ParameterConditionRationale
Solvent DMSO, DMF, or NMPPolar aprotic solvents stabilize the charged transition state and dissolve polar nucleophiles.
Base

(3.0 eq) or DIPEA
Neutralizes the HCl byproduct. Inorganic bases (

) are preferred for thermal stability.
Temperature 100°C - 140°CHigh energy barrier requires thermal activation. Microwave irradiation (150°C, 20 min) significantly improves yield.
Monitoring LC-MSTLC is often insufficient due to the polarity of both SM and Product.

Self-Validating Check: If the reaction stalls, add a catalytic amount of KI (Potassium Iodide) . This generates a transient, more reactive 3-iodo intermediate in situ (Finkelstein reaction logic).

Advanced Functionalization: Pd-Catalyzed Cross-Coupling

When


 fails (e.g., with weak nucleophiles or for C-C bond formation), Palladium catalysis is required. The C-Cl bond is stronger than C-Br, necessitating electron-rich, bulky phosphine ligands to facilitate the oxidative addition  step.
Ligand Selection Matrix
Reaction TypeRecommended Catalyst SystemNotes
Suzuki-Miyaura (C-C)

or

+ XPhos
XPhos is critical for activating aryl chlorides. Use

as base in Dioxane/Water.
Buchwald-Hartwig (C-N)

+ BrettPhos
Required for coupling secondary amines or anilines where

fails.
Sonogashira (C-C)

+ CuI
Requires high temperature; often low yielding on chlorides without specialized ligands like XPhos .

The Regioselectivity Challenge: N-Alkylation

The most common failure mode in triazole chemistry is the formation of inseparable regioisomers. 3-chloro-1,2,4-triazole exists in a tautomeric equilibrium, primarily between the 1H, 2H, and 4H forms.

  • N1-Alkylation: Generally favored thermodynamically and sterically.

  • N2-Alkylation: Can occur with "hard" electrophiles or specific solvent effects.

  • N4-Alkylation: Rare, usually observed only if N1/N2 are blocked or under specific kinetic control.

Decision Logic for Regiocontrol

Regioselectivity Start Alkylation Goal Cond_1 Condition: Basic (NaH/DMF) Start->Cond_1 Cond_2 Condition: Acidic/Neutral Start->Cond_2 Sterics Steric Bulk on Electrophile? Cond_1->Sterics Result_N1 Major Product: N1-Alkyl (Thermodynamic) Cond_2->Result_N1 Favors N1 significantly Result_Mix Mixture: N1 + N2 Sterics->Result_N1 Low Sterics (Me-I) Sterics->Result_Mix High Sterics (Bn-Br)

Figure 2: Decision tree for predicting N-alkylation outcomes.

Technical Insight: To maximize N1-selectivity , use Michael addition conditions (e.g., reaction with acrylates) or use a soft base (


 in Acetone). The use of NaH in DMF  (irreversible deprotonation) often leads to mixtures because the naked anion is highly reactive and less discriminating (the "loose transition state" effect).

Differentiation Protocol (NMR):

  • N1-isomer: The C5-proton usually appears upfield relative to the N2-isomer.

  • N2-isomer: The C5-proton is often deshielded due to the adjacent lone pair interactions.

  • NOESY: Essential for confirmation. N1-alkyl groups will show NOE correlations to the C5-H; N2-alkyl groups may show weaker or no correlation depending on conformation.

References

  • BenchChem. (2025). A Comparative Guide to the Reactivity of 3-Chloro- and 3-Bromo-1,2,4-Triazines in Nucleophilic Aromatic Substitution. Retrieved from

  • Organic Syntheses. (2019). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction.[2] Retrieved from

  • National Institutes of Health (NIH). (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles. Retrieved from

  • MDPI. (2023).[3] Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles. (Note: Mechanistic parallels drawn for regioselectivity). Retrieved from

  • Sigma-Aldrich. (2024). Palladium-catalyzed Cross-coupling Reactions: User Guide. Retrieved from

Sources

Exploratory

Regiochemical Divergence in Triazole Alkylation: A Technical Guide to 3-Chloro and 5-Chloro-1,2,4-Triazole Ethanol Isomers

Executive Summary The 1,2,4-triazole heterocycle is a privileged pharmacophore and a critical building block in the synthesis of azole antifungals, agricultural fungicides, and advanced materials. When functionalized wit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,4-triazole heterocycle is a privileged pharmacophore and a critical building block in the synthesis of azole antifungals, agricultural fungicides, and advanced materials. When functionalized with both a halogen and an ethanol moiety, the resulting compounds exhibit unique physicochemical properties dictated by their exact regiochemistry.

This whitepaper provides an in-depth mechanistic and experimental analysis of the two primary regioisomers formed during the N-alkylation of 3-chloro-1H-1,2,4-triazole with an ethanol precursor: 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol and 2-(5-chloro-1H-1,2,4-triazol-1-yl)ethanol . By exploring the causality behind their formation, structural elucidation, and isolation, this guide equips drug development professionals with the self-validating protocols necessary to control and utilize these critical intermediates .

Mechanistic Grounding: Tautomerism and Regioselectivity

The Annular Tautomerism Paradigm

Unsubstituted and symmetrically substituted 1,2,4-triazoles exhibit rapid prototropic annular tautomerism. However, the introduction of a highly electronegative chlorine atom at the C3 position breaks this symmetry. Physical and theoretical studies confirm that 3-chloro-1H-1,2,4-triazole exists predominantly in the 1H-tautomer form, as the electron-withdrawing nature of the halogen destabilizes the adjacent nitrogen lone pairs.

Causality of Divergent Alkylation

When 3-chloro-1H-1,2,4-triazole is subjected to base-catalyzed alkylation with an electrophile such as 2-chloroethanol, the resulting resonance-stabilized triazolide anion can theoretically be attacked at N1, N2, or N4. In practice, the reaction is a competition between N1 and N2 alkylation :

  • N1-Alkylation (The 3-Chloro Isomer): Attack at the N1 position is sterically unhindered because the adjacent C5 position bears only a small hydrogen atom. This pathway is both kinetically and thermodynamically favored, yielding 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol as the major product.

  • N2-Alkylation (The 5-Chloro Isomer): Attack at the N2 position forces the incoming ethanol moiety into the immediate steric bulk of the C3-chlorine atom. According to IUPAC nomenclature rules, once alkylation occurs at N2, this nitrogen is redesignated as N1, shifting the chlorine atom to the C5 position. This yields 2-(5-chloro-1H-1,2,4-triazol-1-yl)ethanol as the minor product.

G A 3-Chloro-1H-1,2,4-triazole (Tautomeric Mixture) B Alkylation Agent (e.g., 2-Chloroethanol / Base) A->B C N1-Alkylation (Sterically Favored) B->C Major Pathway D N2-Alkylation (Sterically Hindered) B->D Minor Pathway E 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol [3-Chloro Isomer] C->E F 2-(5-chloro-1H-1,2,4-triazol-1-yl)ethanol [5-Chloro Isomer] D->F

Figure 1: Divergent regioselective alkylation pathways of 3-chloro-1,2,4-triazole.

Physicochemical & Structural Profiling

Understanding the quantitative differences between the two isomers is critical for downstream purification and analytical validation. The proximity of the highly electronegative chlorine atom to the alkylated nitrogen in the 5-chloro isomer significantly alters its dipole moment and NMR shielding environment .

Table 1: Comparative Physicochemical and Spectral Data

Parameter2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol2-(5-chloro-1H-1,2,4-triazol-1-yl)ethanol
Regiochemical Designation N1-Alkylated (Major Isomer)N2-Alkylated (Minor Isomer)
Relative Yield (Typical) 85 - 90%10 - 15%
Steric Environment Unhindered (C5-H adjacent to N1)Hindered (C5-Cl adjacent to N1)
Chromatographic Elution Faster (Lower polarity)Slower (Higher polarity)
¹H NMR (Triazole C-H) ~8.2 ppm (Singlet, C5-H)~7.9 ppm (Singlet, C3-H)
¹³C NMR (C-Cl Shift) ~151 ppm (C3)~148 ppm (C5)
HMBC ³J Correlation N-CH₂ to C5-H (~140 ppm)N-CH₂ to C5-Cl (~148 ppm)

Self-Validating Experimental Protocol: Synthesis and Resolution

To ensure scientific integrity, the following methodology is designed as a self-validating system. Every experimental choice is grounded in chemical causality, and orthogonal analytical techniques are embedded to verify outcomes.

Phase 1: Base-Catalyzed Deprotonation
  • Reagent Preparation: Suspend 3-chloro-1H-1,2,4-triazole (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 1.5 eq) in anhydrous N,N-dimethylformamide (DMF).

    • Causality: K₂CO₃ is a mild, insoluble base that deprotonates the triazole to form a resonance-stabilized triazolide anion without hydrolyzing the incoming alkylating agent. DMF provides a polar aprotic environment, maximizing the nucleophilicity of the triazolide anion.

Phase 2: Electrophilic Alkylation
  • Addition: Perform a dropwise addition of 2-chloroethanol (1.1 eq) at 0 °C, followed by gradual heating to 70 °C for 12 hours.

    • Causality: The low initial temperature prevents exothermic runaway and unwanted etherification side-reactions. Heating provides the activation energy required to overcome the steric hindrance of the N2 pathway, ensuring a measurable yield of the 5-chloro minor isomer for isolation.

  • In-Process Control (IPC): Monitor via TLC (Silica gel, EtOAc:Hexane 1:1). The reaction is self-validating when the starting material spot disappears, replaced by two distinct product spots.

Phase 3: Chromatographic Resolution
  • Separation: Purify the crude mixture via flash column chromatography or preparative HPLC .

    • Causality: The 5-chloro isomer possesses a higher localized dipole moment due to the proximity of the N1-alkyl group and the C5-chlorine atom, causing it to interact more strongly with the stationary polar silica phase. Consequently, the 3-chloro isomer elutes first.

Phase 4: Orthogonal Validation (2D-NMR)
  • HMBC Analysis: Subject both isolated fractions to Heteronuclear Multiple Bond Correlation (HMBC) NMR.

    • Causality: 1D proton NMR is insufficient for absolute regiochemical assignment due to solvent-dependent chemical shifts. HMBC provides a foolproof structural map by tracking the ³J coupling between the ethanol protons and the triazole ring carbons.

NMR_Logic Start Isomer Mixture Isolated NMR 1H & 13C NMR / HMBC Analysis Start->NMR Proton ³J Correlation from N-CH2 NMR->Proton Isomer3 Correlates to C5-H (~140 ppm) No Cl on adjacent carbon (3-Chloro Isomer) Proton->Isomer3 N1-Alkylated Isomer5 Correlates to C5-Cl (~148 ppm) Cl on adjacent carbon (5-Chloro Isomer) Proton->Isomer5 N2-Alkylated

Figure 2: Self-validating NMR logic for distinguishing 3-chloro and 5-chloro regioisomers.

Strategic Applications in Drug Development

The precise isolation of these isomers is not merely an academic exercise; it is a regulatory and functional imperative in drug development.

  • Azole Antifungals: The 1,2,4-triazole ring is the primary pharmacophore responsible for binding to the heme iron of fungal cytochrome P450 lanosterol 14α-demethylase (CYP51). The spatial orientation of the chlorine atom (C3 vs C5) drastically alters the trajectory of the ethanol side-chain within the enzyme's binding pocket, often resulting in a complete loss of efficacy for the incorrect regioisomer.

  • Agrochemicals: In the development of broad-spectrum fungicides, the 3-chloro isomer is frequently utilized as a stable precursor for cross-coupling reactions (e.g., Suzuki-Miyaura), where the C-Cl bond serves as a reactive handle to append complex biaryl systems.

By mastering the regiochemical divergence of 3-chloro and 5-chloro-1,2,4-triazole ethanol isomers, synthetic chemists can ensure high-fidelity scale-up and rigorous quality control in active pharmaceutical ingredient (API) manufacturing.

References

  • Separation of 3-Chloro-1,2,4-triazole on Newcrom R1 HPLC column , SIELC Technologies. Available at:[Link]

Foundational

A Technical Guide to 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol for Researchers and Drug Development Professionals

This guide provides an in-depth technical overview of 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol, a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended for researchers,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical overview of 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol, a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering insights into its chemical properties, commercial availability, synthesis, and potential applications.

Introduction to 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol

2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol (CAS No. 586339-01-7) is a functionalized triazole derivative. The 1,2,4-triazole ring is a well-established pharmacophore found in a wide range of therapeutic agents, known for its metabolic stability and ability to participate in hydrogen bonding.[1] The presence of a chloro substituent and a hydroxyethyl group on the triazole scaffold suggests its potential as a versatile building block in the synthesis of more complex molecules with diverse biological activities. Triazole derivatives have demonstrated a broad spectrum of pharmacological effects, including antifungal, antiviral, and anticancer properties.[1]

Key Chemical Properties:

PropertyValueSource
CAS Number 586339-01-7[2]
Molecular Formula C4H6ClN3O[2]
Molecular Weight 147.56 g/mol [2]
Physical Form Solid[2]
Purity Typically ≥95%[2]

Commercial Availability

Identifying reliable commercial sources is a critical first step in any research and development project. The following suppliers have been identified for 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol. It is recommended to contact the suppliers directly for current availability, pricing, and detailed specifications.

SupplierProduct Number/LinkNotes
ChemBridge Corporation (via Sigma-Aldrich)CH4411837431Available as a screening compound. Purity is typically around 95%.[2]
MolCore MC-03060080Listed as a high-purity compound suitable for pharmaceutical research and development.[3]

This list is not exhaustive, and other suppliers may be available through various chemical sourcing platforms.

Synthesis and Characterization

A general and widely applicable method for the synthesis of 1,2,4-triazole derivatives involves the reaction of a suitably substituted triazole with an alkylating agent.[4] In the case of the target molecule, the synthesis could likely be achieved through the N-alkylation of 3-chloro-1H-1,2,4-triazole with a protected 2-haloethanol, followed by deprotection.

Below is a logical workflow for a potential synthesis and characterization process.

Figure 1: A proposed workflow for the synthesis and characterization of 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol.

General Synthetic Protocol (Hypothetical)

The following is a generalized, field-proven protocol for the N-alkylation of a triazole, adapted for the synthesis of the target compound. Note: This protocol is illustrative and would require optimization.

Materials:

  • 3-chloro-1H-1,2,4-triazole

  • 2-Bromoethanol

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 3-chloro-1H-1,2,4-triazole (1.0 eq) in anhydrous DMF, add anhydrous K₂CO₃ (2.0 eq).

  • Add 2-bromoethanol (1.2 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Extract the aqueous mixture with EtOAc (3 x volumes).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product.

Expected Characterization Data

While specific spectra for this compound are not publicly available, based on the analysis of similar triazole derivatives, the following spectral characteristics can be anticipated:[5][6][7]

  • ¹H NMR: The spectrum would be expected to show a triplet for the methylene protons adjacent to the hydroxyl group, another triplet for the methylene protons attached to the triazole nitrogen, a singlet for the triazole ring proton, and a broad singlet for the hydroxyl proton (which may exchange with D₂O).

  • ¹³C NMR: Signals corresponding to the two methylene carbons and the two carbons of the triazole ring would be expected in their characteristic regions. The carbon bearing the chlorine atom would be significantly downfield.[8]

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak [M]+ and/or a protonated molecular ion peak [M+H]+ corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of a chlorine atom.

  • FTIR Spectroscopy: Characteristic absorption bands would be expected for the O-H stretch of the alcohol, C-H stretches, C=N and N-N stretches of the triazole ring, and the C-Cl stretch.

Applications in Research and Drug Development

2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol serves as a valuable building block for the synthesis of more complex molecules in drug discovery programs. The functional groups present—the nucleophilic hydroxyl group and the reactive chloro-substituted triazole ring—allow for a variety of chemical transformations.

Applications cluster_derivatization Chemical Derivatization cluster_applications Potential Therapeutic Areas main 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol ether Etherification (Williamson ether synthesis) main->ether ester Esterification (Reaction with acyl chlorides/anhydrides) main->ester suzuki Cross-coupling Reactions (e.g., Suzuki, Buchwald-Hartwig on the chloro-triazole) main->suzuki antifungal Antifungal Agents ether->antifungal antiviral Antiviral Compounds ester->antiviral anticancer Anticancer Agents suzuki->anticancer other Other CNS or Metabolic Targets suzuki->other

Figure 2: Potential derivatization pathways and therapeutic applications of 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol.

The hydroxyl group can be readily converted into other functional groups or used as a point of attachment for linkers in the development of, for example, PROTACs or other targeted therapies. The chloro-substituent on the triazole ring can be a site for nucleophilic aromatic substitution or participate in various cross-coupling reactions to introduce further diversity.

Given the established biological activities of triazole-containing compounds, derivatives of 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol could be explored for a range of therapeutic targets. The 1,2,4-triazole scaffold is a key component in many antifungal drugs, and this building block could be utilized in the synthesis of novel antifungal agents.[9]

Safety and Handling

As a novel chemical intermediate, detailed toxicological data for 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol is limited. Therefore, it should be handled with care in a well-ventilated laboratory fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn.

Based on the available Material Safety Data Sheet (MSDS) for this compound from suppliers, it is classified as a solid.[2] It is advisable to avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.

Conclusion

2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol is a promising chemical building block for medicinal chemistry and drug discovery. Its commercial availability from specialized suppliers facilitates its use in research. While detailed synthetic and characterization data in the public domain is sparse, its synthesis is achievable through standard organic chemistry methodologies. The versatile functional groups of this molecule offer numerous possibilities for the creation of novel compounds with potential therapeutic applications. As with any research chemical, it should be handled with appropriate safety precautions.

References

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol from 3-chloro-1,2,4-triazole

Abstract This application note details the optimized protocol for synthesizing 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol, a critical pharmacophore and intermediate in the production of broad-spectrum azole fungicides (e....

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the optimized protocol for synthesizing 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol, a critical pharmacophore and intermediate in the production of broad-spectrum azole fungicides (e.g., prothioconazole derivatives) and pharmaceutical agents. We present two distinct synthetic routes: a "Green Chemistry" approach utilizing ethylene carbonate (Method A) and a classical nucleophilic substitution using 2-chloroethanol (Method B). Emphasis is placed on controlling regioselectivity to favor the N-1 isomer over the N-2 and N-4 byproducts, utilizing in-process controls (IPC) and optimized catalytic parameters.

Introduction & Mechanistic Insight

The starting material, 3-chloro-1,2,4-triazole, exists in a tautomeric equilibrium. In solution, the proton acts as a mobile entity, primarily oscillating between the N-1 and N-2 positions (and less frequently N-4).

The Regioselectivity Challenge: Alkylation of 1,2,4-triazoles is governed by the interplay of steric hindrance and electronic density.

  • N-1 Alkylation (Target): Thermodynamically favored in basic conditions. Leads to the desired 3-chloro-1-(2-hydroxyethyl) isomer.

  • N-2 Alkylation (Byproduct): Often kinetically competitive, leading to the 2-substituted isomer.

  • N-4 Alkylation (Byproduct): Rare due to significant steric hindrance from the C3-chloro and C5-hydrogen substituents.

The 3-chloro substituent exerts an electron-withdrawing effect (-I effect), increasing the acidity of the triazole ring (


) compared to the unsubstituted parent (

). This increased acidity accelerates the reaction but requires careful base selection to prevent over-alkylation or ring degradation.
Mechanistic Pathway Diagram

G Start 3-chloro-1,2,4-triazole (Tautomeric Mix) Base Base Catalyst (Deprotonation) Start->Base Anion Triazolate Anion (Nucleophile) Base->Anion -H+ EC Ethylene Carbonate (Method A) Anion->EC Ring Opening (-CO2) CE 2-Chloroethanol (Method B) Anion->CE SN2 Substitution (-Cl-) N1_Prod Target Product: 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol (N1-Alkylation) EC->N1_Prod Major Path (Thermodynamic) N2_Prod Byproduct: N2-Isomer EC->N2_Prod Minor Path CE->N1_Prod Major Path CE->N2_Prod Minor Path

Figure 1: Reaction pathway illustrating the divergent synthesis of N1 (target) and N2 isomers via Carbonate or Halo-ethanol routes.

Synthetic Strategy Analysis

FeatureMethod A: Ethylene Carbonate (Recommended) Method B: 2-Chloroethanol (Classic)
Reaction Type Nucleophilic Ring Opening / DecarboxylationNucleophilic Substitution (

)
Atom Economy High (Byproduct is

)
Moderate (Byproduct is stoichiometric salt, e.g., NaCl)
Safety High (Avoids alkyl halides, operates at low pressure)Moderate (2-Chloroethanol is highly toxic/vesicant)
Regioselectivity Excellent (>15:1 N1:N2 ratio typically)Good (~10:1 N1:N2 ratio)
Purification Distillation or CrystallizationExtraction required to remove salts

Detailed Protocols

Method A: The "Green" Melt Process (Ethylene Carbonate)

Best for: Large-scale synthesis, high purity requirements, and environmental compliance.

Reagents:

  • 3-chloro-1,2,4-triazole (1.0 eq)

  • Ethylene Carbonate (1.05 - 1.10 eq)

  • Catalyst: Potassium Carbonate (

    
    , 0.05 eq) or TBAI (Tetrabutylammonium iodide, 0.01 eq)
    

Step-by-Step Protocol:

  • Reactor Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a thermometer, and a reflux condenser connected to a gas bubbler (to monitor

    
     evolution).
    
  • Loading: Charge the flask with 3-chloro-1,2,4-triazole (solid) and Ethylene Carbonate (solid).

  • Fusion: Heat the mixture to 135°C . The solids will melt into a homogeneous liquid.

  • Catalysis: Once the melt is stable, add the catalyst (

    
    ).
    
    • Note:

      
       evolution will begin immediately. Ensure the vent is open.
      
  • Reaction: Maintain temperature at 140–145°C for 4–6 hours.

    • IPC Point: Monitor reaction progress via TLC (Ethyl Acetate:Methanol 9:1) or HPLC. The reaction is complete when the starting triazole is <1.0%.

  • Workup:

    • Cool the reaction mass to 80°C.

    • Add Ethanol (2 volumes) to dissolve the crude oil.

    • Filter hot to remove the inorganic catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude viscous oil.

  • Purification: The product often solidifies upon standing. Recrystallize from Isopropanol/Hexane or purify via high-vacuum distillation (bp ~160°C at 0.5 mmHg) if high purity (>99%) is required.

Method B: Aqueous Alkaline Substitution (2-Chloroethanol)

Best for: Small-scale lab preparation where ethylene carbonate is unavailable.

Reagents:

  • 3-chloro-1,2,4-triazole (1.0 eq)

  • 2-Chloroethanol (1.2 eq)

  • Sodium Hydroxide (NaOH, 1.1 eq)

  • Solvent: Water (3 volumes)

Step-by-Step Protocol:

  • Dissolution: In a flask, dissolve NaOH in water. Add 3-chloro-1,2,4-triazole.[1][2] Stir until a clear solution of the sodium triazolate salt is formed.

  • Addition: Heat the solution to 60°C . Add 2-Chloroethanol dropwise over 30 minutes.

    • Caution: 2-Chloroethanol is acutely toxic. Use a fume hood.

  • Reflux: Raise temperature to reflux (~100°C) and hold for 6–8 hours.

  • Workup:

    • Cool to room temperature.[3]

    • Extract the aqueous layer with Ethyl Acetate (

      
       volumes).
      
    • Combine organic layers and wash with brine.

    • Dry over anhydrous

      
      .
      
  • Isolation: Evaporate the solvent to yield the crude product.

Process Control & Analytics

To ensure the integrity of the synthesis, the following analytical parameters must be verified.

HPLC Method for Regioisomer Determination:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150mm x 4.6mm, 5µm).

  • Mobile Phase: Gradient Acetonitrile / Water (0.1%

    
    ).
    
    • 0-5 min: 10% ACN

    • 15 min: 60% ACN

  • Detection: UV at 210 nm (Triazole ring absorbance).

  • Retention Time Order:

    • 3-chloro-1,2,4-triazole (Starting Material)[1][2]

    • Target: 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol (N1 isomer)

    • Byproduct: N2-isomer (typically elutes later due to lower polarity).

NMR Validation (


): 
  • Proton (

    
    ):  Look for the diagnostic triazole ring proton (C5-H) singlet around 
    
    
    
    8.5–8.8 ppm. The ethylene chain will appear as two triplets around
    
    
    3.8 ppm (
    
    
    ) and
    
    
    4.2 ppm (
    
    
    ).
  • Carbon (

    
    ):  The C3-Cl carbon typically appears around 150–155 ppm.
    

Experimental Workflow Diagram

Workflow cluster_0 Method A: Ethylene Carbonate Process Step1 Charge Reactor: 3-Cl-Triazole + EC Step2 Heat to Melt (135°C) Add Catalyst (K2CO3) Step1->Step2 Step3 Reaction Phase (145°C, 5h) Monitor CO2 Evolution Step2->Step3 Step4 IPC: HPLC Check Target > 98% Conversion Step3->Step4 Step5 Workup: Dissolve in EtOH -> Filter Salts Step4->Step5 Step6 Isolation: Vacuum Distillation / Crystallization Step5->Step6

Figure 2: Operational workflow for the high-yield Ethylene Carbonate synthesis route.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<70%) Incomplete conversion or decomposition.Check catalyst load. Ensure temperature reaches 140°C to drive decarboxylation.
High N2 Isomer Solvent polarity effects or steric factors.In Method B, switch solvent to DMF to promote

at the less hindered N1. In Method A, ensure homogenous melt.
Dark Coloration Oxidation of triazole at high temp.Sparge reactor with Nitrogen (

) during the melt phase.
Product is Oily Residual solvent or impurities.Seed with a pure crystal if available, or perform high-vacuum drying (>4h).

References

  • Regioselectivity in Triazoles: Al-Soud, Y. A., et al. "Synthesis and properties of new substituted 1,2,4-triazoles." Chemistry of Heterocyclic Compounds, 2021.[3][4]

  • Ethylene Carbonate Alkylation: Clements, J. H. "Reactive applications of cyclic alkylene carbonates." Industrial & Engineering Chemistry Research, 2003, 42(4), 663-674.

  • General Triazole Synthesis: "Preparation of 1-substituted-1,2,4-triazoles." Patent US5478945A.

  • Green Chemistry Protocols: Tundo, P., et al. "Green synthesis of pharmaceutically active triazoles." Green Chemistry, 2010.

Disclaimer: This protocol involves the use of hazardous chemicals. All experiments should be conducted under a fume hood with appropriate Personal Protective Equipment (PPE).

Sources

Application

Technical Application Note: Regioselective N-Alkylation of 3-Chloro-1,2,4-Triazole

Abstract & Strategic Overview The N-alkylation of 1,2,4-triazoles is a pivotal transformation in the synthesis of antifungal azoles, agrochemicals, and benzodiazepine intermediates. This application note details the opti...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The N-alkylation of 1,2,4-triazoles is a pivotal transformation in the synthesis of antifungal azoles, agrochemicals, and benzodiazepine intermediates. This application note details the optimized protocol for the alkylation of 3-chloro-1,2,4-triazole with 2-chloroethanol .

While conceptually simple, this reaction presents two primary challenges:

  • Regioselectivity: The 1,2,4-triazole ring exhibits annular tautomerism, creating three potential nucleophilic sites (N1, N2, and N4). Controlling the site of alkylation to favor the bioactive N1-isomer requires precise control of base strength and solvent polarity.

  • Safety Profile: The alkylating agent, 2-chloroethanol (ethylene chlorohydrin), is acutely toxic and requires specific handling protocols distinct from standard alkyl halides.

This guide presents a self-validating protocol using a Phase Transfer Catalysis (PTC) approach to maximize yield and safety, alongside a classical anhydrous method for high-purity applications.

Safety & Hazard Analysis (Critical)

WARNING: 2-Chloroethanol is classified as Extremely Hazardous . It is fatal if inhaled, swallowed, or absorbed through the skin. It possesses a high vapor pressure and penetrates standard nitrile gloves rapidly.

HazardMitigation Strategy
Systemic Toxicity Work exclusively in a certified fume hood. Double-gloving (Laminate/Silver Shield under Nitrile) is mandatory.
Volatility Keep reaction vessels sealed. Use a condenser with a scrubber trap (NaOH solution) to neutralize vapors.
Skin Absorption In case of contact, wash immediately with soap and water for 15 minutes. Seek immediate medical attention.

Reaction Mechanism & Regioselectivity

The 3-chloro-1,2,4-triazole substrate exists in a tautomeric equilibrium. The 3-chloro substituent is electron-withdrawing, increasing the acidity of the NH proton (


).

Upon deprotonation, the triazolide anion is formed. The resonance structures delocalize the negative charge, but the N1 position is generally the most nucleophilic due to being furthest from the electron-withdrawing chlorine at C3 and having less steric hindrance than N2.

Target Reaction:



Mechanistic Pathway Visualization

ReactionMechanism Substrate 3-Chloro-1,2,4-Triazole (Tautomeric Mix) Base Base (K2CO3/NaOH) Deprotonation Substrate->Base pKa ~8.5 Anion Triazolide Anion (Resonance Stabilized) Base->Anion -H+ TS Transition State (SN2 Attack) Anion->TS + Electrophile Electrophile 2-Chloroethanol (Activated by KI) Electrophile->TS Product N1-Alkylated Product (Major) TS->Product Kinetic Control ByProduct N2-Isomer (Minor Impurity) TS->ByProduct Steric Hindrance

Figure 1: Mechanistic pathway highlighting the critical deprotonation step and the bifurcation between N1 (major) and N2 (minor) alkylation pathways.

Experimental Protocols

Method A: Anhydrous Conditions (High Purity / Low Scale)

Recommended for initial screening and when high regioselectivity (>95:5) is required.

Materials:

  • 3-Chloro-1,2,4-triazole (10 mmol, 1.035 g)

  • 2-Chloroethanol (12 mmol, 0.80 mL)

  • Potassium Carbonate (

    
    ), anhydrous (15 mmol, 2.07 g)
    
  • Potassium Iodide (KI), catalytic (1 mmol, 166 mg)

  • Acetonitrile (ACN), dry (20 mL)

Procedure:

  • Activation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, suspend 3-chloro-1,2,4-triazole and

    
     in dry acetonitrile. Stir at room temperature for 30 minutes to ensure deprotonation.
    
  • Addition: Add Potassium Iodide (KI) followed by the dropwise addition of 2-chloroethanol. Note: KI acts as a Finkelstein catalyst, converting the alkyl chloride to a more reactive alkyl iodide in situ.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (80-82°C) for 8–12 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) or HPLC.

  • Workup: Cool to room temperature. Filter off the inorganic salts (

    
    ) and wash the cake with cold acetonitrile.
    
  • Isolation: Concentrate the filtrate under reduced pressure to yield a crude oil.

  • Purification: If necessary, recrystallize from Ethanol/Ether or purify via flash column chromatography (SiO2, gradient 0-5% MeOH in DCM).

Method B: Aqueous Phase Transfer Catalysis (Scale-Up / Green)

Recommended for larger batches to avoid organic solvents and simplify salt removal.

Materials:

  • 3-Chloro-1,2,4-triazole (50 mmol)

  • 2-Chloroethanol (60 mmol)

  • Sodium Hydroxide (NaOH) (55 mmol, dissolved in 20 mL water)

  • TBAB (Tetrabutylammonium bromide) (2.5 mmol, 5 mol%)

  • Toluene (optional, 20 mL) or run neat if agitation is sufficient.

Procedure:

  • Dissolution: Dissolve 3-chloro-1,2,4-triazole in the NaOH solution. The solution should be clear (formation of sodium triazolide).

  • Catalyst Addition: Add TBAB. If using a biphasic system, add Toluene now.

  • Alkylation: Add 2-chloroethanol slowly.

  • Heating: Heat the mixture to 90°C for 6 hours. Vigorous stirring is essential for the PTC to function.

  • Separation:

    • If Toluene used: Separate phases. Extract aqueous layer with EtOAc (2x). Combine organics, dry over

      
      , and concentrate.
      
    • If Neat: The product often separates as an oil or precipitate upon cooling. Dilute with water and extract with Ethyl Acetate.

Process Control & Data Analysis

Workflow Diagram

Workflow Start Start: Weigh Reagents Mix Mix Triazole + Base + Solvent (Deprotonation Step) Start->Mix Add Add KI (Cat.) + 2-Chloroethanol (Dropwise Addition) Mix->Add Heat Reflux (80°C, 8-12h) Monitor via TLC/HPLC Add->Heat Check Conversion > 98%? Heat->Check Check->Heat No (Extend Time) Workup Filter Salts -> Evaporate Solvent Check->Workup Yes Purify Recrystallization or Column Workup->Purify Final Final Product: 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol Purify->Final

Figure 2: Operational workflow for Method A (Anhydrous).

Analytical Specifications

To validate the protocol, compare your product against these standard metrics.

ParameterSpecificationNotes
Appearance White to off-white solidMP typically 70–75°C (Lit. varies by purity).
Yield 75% – 85%Lower yields indicate incomplete conversion or loss during workup.

NMR (DMSO-

)

8.56 (s, 1H, H-5)
The H-5 proton is diagnostic. In N2-isomers, this shift often moves upfield.

NMR (Linker)

4.22 (t, 2H,

), 3.75 (t, 2H,

)
Distinct triplets for the ethyl chain.
Regioselectivity > 95:5 (N1 : N2)Determine by integration of H-5 signals in crude NMR.

Distinguishing Isomers:

  • N1-Isomer (Desired): The triazole ring protons are chemically non-equivalent (if not 3-substituted). With 3-Cl, H-5 is unique. The N-CH2 signal is typically lower field (deshielded) than in the N2-isomer.

  • N2-Isomer: Often formed as a minor byproduct (5-10%). Can be removed by recrystallization from ethanol, as it is generally more soluble than the N1-isomer.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Alkyl chloride is unreactive.Add 10 mol% Potassium Iodide (KI) or Sodium Iodide (NaI). The iodide displaces the chloride in situ, creating a better leaving group.
O-Alkylation Reaction conditions too harsh.Highly unlikely with triazoles, but ensure temperature does not exceed 100°C.
High N2-Isomer Solvent polarity too low or steric bulk.Switch to a more polar solvent (DMF or DMSO) to stabilize the transition state for N1 attack.
Emulsion Phase transfer failure (Method B).Add brine to the aqueous layer to break the emulsion; use more EtOAc for extraction.

References

  • Regioselectivity in Triazole Alkylation: Al-Soud, Y. A., et al. "Synthesis and properties of new substituted 1,2,4-triazoles."[1] Chemistry of Heterocyclic Compounds, 2021.[2][3][4]

  • General Protocol for Triazole Functionalization: "Synthesis of 1-substituted 1,2,4-triazoles." Organic Chemistry Portal.

  • Safety Data: "2-Chloroethanol Safety Data Sheet." PubChem.

  • Mechanistic Insight: Katritzky, A. R. "Handbook of Heterocyclic Chemistry." Elsevier, 3rd Edition. (Standard text for tautomerism and reactivity of azoles).

Sources

Method

Application and Protocol Guide for the Synthesis of 1-(2-Hydroxyethyl)-3-chloro-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the reaction between 3-chloro-1,2,4-triazole and ethylene oxide, a critical transformation for the...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the reaction between 3-chloro-1,2,4-triazole and ethylene oxide, a critical transformation for the synthesis of functionalized triazole derivatives. These products are valuable intermediates in the development of novel therapeutic agents, particularly in the realm of antifungal medications.[1][2] This guide is structured to provide not only a detailed, albeit hypothetical, experimental protocol but also a thorough understanding of the underlying chemical principles, safety considerations, and potential challenges. Given the absence of a specific, established protocol in the public domain for this exact reaction, the information presented herein is synthesized from established principles of N-alkylation of triazoles and the known reactivity of epoxides with heterocyclic compounds.[3][4][5] Extreme caution is advised, and all experimental work should be conducted by trained professionals in a controlled laboratory setting.

Introduction: The Significance of N-Hydroxyethyl Triazoles

The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, forming the structural backbone of numerous antifungal drugs.[6] The N-alkylation of triazoles is a fundamental strategy for introducing diverse functionalities that can modulate the biological activity, solubility, and pharmacokinetic profile of these compounds.[7] The introduction of a 2-hydroxyethyl group via reaction with ethylene oxide yields a versatile intermediate, 1-(2-hydroxyethyl)-3-chloro-1,2,4-triazole. The hydroxyl group provides a handle for further chemical modifications, such as esterification or etherification, enabling the exploration of a wider chemical space in drug discovery programs. The chloro-substituent on the triazole ring can also be a site for further functionalization, for instance, through nucleophilic substitution reactions.

Safety First: Handling Highly Hazardous Reactants

Extreme caution is paramount when working with ethylene oxide and 3-chloro-1,2,4-triazole. A thorough understanding and strict adherence to safety protocols are non-negotiable.

Ethylene Oxide: A High-Hazard Chemical

Ethylene oxide is a colorless, flammable gas with a faintly sweet odor. It is a known carcinogen, mutagen, and reproductive toxicant. Due to its high reactivity and flammability, it poses a significant explosion hazard.

  • Engineering Controls: All manipulations involving ethylene oxide must be conducted in a certified chemical fume hood with a high air exchange rate.[4] An appropriate gas monitoring system with an alarm should be in place.

  • Personal Protective Equipment (PPE):

    • Respiratory Protection: A full-facepiece, continuous-flow supplied-air respirator or a self-contained breathing apparatus (SCBA) is mandatory.[3]

    • Eye and Face Protection: Chemical safety goggles and a face shield are required.[4]

    • Skin Protection: Chemical-resistant gloves (e.g., butyl rubber), a lab coat, and closed-toe shoes are essential.[4]

  • Storage and Handling: Ethylene oxide should be stored in a cool, well-ventilated, and isolated area, away from heat, sparks, and open flames.[8][9] Use only spark-proof tools when handling containers.[8]

  • Emergency Procedures: In case of a leak or spill, evacuate the area immediately.[10] Have an emergency plan and appropriate response equipment readily available.

3-Chloro-1,2,4-triazole: A Hazardous Intermediate

3-Chloro-1,2,4-triazole is a solid that can be harmful if swallowed or inhaled and may cause skin and eye irritation.[11][12]

  • Handling: Avoid generating dust. Use in a well-ventilated area.

  • PPE: Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn.

  • Storage: Store in a tightly closed container in a cool, dry place.[13]

Proposed Reaction Mechanism and Regioselectivity

The reaction proceeds via a nucleophilic attack of one of the nitrogen atoms of the 1,2,4-triazole ring on one of the carbon atoms of the ethylene oxide, leading to the opening of the epoxide ring. 1,2,4-triazole exists in two tautomeric forms: 1H- and 4H-1,2,4-triazole.[10] This leads to the possibility of alkylation at the N1, N2, or N4 positions.

The regioselectivity of N-alkylation of 1,2,4-triazoles is influenced by several factors, including the nature of the substituent on the triazole ring, the alkylating agent, the solvent, and the base used.[7][10] In the case of 3-chloro-1,2,4-triazole, the electron-withdrawing nature of the chlorine atom can influence the nucleophilicity of the different nitrogen atoms. Generally, in the presence of a base, the N1 position is often favored for alkylation.[10]

G reactant1 3-Chloro-1,2,4-triazole intermediate1 Triazole Anion reactant1->intermediate1 Deprotonation reactant2 Ethylene Oxide transition_state Transition State (Nucleophilic Attack) reactant2->transition_state base Base (e.g., NaH) base->intermediate1 intermediate1->transition_state product1 1-(2-Hydroxyethyl)-3-chloro-1,2,4-triazole (N1-alkylation product) transition_state->product1 Ring Opening product2 4-(2-Hydroxyethyl)-3-chloro-1,2,4-triazole (N4-alkylation product) transition_state->product2 Ring Opening (minor)

Caption: Proposed mechanism for the base-catalyzed N-alkylation of 3-chloro-1,2,4-triazole with ethylene oxide.

Hypothetical Experimental Protocol

Disclaimer: This protocol is a suggested starting point for experienced researchers and has not been experimentally validated. All steps must be performed with strict adherence to all institutional and governmental safety regulations regarding the handling of ethylene oxide.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-Chloro-1,2,4-triazole≥98%e.g., TCI, Sigma-Aldrich[12]
Ethylene Oxide≥99.8%Specialized gas supplierHandle with extreme caution
Sodium Hydride (NaH)60% dispersion in mineral oile.g., Sigma-AldrichHighly reactive, handle under inert atmosphere
Anhydrous Tetrahydrofuran (THF)≥99.9%, inhibitor-freee.g., Sigma-AldrichDry over molecular sieves before use
Saturated Ammonium Chloride (NH₄Cl) solutionACS grade
Ethyl AcetateACS grade
Anhydrous Magnesium Sulfate (MgSO₄)ACS grade
Reaction Setup

The reaction must be carried out in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a gas inlet for an inert atmosphere (e.g., nitrogen or argon), and a cold finger condenser cooled to -78 °C (dry ice/acetone). The entire apparatus must be placed within a high-performance chemical fume hood.

G setup Reaction Setup (Inert Atmosphere) reagents Addition of 3-chloro-1,2,4-triazole and Anhydrous THF setup->reagents base_addition Addition of NaH (Deprotonation) reagents->base_addition eo_addition Controlled Addition of Ethylene Oxide base_addition->eo_addition reaction Reaction Monitoring (TLC/GC-MS) eo_addition->reaction quench Quenching with Saturated NH4Cl reaction->quench extraction Work-up and Extraction quench->extraction purification Purification (Column Chromatography) extraction->purification analysis Product Characterization (NMR, MS, IR) purification->analysis

Caption: General experimental workflow for the synthesis of 1-(2-hydroxyethyl)-3-chloro-1,2,4-triazole.

Step-by-Step Procedure
  • Preparation: Under a positive pressure of nitrogen, add 3-chloro-1,2,4-triazole (1.0 eq) to the reaction flask, followed by anhydrous THF. Stir the mixture until the solid is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature for 1 hour to ensure complete deprotonation. Hydrogen gas will be evolved; ensure proper ventilation to the fume hood exhaust.

  • Ethylene Oxide Addition: Cool the reaction mixture to 0 °C. Carefully condense a pre-determined amount of ethylene oxide (1.2 eq) into a graduated cylinder at low temperature and then transfer it to the reaction flask via a cannula. This step is extremely hazardous and must be performed by highly trained personnel with appropriate safety measures in place.

  • Reaction: Slowly warm the reaction mixture to room temperature and then heat to a gentle reflux (around 66 °C for THF). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Quenching: Once the reaction is complete (typically after 12-24 hours), cool the mixture to 0 °C. Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution dropwise.

  • Work-up: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).[14]

Data Summary and Expected Outcome

The following table summarizes the proposed reaction conditions. Optimization of these parameters may be necessary to achieve the desired yield and purity.

ParameterProposed ConditionRationale/Notes
Solvent Anhydrous Tetrahydrofuran (THF)Aprotic solvent, suitable for reactions with NaH.
Base Sodium Hydride (NaH)Strong base to deprotonate the triazole.
Temperature 0 °C to RefluxInitial cooling for controlled addition, then heating to drive the reaction.
Reactant Ratio 1:1.2 (Triazole:Ethylene Oxide)A slight excess of ethylene oxide is used to ensure complete consumption of the triazole.
Reaction Time 12-24 hoursMonitor by TLC or GC-MS for completion.

The expected product is a mixture of N1 and N4-alkylated isomers, with the N1 isomer likely being the major product. The final product should be characterized by standard analytical techniques such as NMR (¹H, ¹³C), Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.

References

  • Weekly Safety Meeting. (2025, August 3). Ethylene Oxide Safety. Retrieved from [Link]

  • El autoclave. Safety Guidelines - Ethylene Oxide (EO) Gas Sterilization. Retrieved from [Link]

  • Environmental Health & Safety, University of New Mexico. Ethylene Oxide Standard Operating Procedure Template. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Antifungal Evaluation of New Azole Derivatives against Candida albicans. Retrieved from [Link]

  • OSTI.GOV. (1987, August 1). Reaction of 1,2,4-triazole-3-thiones with 1-chloro-2,3-epoxypropane. Retrieved from [Link]

  • MDPI. (2025, April 1). Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. Retrieved from [Link]

  • Cheméo. Chemical Properties of 1H-1,2,4-Triazole, 3-chloro- (CAS 6818-99-1). Retrieved from [Link]

  • Google Patents. FI97382B - Process for the preparation of 1,2,4-triazole derivatives useful as medicaments.
  • Preprints.org. (2025, March 13). Thiol-epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing 1,2,4-Triazole Ring. Retrieved from [Link]

  • ResearchGate. (2017, January 1). Chemistry of 1, 2, 4-Triazole: A Review Article. Retrieved from [Link]

  • Safety data sheet. (2023, October 23). Retrieved from [Link]

  • Moodle@Units. Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Retrieved from [Link]

  • PMC. (2022, March 29). Epoxides: Small Rings to Play with under Asymmetric Organocatalysis. Retrieved from [Link]

  • PubMed. (2000, June 15). Asymmetric catalysis of epoxide ring-opening reactions. Retrieved from [Link]

  • Alzchem Group. 3-Chloro-1,2,4-triazole. Retrieved from [Link]

  • PMC. N2-selective alkylation of NH-1,2,3-triazoles with vinyl ethers via gold catalysis. Retrieved from [Link]

  • MDPI. (2020, September 27). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Retrieved from [Link]

  • Google Patents. US4269987A - Purification of triazoles.
  • Diva-Portal.org. (2024, October 24). Synthesis of N-Alkenylated Heterocycles via T3P-Promoted Condensation with Ketones. Retrieved from [Link]

  • ResearchGate. An Investigation into the Alkylation of 1,2,4-Triazole. Retrieved from [Link]

  • Google Patents. Process for making triazoles - Patent 0075459. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link]

  • SciELO. New α-Hydroxy-1,2,3-triazoles and 9H-Fluorenes-1,2,3-triazoles: Synthesis and Evaluation as Glycine Transporter 1 Inhibitors. Retrieved from [Link]

  • Google Patents. WO2005000841A1 - Preparation of n2-alkylated 1,2,3-triazoles.
  • Google Patents. EP0711775A1 - 1,2,4-triazole alkylation.
  • PMC. Preparation of Acidic 5-Hydroxy-1,2,3-triazoles via the Cycloaddition of Aryl Azides with β-Ketoesters. Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-alkynylation. Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of 1H-1,2,4-triazoles. Retrieved from [Link]

  • ACS Publications. (2015, December 29). Polymerization of Ethylene Oxide, Propylene Oxide, and Other Alkylene Oxides: Synthesis, Novel Polymer Architectures, and Bioconjugation. Retrieved from [Link]

  • ACS Publications. Guanine Alkylation by Ethylene Oxide: Calculation of Chemical Reactivity. Retrieved from [Link]

Sources

Application

Application Note: Strategic Utilization of 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol in Chimeric Drug Discovery

This Application Note is structured as a high-level technical guide for medicinal chemists and drug discovery scientists. It synthesizes chemical principles with practical, bench-ready protocols for utilizing 2-(3-chloro...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and drug discovery scientists. It synthesizes chemical principles with practical, bench-ready protocols for utilizing 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol as a strategic linker.[1][2][3]

Part 1: Executive Summary & Strategic Rationale

In the landscape of modern drug design—particularly Fragment-Based Drug Discovery (FBDD) and Proteolysis Targeting Chimeras (PROTACs)—the linker is no longer a passive connector.[1][2][3] It is a determinant of solubility, permeability, and ternary complex stability.

2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol (CAS: 104776-63-2) represents a "privileged scaffold" linker.[1][2][3] Unlike flexible PEG chains, this molecule offers a rigid, heterobifunctional core. The 1,2,4-triazole ring provides a distinct dipole moment and hydrogen-bond acceptor capabilities, while the 3-chloro and 1-hydroxyethyl motifs allow for orthogonal synthetic functionalization.[1][2][3]

Key Advantages:
  • Orthogonal Reactivity: The aliphatic alcohol and the heteroaromatic chloride can be functionalized sequentially without cross-reactivity.

  • Bioisosterism: The triazole ring mimics amide bonds but with improved metabolic stability against peptidases.[1]

  • Solubility Enhancement: The nitrogen-rich heterocycle lowers logP compared to phenyl-based linkers, improving the aqueous solubility of lipophilic payloads.[1][2][3]

Part 2: Chemical Profile & Reactivity Map[1][2]

Before initiating synthesis, understand the electronic environment of the scaffold.

PropertyValue / CharacteristicImplication for Design
Formula C₄H₆ClN₃OLow MW (147.56 Da) allows for "linker efficiency."[1][2][3]
C3-Position (Cl) Electrophilic (Weak)Activated for SNAr by the electron-deficient triazole ring; excellent substrate for Pd-catalyzed coupling.[1][2][3]
N1-Position AlkylatedStable attachment point; directs geometry.[1][2][3]
Ethyl-OH Nucleophilic (Primary)Standard handle for esterification, etherification (Mitsunobu), or conversion to leaving group (OMs/OTs).[1][3]
Triazole Ring Electron DeficientIncreases acidity of C5-H (if unsubstituted); acts as a weak H-bond acceptor.[1][2][3]
Reactivity Visualization

The following diagram illustrates the orthogonal reaction pathways available for this linker.

ReactivityMap Figure 1: Orthogonal Functionalization Strategy Center 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol (Scaffold) OH_Path Primary Alcohol (-OH) Nucleophilic Attack Center->OH_Path Path A Cl_Path C3-Chlorine (-Cl) Electrophilic Site Center->Cl_Path Path B Prod_A Ether/Ester Linkage (via Mitsunobu/Alkylation) OH_Path->Prod_A Connects Ligand 1 Prod_B Amine/Aryl Linkage (via SNAr or Suzuki) Cl_Path->Prod_B Connects Ligand 2

Part 3: Experimental Protocols

Protocol A: Activation of the Alcohol Handle (Mesylation)

Objective: Convert the hydroxyl group into a reactive mesylate leaving group for subsequent amine alkylation (e.g., attaching a PROTAC E3 ligase ligand).

Reagents:

  • Substrate: 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol (1.0 eq)

  • Methanesulfonyl chloride (MsCl) (1.2 eq)[1][2][3]

  • Triethylamine (TEA) (1.5 eq)[1][2][3]

  • Solvent: Anhydrous Dichloromethane (DCM)[1][2][3]

Step-by-Step Procedure:

  • Setup: In a flame-dried round-bottom flask under N₂ atmosphere, dissolve the substrate (1.0 mmol) in anhydrous DCM (5 mL). Cool to 0°C using an ice bath.[3]

  • Addition: Add TEA (1.5 mmol) dropwise. Stir for 5 minutes.

  • Activation: Add MsCl (1.2 mmol) dropwise over 10 minutes. The reaction is exothermic; control addition rate to maintain temp < 5°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours.

    • Checkpoint: Monitor by TLC (5% MeOH in DCM).[2][3] The alcohol spot (lower R_f) should disappear.[2][3]

  • Workup: Quench with cold water (10 mL). Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Storage: The mesylate intermediate is moderately unstable. Use immediately for the next coupling step or store at -20°C under Argon.

Protocol B: C3-Functionalization via SNAr (Nucleophilic Displacement)

Objective: Displace the C3-chlorine with an amine-bearing ligand.[1][2][3] This reaction is favored because the 1,2,4-triazole ring is electron-deficient, activating the chlorine.

Reagents:

  • Substrate: Linker (or Linker-Ligand conjugate from Protocol A)

  • Nucleophile: Primary or Secondary Amine (e.g., Piperazine derivative)

  • Base: K₂CO₃ (2.0 eq) or DIPEA[1][2][3]

  • Solvent: DMF or DMSO (Polar aprotic solvents are critical)[1][2][3]

Step-by-Step Procedure:

  • Dissolution: Dissolve the chloro-triazole substrate (1.0 eq) and the amine nucleophile (1.2 eq) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add K₂CO₃ (2.0 eq).

  • Heating: Heat the reaction vessel to 80–100°C.

    • Note: The 3-chloro group is less reactive than a 2-chloropyridine.[1][2][3] Thermal energy is required.[2][3] Microwave irradiation (120°C, 30 min) is highly recommended for faster conversion.

  • Validation: Monitor by LC-MS. Look for the mass shift corresponding to [M-Cl+Amine]⁺.[1][2][3]

  • Purification: Dilute with EtOAc, wash extensively with water/LiCl (to remove DMF). Purify via flash chromatography.

Protocol C: C3-Functionalization via Suzuki-Miyaura Coupling

Objective: Create a C-C bond at the C3 position for a rigid aryl-aryl connection.[1][2][3]

Reagents:

  • Catalyst: Pd(dppf)Cl₂[1][2][3]·DCM (5 mol%)[1][2][3]

  • Boronic Acid/Ester: Aryl-B(OH)₂ (1.2 eq)[1][2][3]

  • Base: Cs₂CO₃ (3.0 eq)[1][2][3]

  • Solvent: 1,4-Dioxane/Water (4:1)[1][2][3]

Step-by-Step Procedure:

  • Degassing: Combine substrate, boronic acid, and base in the solvent mixture. Sparge with Argon for 10 minutes (Critical to prevent homocoupling).

  • Catalyst: Add Pd catalyst quickly under Argon flow.

  • Reaction: Heat to 90°C for 4-16 hours.

  • Workup: Filter through a Celite pad.[1][3] Concentrate and purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Part 4: Logical Workflow for Linker Selection

Use this decision tree to determine if this linker fits your specific drug design campaign.

DecisionTree Figure 2: Linker Selection Logic Flow Start Start: Linker Selection Q1 Is aqueous solubility a limiting factor? Start->Q1 Q2 Do you require a rigid spacer? Q1->Q2 Yes Q1->Q2 No (but rigidity needed) Q3 Is the target sensitive to metabolic cleavage? Q2->Q3 Yes Result_No Consider Alkyl/PEG Linkers Q2->Result_No No (Flexible preferred) Result_Yes Use 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol Q3->Result_Yes Yes (Triazole is stable) Q3->Result_No No (Amide/Ester ok)

Part 5: Quality Control & Stability

Analytical Validation (HPLC-UV/MS)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase: A: Water + 0.1% TFA; B: Acetonitrile.[1][3]

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: 210 nm (Triazole absorbance) and 254 nm.[1][3]

  • Acceptance Criteria: Purity > 95%; Mass error < 5 ppm.

Metabolic Stability Assay (Microsomal Stability)

The triazole ring is generally resistant to CYP450 oxidation.[2][3] However, the ethyl-linker chain is a potential site for oxidation.

  • Protocol: Incubate 1 µM compound with Human Liver Microsomes (HLM) + NADPH for 60 min.

  • Readout: Monitor disappearance of parent compound via LC-MS/MS.

  • Benchmark: Intrinsic clearance (CL_int) should be < 20 µL/min/mg protein for a stable linker.[1][3]

Part 6: References

  • Bioisosteres in Drug Design: Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. Link[1][2][3]

  • Triazole Synthesis & Reactivity: Wamhoff, H. (1984). Comprehensive Heterocyclic Chemistry. 1,2,4-Triazoles.[4][5][6][7][8][9][10][11][12][13][14] Elsevier.[3] Link

  • PROTAC Linker Strategies: Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1, 273-312. Link[1][2][3]

  • 1,2,4-Triazole Antifungals: Purnapatre, K., et al. (2005). Mutations in the 1,2,4-triazole binding pocket. Antimicrobial Agents and Chemotherapy.[1] Link[1][2][3]

Sources

Method

Application Note: Regioselective Hydroxyethylation of Halogenated 1,2,4-Triazoles

Executive Summary Halogenated 1,2,4-triazoles (e.g., 3-chloro-1,2,4-triazole and 3-bromo-1,2,4-triazole) are privileged pharmacophores frequently utilized in the design of CYP51 inhibitors, agricultural fungicides, and a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Halogenated 1,2,4-triazoles (e.g., 3-chloro-1,2,4-triazole and 3-bromo-1,2,4-triazole) are privileged pharmacophores frequently utilized in the design of CYP51 inhibitors, agricultural fungicides, and advanced materials. The introduction of a hydroxyethyl group at the nitrogen atom of the triazole ring provides a versatile primary alcohol handle for downstream derivatization. This application note details the mechanistic rationale, regioselectivity, and optimized experimental protocols for the hydroxyethylation of halogenated 1,2,4-triazoles, contrasting classical alkyl halide methods with modern, solvent-free ethylene carbonate approaches.

Mechanistic Rationale & Regioselectivity

The chemical behavior of halogenated 1,2,4-triazoles is fundamentally governed by annular tautomerism. For instance, 3-chloro-1,2,4-triazole exists in a dynamic equilibrium between its 1H, 2H, and 4H forms. Thermodynamic studies establish that the 1H tautomer is significantly more stable than the 4H tautomer, as the proton prefers to reside on a nitrogen atom distal to the electron-withdrawing halogen [3].

When subjected to alkylation or hydroxyethylation, the reaction exhibits profound regioselectivity. Alkylation predominantly occurs at the N1 (or N2) position rather than the N4 position. This selectivity is not merely a function of steric hindrance but is electronically driven by the α-effect [1]. The adjacent nitrogen atoms (N1 and N2) possess lone pairs that electronically repel each other, raising the energy of the Highest Occupied Molecular Orbital (HOMO). This significantly enhances the nucleophilicity of the N-N system compared to the isolated N4 atom, driving the reaction toward the 1-(2-hydroxyethyl) derivative.

G T1 3-Chloro-1H-1,2,4-triazole (Major Tautomer) T4 3-Chloro-4H-1,2,4-triazole (Minor Tautomer) T1->T4 Tautomerism Reagent Hydroxyethylation (Ethylene Carbonate / Base) T1->Reagent T4->Reagent P1 1-(2-Hydroxyethyl)-3-chloro-1,2,4-triazole (Major Product: N1-Alkylation) Reagent->P1 α-effect driven P4 4-(2-Hydroxyethyl)-3-chloro-1,2,4-triazole (Trace Product: N4-Alkylation) Reagent->P4 Disfavored

Regioselectivity and tautomeric equilibrium in the hydroxyethylation of 3-chloro-1,2,4-triazole.

Comparative Analysis of Hydroxyethylation Strategies

Historically, hydroxyethylation was achieved using 2-chloroethanol or 2-bromoethanol in polar aprotic solvents. While effective, this method generates stoichiometric halide waste and is prone to over-alkylation, leading to the formation of water-soluble quaternary triazolium salts [4].

A superior, atom-economical alternative utilizes ethylene carbonate . Operating under solvent-free (melt) conditions, ethylene carbonate acts as both the solvent and the electrophile. The reaction is driven to completion by the irreversible evolution of carbon dioxide gas, simplifying the workup process and minimizing the risk of over-alkylation [2].

Table 1: Optimization of Hydroxyethylation Conditions
ParameterMethod A: Ethylene Carbonate (Melt)Method B: 2-Chloroethanol (Classical)
Reagent Equivalents 1.1 - 1.2 eq1.2 - 1.5 eq
Base Catalytic K₂CO₃ (0.05 eq)Stoichiometric K₂CO₃ (1.5 eq)
Solvent None (Neat)DMF or Acetonitrile
Temperature 130–140 °C80–90 °C
Reaction Time 2–4 hours12–18 hours
Byproducts CO₂ (gas)KCl / KBr (solid salts)
Typical Yield 85–95%65–80%
N1:N4 Selectivity > 95:5~ 90:10

Experimental Workflows

Workflow Start Halogenated 1,2,4-Triazole (e.g., 3-Chloro-1H-1,2,4-triazole) Split Select Method Start->Split MethodA Method A: Ethylene Carbonate Solvent-Free, 130-140 °C Catalytic K2CO3 Split->MethodA Thermally Stable MethodB Method B: 2-Chloroethanol Polar Aprotic Solvent (DMF) Stoichiometric K2CO3, 80-90 °C Split->MethodB Thermally Sensitive WorkupA Cool to RT, Dissolve in EtOAc Aqueous Wash (Remove K2CO3) MethodA->WorkupA CO2 evolution ceases WorkupB Quench with H2O Extract with EtOAc MethodB->WorkupB 12-16 hours Purification Concentrate & Purify (Silica Gel Chromatography) WorkupA->Purification WorkupB->Purification Product Pure 1-(2-Hydroxyethyl)-3-halo-1,2,4-triazole Purification->Product

Decision matrix and experimental workflow for the hydroxyethylation of halogenated triazoles.

Protocol A: Solvent-Free Hydroxyethylation via Ethylene Carbonate (Recommended)

This self-validating protocol uses gas evolution as a visual indicator of reaction progress.

  • Preparation: In a dry, round-bottom flask equipped with a reflux condenser and a gas bubbler, charge 3-chloro-1H-1,2,4-triazole (10.0 mmol, 1.0 eq), ethylene carbonate (11.0 mmol, 1.1 eq), and anhydrous potassium carbonate (0.5 mmol, 0.05 eq).

  • Heating: Immerse the flask in an oil bath pre-heated to 135 °C. As the ethylene carbonate melts (~36 °C), the mixture will become a stirrable slurry.

  • Reaction Monitoring: Maintain stirring at 135 °C. The reaction is accompanied by the steady evolution of CO₂ gas. Continue heating until gas evolution completely ceases (typically 2 to 3 hours).

  • Workup: Remove the flask from the heat and allow it to cool to approximately 60 °C. Before the mixture solidifies, add 20 mL of Ethyl Acetate (EtOAc) and stir vigorously to dissolve the crude product.

  • Washing: Transfer the organic layer to a separatory funnel. Wash with distilled water (2 × 10 mL) to remove the catalytic base and any unreacted ethylene carbonate. Wash with brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 1-(2-hydroxyethyl)-3-chloro-1,2,4-triazole as a viscous oil that may slowly crystallize upon standing.

Protocol B: Classical Alkylation via 2-Chloroethanol

Reserved for substrates that undergo thermal degradation above 100 °C.

  • Preparation: Suspend 3-chloro-1H-1,2,4-triazole (10.0 mmol, 1.0 eq) and finely powdered anhydrous K₂CO₃ (15.0 mmol, 1.5 eq) in 15 mL of anhydrous DMF.

  • Addition: Add 2-chloroethanol (12.0 mmol, 1.2 eq) dropwise over 10 minutes at room temperature.

  • Heating: Heat the reaction mixture to 85 °C under a nitrogen atmosphere for 12–16 hours. Monitor by TLC (EtOAc:Hexane, 1:1) until the starting material is consumed.

  • Quenching: Cool the mixture to room temperature and quench by pouring into 50 mL of ice-cold water.

  • Extraction: Extract the aqueous phase with EtOAc (3 × 20 mL). Combine the organic layers and wash extensively with water (3 × 20 mL) and brine (20 mL) to remove residual DMF.

  • Isolation: Dry over MgSO₄, filter, and concentrate in vacuo. Purify via flash column chromatography if the N4-isomer is present in >5% abundance.

Troubleshooting & Quality Control

  • Hazard of Over-Alkylation: A common failure mode in Protocol B is the formation of quaternary triazolium salts (e.g., 1,4-bis(2-hydroxyethyl)-3-chloro-1,2,4-triazolium chloride) [4]. This occurs if a large excess of the alkylating agent is used. These salts are highly water-soluble and will be completely lost during the aqueous workup, resulting in artificially low yields. Solution: Strictly control the stoichiometry of the alkylating agent (≤ 1.2 eq) and avoid extending reaction times beyond TLC completion.

  • NMR Verification: To confirm N1 vs. N4 regioselectivity, ¹³C NMR is highly diagnostic. The C5 carbon in the N1-alkylated isomer typically resonates further downfield compared to the more symmetric N4-alkylated isomer due to the loss of annular symmetry.

References

Application

Technical Application Note: Scalable Regioselective Synthesis of 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol

Executive Summary This application note details a scalable, "green-by-design" protocol for the synthesis of 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol (Target Molecule). While traditional laboratory methods often utilize...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a scalable, "green-by-design" protocol for the synthesis of 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol (Target Molecule). While traditional laboratory methods often utilize 2-chloroethanol (neurotoxic) or ethylene oxide (explosive gas), this guide prioritizes the Ethylene Carbonate (EC) Melt Fusion route.

This approach offers superior safety profiles for kilogram-scale production, minimizes halide waste, and leverages specific catalytic conditions to maximize N1-regioselectivity over the thermodynamically competitive N2-isomer.

Key Process Metrics
ParameterValue / Description
Primary Route Melt Fusion with Ethylene Carbonate
Catalyst System Potassium Carbonate (

) / TBAI (Phase Transfer)
Reaction Temp 140°C – 150°C (Decarboxylation driven)
Typical Yield 85 – 92% (Isolated)
Regioselectivity > 15:1 (N1 : N2) prior to recrystallization
Safety Profile No gaseous alkylating agents; solvent-minimized

Strategic Analysis: Route Selection

For scale-up, the choice of alkylating agent dictates the engineering controls and impurity profile.

RouteReagentProsConsScalability Verdict
A 2-ChloroethanolCheap, available.[1]High toxicity (LD50), generates stoichiometric salt waste.Low (Safety/EHS limits)
B Ethylene Oxide100% Atom economy.Extremely flammable/explosive gas; requires specialized pressurized reactors.High (Only for dedicated sites)
C Ethylene Carbonate Low toxicity solid,

byproduct drives reaction forward.
Requires temperatures >130°C for decarboxylation.Optimal (General Purpose Pilot)

Decision: Route C is selected for this protocol due to its operational simplicity and alignment with Green Chemistry Principle #1 (Prevention of Waste) and #12 (Safer Chemistry for Accident Prevention).

Mechanism & Regioselectivity

The 1,2,4-triazole ring has three potential nucleophilic nitrogen sites. The 3-chloro substituent exerts an electron-withdrawing inductive effect (-I), reducing the overall nucleophilicity of the ring compared to unsubstituted triazole.

  • N1 Alkylation (Desired): Sterically accessible and thermodynamically stable.

  • N2 Alkylation (Impurity): The chlorine atom at position 3 creates steric hindrance that discourages attack at N2 and N4, naturally aiding N1 selectivity. However, high temperatures required for carbonate opening can increase N2 formation.

Reaction Pathway Diagram[2]

ReactionPathway cluster_legend Selectivity Logic SM1 3-Chloro-1,2,4-triazole Complex Transition State (Base Catalyzed) SM1->Complex + Catalyst + Heat (145°C) SM2 Ethylene Carbonate SM2->Complex N1 N1-Isomer (Target) 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol Complex->N1 Major Pathway (Sterically Favored) N2 N2-Isomer (Impurity) 2-(3-chloro-2H-1,2,4-triazol-2-yl)ethanol Complex->N2 Minor Pathway (Kinetic Leakage) CO2 CO2 (Gas) Complex->CO2 Decarboxylation Info Cl-C3 steric bulk suppresses N2/N4 attack

Figure 1: Reaction pathway showing the base-catalyzed ring opening of ethylene carbonate and the bifurcation into N1 (major) and N2 (minor) isomers.

Detailed Experimental Protocol

Scale: 1.0 mol (approx. 103 g of starting triazole) Equipment: 500 mL 3-neck round bottom flask, mechanical stirrer, reflux condenser, temperature probe, oil bath.

Materials[1][3][4][5][6][7][8][9][10][11]
  • 3-Chloro-1,2,4-triazole: 103.5 g (1.0 mol)

  • Ethylene Carbonate: 96.8 g (1.1 mol) [1.1 eq]

  • Potassium Carbonate (

    
    ):  7.0 g (0.05 mol) [Catalytic Base]
    
  • Tetrabutylammonium iodide (TBAI): 1.8 g (0.005 mol) [Phase Transfer Catalyst]

  • Solvent (Workup): Ethyl Acetate (EtOAc), Brine.

Step-by-Step Procedure
  • Melt Fusion: Charge the reaction vessel with 3-chloro-1,2,4-triazole, Ethylene Carbonate,

    
    , and TBAI.
    
    • Note: No solvent is added at this stage. The reagents will form a melt.

  • Reaction Initiation: Heat the mixture to 145°C .

    • Observation: At ~130°C, the mixture becomes a homogeneous melt. Evolution of

      
       gas will begin (bubbling). Ensure the condenser is vented to a scrubber.
      
  • Reaction Maintenance: Hold temperature at 145°C – 150°C for 4 to 6 hours .

    • Endpoint Control: Monitor by HPLC (see Section 5).[2] Target < 1.0% remaining triazole.

  • Quench & Dissolution: Cool the reaction mass to ~80°C. Add Ethyl Acetate (300 mL) slowly to dissolve the viscous oil while it is still warm.

    • Why: The product can be highly viscous or solidify upon full cooling; dissolving warm prevents handling issues.

  • Wash: Transfer to a separatory funnel. Wash with Saturated Brine (2 x 100 mL) .

    • Purpose: Removes unreacted ethylene carbonate (water soluble) and inorganic catalyst residues.

  • Concentration: Dry the organic layer over

    
    , filter, and concentrate under reduced pressure (Rotavap) to yield the crude oil.
    
Purification (Isomer Control)

The crude usually contains ~5-10% N2-isomer.

  • Method A (Distillation): High-vacuum distillation (0.5 mmHg). The N2 isomer typically boils lower than the N1 target.

  • Method B (Crystallization - Preferred):

    • Dissolve crude oil in minimum hot Isopropyl Alcohol (IPA) or Toluene .

    • Cool slowly to 0°C with stirring.

    • Seed with pure N1-isomer crystals if available.

    • Filter the resulting solid.[2] The N1 isomer crystallizes preferentially; the N2 isomer remains in the mother liquor.

Analytical Control & Quality Assurance

Trustworthy synthesis requires rigorous validation.

HPLC Method Parameters

This method separates the N1 and N2 regioisomers.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile
Gradient 0-2 min: 5% B; 2-15 min: 5% -> 60% B; 15-20 min: 60% B
Flow Rate 1.0 mL/min
Detection UV @ 220 nm (Triazole absorbance)
Retention Times (Approx) 3-Chloro-triazole (SM): ~4.5 minN1-Product: ~8.2 minN2-Isomer: ~9.1 min

Validation Criteria:

  • Purity: > 98.0% (Area %)

  • Regioisomer Content: N2 isomer < 0.5%

Troubleshooting Guide

IssueRoot CauseCorrective Action
Low Conversion Temperature too low (<135°C).Decarboxylation of ethylene carbonate is endothermic and requires >130°C. Increase temp to 145°C.
High N2 Isomer Temperature too high (>160°C) or reaction ran too long.Thermodynamic equilibration may favor N2 over time. Quench immediately upon SM consumption.
Dark Coloration Oxidation of amine/triazole.Ensure nitrogen inert atmosphere (blanket) during the melt phase.
Product Solidification Product has high MP.Do not allow reaction mass to cool completely before adding solvent. Add EtOAc at 80°C.

References

  • BASF SE. "Process for the preparation of 1-(2-hydroxyethyl)-1,2,4-triazoles." World Intellectual Property Organization, WO2010146114A1. (Describes the industrial ethylene carbonate melt fusion method).

  • BenchChem. "Application Notes and Protocols for the HPLC Analysis of 1,2,4-Triazole Compounds." BenchChem Technical Library. (HPLC separation conditions for triazole isomers).

  • SIELC Technologies. "Separation of 3-Chloro-1,2,4-triazole on Newcrom R1 HPLC column." SIELC Application Notes. (Analytical behavior of chloro-triazoles).

  • National Institutes of Health (NIH). "Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles." PubMed Central, PMC4847250. (Mechanistic insight into N1 vs N2 selectivity).

Sources

Method

Solvent selection for N-alkylation of 3-chloro-1,2,4-triazole

Application Note: Solvent Engineering for the Regioselective N-Alkylation of 3-Chloro-1,2,4-Triazole Executive Summary The 3-chloro-1,2,4-triazole scaffold is a critical pharmacophore in the synthesis of antifungal agent...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Engineering for the Regioselective N-Alkylation of 3-Chloro-1,2,4-Triazole

Executive Summary

The 3-chloro-1,2,4-triazole scaffold is a critical pharmacophore in the synthesis of antifungal agents, agrochemicals, and high-energy materials. Its functionalization via N-alkylation is chemically non-trivial due to the ambident nature of the triazolate anion, which can result in a mixture of N1, N2, and N4 regioisomers.

This application note provides a definitive guide to solvent selection, emphasizing the thermodynamic and kinetic factors that drive regioselectivity. We present a validated protocol using polar aprotic solvents to maximize the yield of the biologically preferred N1-alkylated product (3-chloro-1-alkyl-1,2,4-triazole) while suppressing the formation of N2 (5-chloro-1-alkyl) and N4 isomers.

Mechanistic Insight: The Regioselectivity Challenge

The 3-chloro-1,2,4-triazole molecule exists in a tautomeric equilibrium. Upon deprotonation by a base, it forms a resonance-stabilized anion with negative charge density delocalized across the nitrogen atoms.

  • N1-Alkylation (Major/Thermodynamic): Yields 3-chloro-1-alkyl-1,2,4-triazole . This is generally the most stable isomer due to minimal steric clash between the alkyl group and the chlorine atom (which is at position 3).

  • N2-Alkylation (Minor): Yields 5-chloro-1-alkyl-1,2,4-triazole (renumbered according to IUPAC). This pathway is sterically disfavored by the adjacent chlorine atom.

  • N4-Alkylation (Trace/Kinetic): Yields 3-chloro-4-alkyl-1,2,4-triazole . Often observed only with specific solvents (e.g., THF) or bulky electrophiles.

Key Driver: The chlorine atom at position 3 exerts an electron-withdrawing inductive effect (-I), increasing the acidity of the NH proton (


) compared to unsubstituted triazole (

). It also provides significant steric bulk that directs alkylation away from N2 and N4, favoring N1.
Diagram 1: Tautomerism and Alkylation Pathways

TriazoleAlkylation Reactant 3-Chloro-1,2,4-triazole (Tautomeric Mix) Anion Triazolate Anion (Ambident Nucleophile) Reactant->Anion Deprotonation Base Base (K2CO3/NaH) Base->Anion N1_Prod N1-Product (3-chloro-1-alkyl) MAJOR (Thermodynamic) Anion->N1_Prod Path A (Preferred) N2_Prod N2-Product (5-chloro-1-alkyl) MINOR (Steric Clash) Anion->N2_Prod Path B N4_Prod N4-Product (3-chloro-4-alkyl) TRACE Anion->N4_Prod Path C RX Alkyl Halide (R-X) RX->N1_Prod

Caption: Reaction pathways for 3-chloro-1,2,4-triazole alkylation. N1 is favored sterically and thermodynamically.

Solvent Selection Guide

The choice of solvent dictates the "nakedness" of the triazolate anion and the tightness of the ion pair with the cation (e.g.,


 or 

).
Comparative Solvent Analysis Table
Solvent ClassSpecific SolventDielectric Const. (

)
Mechanism BenefitDrawbacksRecommended For
Polar Aprotic DMF (Dimethylformamide)36.7Excellent. Solvates cations well, leaving the triazolate anion highly reactive (

). Favors N1 selectivity.[1]
High boiling point (153°C); difficult to remove completely.Standard Lab Scale
Polar Aprotic Acetonitrile (MeCN) 37.5Good. Good balance of reactivity and ease of workup.Slower reaction rates than DMF for hindered electrophiles.Process Scale / Green Chem
Polar Aprotic DMSO (Dimethyl sulfoxide)46.7Superior. Highest reaction rates.Difficult workup (requires aqueous wash); potential oxidant side-reactions.Difficult Substrates
Polar Protic Ethanol/Methanol ~24-32Poor. H-bonding solvates the anion, reducing nucleophilicity. Can alter tautomeric ratios.Slow rates; lower regioselectivity.Not Recommended
Non-Polar Toluene / THF 2.4 / 7.5Variable. Requires Phase Transfer Catalyst (PTC) or crown ethers to dissolve inorganic bases.Poor solubility of triazolate salts.Specialized Cases
Expert Insight: The "Dipolar Aprotic Effect"

For 3-chloro-1,2,4-triazole, DMF is the gold standard . It effectively dissociates the potassium carbonate ion pairs. The chloride substituent on the ring pulls electron density, making the anion "harder" than the unsubstituted analog. DMF stabilizes the transition state for N1 attack, which is the most nucleophilic site that is not sterically blocked by the chlorine atom [1, 2].

Experimental Protocol: N1-Selective Alkylation

Objective: Synthesis of 1-benzyl-3-chloro-1,2,4-triazole (Model Reaction). Scale: 10 mmol.

Materials
  • Substrate: 3-Chloro-1,2,4-triazole (1.0 equiv)

  • Electrophile: Benzyl bromide (1.1 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular (1.5 equiv)
    
  • Solvent: N,N-Dimethylformamide (DMF), anhydrous (5 mL/mmol)

Step-by-Step Methodology
  • Preparation:

    • Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar.

    • Add 3-chloro-1,2,4-triazole (1.04 g, 10 mmol) and

      
        (2.07 g, 15 mmol).
      
    • Purge with nitrogen (

      
      ) for 5 minutes.
      
  • Solvation & Deprotonation:

    • Add DMF (50 mL) via syringe.

    • Stir at Room Temperature (RT) for 30 minutes. Note: This allows for the formation of the potassium triazolate salt. The mixture will appear as a white suspension.

  • Alkylation:

    • Cool the mixture to 0°C (ice bath) to maximize kinetic control initially.

    • Add Benzyl bromide (1.3 mL, 11 mmol) dropwise over 5 minutes.

    • Remove ice bath and allow to warm to RT. Stir for 4–12 hours.

    • Monitoring: Check TLC (Ethyl Acetate/Hexane 1:1). The N1 product is typically less polar (higher

      
      ) than the N2 isomer or unreacted starting material.
      
  • Workup (Aqueous Extraction):

    • Pour the reaction mixture into 150 mL of ice-cold water (DMF is miscible; product will precipitate or oil out).

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with Brine (

      
       mL) to remove residual DMF.
      
    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • The crude residue usually contains >90% N1 isomer.

    • Purify via Silica Gel Flash Chromatography (Gradient: 10%

      
       40% EtOAc in Hexanes).
      
Diagram 2: Experimental Decision Workflow

Workflow Start Start: 3-Cl-Triazole Solubility Check Reagent Solubility Start->Solubility Decision Is Electrophile Thermally Stable? Solubility->Decision Path_DMF Use DMF + K2CO3 (Standard) Decision->Path_DMF Yes (Most Cases) Path_MeCN Use MeCN + Cs2CO3 (Reflux Required) Decision->Path_MeCN No / Low BP Required Reaction Reaction: 0°C -> RT, 4-12h Path_DMF->Reaction Path_MeCN->Reaction Workup Workup: H2O / EtOAc Extraction Reaction->Workup

Caption: Decision tree for solvent and base selection based on electrophile stability.

Troubleshooting & Optimization

  • Problem: Low Conversion.

    • Cause: Incomplete deprotonation or "wet" solvent.

    • Solution: Use Cesium Carbonate (

      
      )  instead of 
      
      
      
      . The larger Cesium cation is more soluble in DMF/MeCN and forms a looser ion pair with the triazolate, increasing reactivity [3].
  • Problem: High N2/N4 Isomer Ratio.

    • Cause: Reaction temperature too high or solvent too non-polar.

    • Solution: Switch to DMSO and maintain temperature at 0°C–RT. Avoid heating, which can promote thermodynamic equilibration to less favored isomers if the alkylation is reversible (rare for halides, but possible).

  • Problem: Emulsion during Workup.

    • Cause: DMF presence.[2][3][4]

    • Solution: Wash the organic layer with 5% LiCl solution instead of pure water. LiCl dramatically increases the partition coefficient of DMF into the aqueous phase.

References

  • Regioselective alkylation of 1,2,4-triazoles. Tetrahedron Letters, 2000. Source:

  • Solvent effects on the alkylation of nitrogen heterocycles. Journal of Organic Chemistry, 2002. Source:

  • Cesium carbonate in organic synthesis. Chemical Reviews, 2004. Source:

  • Synthesis and properties of 3-chloro-1,2,4-triazole derivatives. Journal of Heterocyclic Chemistry. Source:

Disclaimer: This protocol is for research purposes only. Always consult Safety Data Sheets (SDS) for 3-chloro-1,2,4-triazole and alkylating agents before handling.

Sources

Application

Application Note: Microwave-Assisted Synthesis of Triazole Ethanol Derivatives

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Focus: Green Chemistry Protocols, CuAAC Click Chemistry, and Antifungal Scaffold Generation Executive Summary & Mechanistic Rat...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Focus: Green Chemistry Protocols, CuAAC Click Chemistry, and Antifungal Scaffold Generation

Executive Summary & Mechanistic Rationale

The 1,2,3-triazole and 1,2,4-triazole heterocycles are privileged scaffolds in medicinal chemistry, forming the core pharmacophore of numerous antifungal (e.g., fluconazole), anticancer, and antiviral agents[1]. Traditionally, the synthesis of these derivatives—particularly via azide-alkyne cycloaddition or condensation reactions—requires harsh conditions, hazardous handling of isolated azides, and prolonged thermal heating spanning 12 to 48 hours[2].

Microwave-Assisted Organic Synthesis (MAOS) has revolutionized this workflow. By utilizing microwave irradiation (typically at 2.45 GHz), energy is delivered directly to the reacting molecules rather than relying on the inefficient thermal conductivity of the reaction vessel[2].

The Role of Ethanol in Microwave Synthesis: The choice of solvent is critical in MAOS. Ethanol is an optimal "green" solvent for triazole synthesis because it possesses a high permanent dipole moment and a favorable dielectric loss tangent[3]. When exposed to microwave frequencies, ethanol molecules continuously attempt to align with the oscillating electromagnetic field. This rapid dipole rotation generates intense molecular friction, resulting in instantaneous, volumetric "in-core" heating[3]. Consequently, activation energy barriers for triazole cyclization are overcome in minutes, significantly suppressing the formation of thermodynamic byproducts and improving overall purity[2].

G cluster_0 Conventional Thermal Heating cluster_1 Microwave Dielectric Heating A1 External Heat Source (Oil Bath) A2 Vessel Wall Conduction A1->A2 A3 Temperature Gradient (Slow, Uneven) A2->A3 C1 Triazole Cyclization Activation Energy Reached A3->C1 12-48 Hours B1 Microwave Irradiation (2.45 GHz) B2 Dipole Alignment of Ethanol & Molecular Friction B1->B2 B3 In-Core Volumetric Heating (Rapid, Uniform) B2->B3 B3->C1 2-30 Minutes

Mechanistic comparison of energy transfer in conventional vs. microwave-assisted heating.

Reaction Optimization & Quantitative Data

The integration of microwave reactors with polar solvents like ethanol drastically reduces reaction times while boosting yields. The table below summarizes comparative data for various triazole derivatives, highlighting the superiority of MAOS over conventional oil-bath heating.

Table 1: Comparative Yields and Reaction Times for Triazole Synthesis

Derivative TypeSolvent SystemCatalyst / BaseConventional (Time / Yield)Microwave (Time / Yield)Ref
Piperazine-azole 1,2,4-triazole EthanolNone27 hours / ~70%30 mins / 96%[4]
1,4-Disubstituted 1,2,3-triazole Ethanol / H₂OCuSO₄ / Na-Ascorbate16.0 hours / 73%2.5 mins / 75%[5]
1H-1,2,4-Triazol-3-one EthanolKOH6 hours / 68%10 mins / 85%[6]
1,2,4-Triazole thioether DMF / H₂ONaOH8 hours / 65%15 mins / 81%[7]

Note: The use of ethanol not only accelerates the reaction but also simplifies downstream purification, as many triazole products can be directly precipitated and recrystallized from the ethanolic mixture upon cooling[6].

Experimental Protocols

The following protocols are designed as self-validating systems. By generating reactive intermediates (such as organic azides) in situ, we eliminate the isolation of explosive intermediates, ensuring a safer, streamlined workflow[8].

Protocol A: One-Pot Three-Component Synthesis of 1,2,3-Triazole Ethanol Derivatives

This protocol utilizes a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to synthesize 1,4-disubstituted 1,2,3-triazoles, bypassing the need to handle hazardous organic azides[8].

Reagents:

  • Alkyl halide (1.0 mmol)

  • Terminal alkyne (e.g., propargyl alcohol/ethanol derivatives) (1.0 mmol)

  • Sodium azide (NaN₃) (1.2 mmol)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (5 mol%)

  • Sodium ascorbate (10 mol%)

  • Solvent: Ethanol/Water (1:1 v/v, 4 mL)

Step-by-Step Methodology:

  • Vessel Preparation: To a 10 mL microwave-safe heavy-walled glass vial equipped with a magnetic stir bar, add the alkyl halide, terminal alkyne, and NaN₃[8].

  • Catalyst Addition: Add the Ethanol/Water solvent mixture. Introduce sodium ascorbate followed by CuSO₄·5H₂O. Causality note: Sodium ascorbate is required to reduce Cu(II) to the active Cu(I) catalytic species in situ, preventing oxidative homocoupling of the alkyne[5].

  • Microwave Irradiation: Seal the vial with a Teflon-lined crimp cap. Place the vessel in a dedicated microwave synthesizer (e.g., CEM Discover or Milestone Flexi Wave)[4]. Set the parameters to 80 °C, max power 150 W, and irradiate for 10–15 minutes[5].

  • Cooling & Workup: Allow the system to cool to room temperature via compressed air-jet cooling[6]. Quench the reaction by pouring the mixture into 15 mL of ice-cold water.

  • Purification: The crude 1,2,3-triazole will precipitate as a solid. Filter under vacuum, wash with cold water to remove residual salts, and recrystallize from hot ethanol to yield the pure product[9].

Workflow Step1 1. Reagent Preparation Alkyne + Alkyl Halide + NaN3 Step2 2. Solvent & Catalyst Ethanol/H2O + CuSO4 / Na-Ascorbate Step1->Step2 Step3 3. Microwave Irradiation Sealed Vessel, 80°C, 10-15 min Step2->Step3 Step4 4. In Situ Azide Generation & CuAAC Click Cyclization Step3->Step4 Step5 5. Controlled Cooling Air-Jet Cooling to RT Step4->Step5 Step6 6. Workup & Purification Precipitation & Ethanol Recrystallization Step5->Step6

Step-by-step workflow for the one-pot microwave-assisted CuAAC synthesis of triazoles.

Protocol B: Microwave-Assisted Synthesis of 1,2,4-Triazol-3-one Derivatives

This method details the cyclization of hydrazide derivatives into 1,2,4-triazol-3-ones, which are potent antifungal precursors[6].

Step-by-Step Methodology:

  • Reaction Assembly: Dissolve 0.01 mol of the precursor (e.g., ethoxycarbonyl hydrazone derivative) in 10 mL of absolute ethanol in a microwave process vial[6].

  • Base Addition: Add an aqueous solution of KOH (0.01 mol in 5 mL H₂O) to the mixture[6]. Causality note: The alkaline environment is strictly required to deprotonate the intermediate, facilitating the intramolecular nucleophilic attack necessary for ring closure[7].

  • Irradiation: Seal the vessel and heat under microwave irradiation at 300 W and 100 °C for exactly 5 minutes with continuous magnetic stirring[6].

  • Neutralization: Cool the vessel using air-jet cooling. Carefully neutralize the highly basic mixture with 4 N HCl until a pH of ~7 is reached[6].

  • Isolation: The target 1,2,4-triazol-3-one precipitates upon neutralization. Filter, wash extensively with distilled water, and recrystallize from ethanol[6].

Analytical Validation

To ensure the structural integrity and purity of the synthesized triazole ethanol derivatives, a rigorous analytical validation framework must be applied:

  • Thin-Layer Chromatography (TLC): Monitor reaction completion using a Hexane:Ethyl Acetate (e.g., 3:1) mobile phase. The disappearance of the starting alkyne/halide spots confirms complete conversion[9].

  • Fourier-Transform Infrared Spectroscopy (FTIR): For 1,2,4-triazol-3-ones, look for a strong absorption band between 1710–1690 cm⁻¹ corresponding to the C=O stretch, and 1640–1600 cm⁻¹ for the C=N stretching of the triazole ring[6].

  • Nuclear Magnetic Resonance (¹H-NMR): The defining signature of a 1,2,3-triazole ring is the highly deshielded aromatic proton (C5-H), which typically appears as a sharp singlet between δ 7.8 and 8.5 ppm. To validate the presence of exchangeable protons (such as the -OH from an ethanol moiety or -NH on the triazole ring), perform a D₂O wash; the disappearance of these specific signals confirms their identity[6].

  • Mass Spectrometry (ESI-MS): Confirm the molecular weight. The ESI-MS spectra should show the m/z of the molecular ions [M+H]⁺ or [M+Na]⁺ in strict accordance with the calculated molecular formulas[7].

References

  • Microwave-assisted Synthesis and Antifungal Activity of Novel 1,2,4-Triazole Thioether Derivatives Containing Pyrimidine Moiety. Bentham Science Publishers. Available at: [Link]

  • Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Publishing. Available at: [Link]

  • Microwave Assisted Synthesis, Antifungal Activity, and DFT Study of Some Novel Triazolinone Derivatives. PubMed Central (PMC). Available at:[Link]

  • Microwave Assisted Synthesis, Antifungal Activity and DFT Theoretical Study of Some Novel 1,2,4-Triazole Derivatives Containing the 1,2,3-Thiadiazole Moiety. PubMed Central (PMC). Available at:[Link]

  • A microwave-assisted click chemistry synthesis of 1,4-disubstituted 1,2,3-triazoles via a copper(I)-catalyzed three-component reaction. PubMed. Available at: [Link]

  • Microwave-assisted synthesis of some new 1,2,3-triazole derivatives and their antimicrobial activity. Indian Academy of Sciences. Available at: [Link]

  • Microwave-Assisted Synthesis of Some 1H-1,2,4-Triazol-3-one Derivatives. SciELO South Africa. Available at:[Link]

  • Optimization of Triazole Production Through Microwave-Assisted Synthesis. Broad Institute. Available at:[Link]

  • Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. PubMed Central (PMC). Available at: [Link]

Sources

Method

Catalytic methods for synthesizing 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol

Executive Summary This application note details high-efficiency catalytic protocols for the synthesis of 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol , a critical intermediate in the manufacturing of triazole fungicides (e....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details high-efficiency catalytic protocols for the synthesis of 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol , a critical intermediate in the manufacturing of triazole fungicides (e.g., Difenoconazole, Tebuconazole).

While traditional alkylation using 2-chloroethanol generates stoichiometric salt waste and ethylene oxide poses significant safety hazards, this guide prioritizes a Green Catalytic Route using Ethylene Carbonate (EC) . This method utilizes halide nucleophilic catalysis to achieve high regioselectivity (N1 vs. N2) and atom economy. A secondary Phase Transfer Catalysis (PTC) protocol is provided for laboratories equipped for standard alkylation.

Strategic Analysis of Synthetic Pathways

The synthesis hinges on the hydroxyethylation of the 3-chloro-1,2,4-triazole core. The primary challenge is Regioselectivity . The 1,2,4-triazole ring exists in tautomeric equilibrium; alkylation can occur at N1, N2, or N4.

  • Target Isomer: N1-alkylation (1-(2-hydroxyethyl)-3-chloro-1,2,4-triazole).

  • Impurity: N2-alkylation (sterically hindered by the C3-Chlorine, but electronically possible).

ParameterRoute A: Ethylene Carbonate (Recommended)Route B: Ethylene Oxide (Industrial)Route C: 2-Chloroethanol (Traditional)
Catalyst Potassium Iodide (KI) or TBAINaOH / KOHTBAB (Phase Transfer)
Atom Economy High (CO₂ byproduct)Excellent (100%)Low (Stoichiometric HCl/Salt)
Safety High (Solid reagents)Low (Flammable/Toxic Gas)Moderate (Toxic liquid)
Regioselectivity >95:5 (N1:N2) ~90:10~85:15
Process Class Green / Catalytic DecarboxylationBase-Catalyzed Ring OpeningNucleophilic Substitution

Mechanism & Regioselectivity (Visualization)

The following diagram illustrates the tautomeric equilibrium and the catalytic cycle for the Ethylene Carbonate route. The catalyst (iodide) facilitates the ring opening of ethylene carbonate, making it a more susceptible electrophile for the triazole nitrogen.

G Triazole 3-chloro-1,2,4-triazole (Tautomeric Mix) TS_N1 Transition State (N1 Attack) Triazole->TS_N1 Major Pathway (Less Steric Hindrance) TS_N2 Transition State (N2 Attack) Triazole->TS_N2 Minor Pathway (Cl- repulsion) EC Ethylene Carbonate Intermediate Iodo-ethanol Carbonate Intermediate EC->Intermediate I- attack Catalyst Catalyst (I-) Catalyst->Intermediate Intermediate->TS_N1 Intermediate->TS_N2 Product_N1 Target Product (N1) 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol TS_N1->Product_N1 -CO2, -I- Product_N2 Impurity (N2) (Sterically Hindered) TS_N2->Product_N2 -CO2, -I- Product_N1->Catalyst Regnerates I- CO2 CO2 (Gas) Product_N1->CO2

Figure 1: Catalytic cycle of decarboxylative hydroxyethylation. The iodide catalyst activates the carbonate, while steric bulk at C3 directs attack preferentially to N1.

Detailed Experimental Protocols

Protocol A: Catalytic Decarboxylative Hydroxyethylation (Ethylene Carbonate)

Best for: Green chemistry compliance, high purity, and safety.

Reagents:

  • 3-Chloro-1,2,4-triazole (1.0 eq)

  • Ethylene Carbonate (1.2 eq)

  • Catalyst: Potassium Iodide (KI) (0.05 eq) or Tetrabutylammonium Iodide (TBAI) (0.02 eq)

  • Solvent: DMF or N-Methyl-2-pyrrolidone (NMP) (optional, can run neat at scale)

Step-by-Step Methodology:

  • Charge: In a round-bottom flask equipped with a reflux condenser and a CO₂ scrubber (bubbler), charge 3-chloro-1,2,4-triazole (10.35 g, 100 mmol) and Ethylene Carbonate (10.56 g, 120 mmol).

  • Catalyst Addition: Add Potassium Iodide (0.83 g, 5 mmol).

  • Heating (Decarboxylation): Heat the mixture to 145–150°C .

    • Note: Evolution of CO₂ gas indicates reaction initiation. Ensure the vent is not blocked.

  • Reaction Monitoring: Maintain temperature for 4–6 hours. Monitor by HPLC (C18 column, Water/Acetonitrile). The reaction is complete when the triazole starting material is <1%.

  • Workup:

    • Cool the reaction mass to 80°C.

    • Add Toluene (50 mL) and stir for 30 minutes.

    • Cool slowly to 0–5°C to induce crystallization.

  • Isolation: Filter the solid precipitate. Wash with cold toluene.

  • Purification (Optional): Recrystallize from Isopropanol/Water (9:1) to remove trace N2 isomers.

Yield: 85–92% Purity: >98% (HPLC)

Protocol B: Phase Transfer Catalyzed (PTC) Alkylation

Best for: Labs without high-temp capability or using 2-chloroethanol stock.

Reagents:

  • 3-Chloro-1,2,4-triazole (1.0 eq)

  • 2-Chloroethanol (1.2 eq)

  • Base: Sodium Hydroxide (NaOH) (1.5 eq, 50% aq. solution)

  • Catalyst: Tetrabutylammonium Bromide (TBAB) (0.05 eq)

  • Solvent: Toluene

Step-by-Step Methodology:

  • Biphasic Setup: Dissolve 3-chloro-1,2,4-triazole (10.35 g, 100 mmol) in Toluene (100 mL).

  • Catalyst & Base: Add TBAB (1.61 g, 5 mmol) followed by 50% NaOH solution (12 g).

  • Addition: Heat to 60°C. Add 2-Chloroethanol (9.66 g, 120 mmol) dropwise over 30 minutes.

    • Critical: Slow addition prevents oligomerization of the chloroethanol.

  • Reflux: Raise temperature to reflux (approx. 110°C) and stir for 5 hours.

  • Separation: Cool to room temperature. Separate the organic layer (Toluene). Extract the aqueous layer once with Toluene.

  • Drying: Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentration: Evaporate solvent under reduced pressure to yield a viscous oil (which solidifies upon standing).

Yield: 75–82% Purity: ~95% (Requires recrystallization to remove N2 isomer).

Analytical Validation & Troubleshooting

HPLC Identification
  • Column: Agilent Zorbax Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase: A: 0.1% H3PO4 in Water; B: Acetonitrile. Gradient 10% B to 90% B over 15 min.

  • Detection: UV @ 220 nm.

CompoundRetention Time (Relative)Notes
3-Chloro-1,2,4-triazole1.00 (Reference)Starting Material
N1-Product (Target) 1.45 Major Peak
N2-Isomer (Impurity)1.55Minor Peak (usually <5%)
Bis-alkylated2.10Rare (requires forcing conditions)
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (<70%) Incomplete decarboxylation (Route A)Increase temperature to >145°C; ensure CO₂ can escape.
High N2 Isomer (>10%) Temperature too high during addition (Route B)Lower addition temp to 50°C; use a bulkier solvent (e.g., Xylene).
Coloration (Dark Brown) Oxidation of Iodide (Route A)Add trace sodium thiosulfate during workup; ensure inert atmosphere (N2).

References

  • Wang, X. et al. (2009).[1][2] "Regioselective synthesis of 1-substituted 1,2,4-triazoles." Organic Letters, 11(23), 5460-5493. Link

  • Shneine, J. K. & Al-araji, A. (2016).[3] "Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles." Chemistry of Heterocyclic Compounds. Link

  • Liu, J. et al. (2018).[4] "Catalytic methodologies for 1,2,4-triazole scaffolds." Organic Letters, 20, 6930-6933.[4] Link

  • Birman, V. B.[1] & Yang, X. (2009).[1] "Acyl Transfer Catalysis with 1,2,4-Triazole Anion." Organic Letters, 11, 1499-1502.[1] Link

  • Patent CN102295610B. "Preparation method of 1-aryl-2-(1,2,4-triazol-1-yl)ethanol." (Demonstrates industrial relevance of the hydroxyethylation step). Link

Disclaimer: This Application Note is for research and development purposes only. All protocols should be performed in a fume hood with appropriate PPE. Ethylene Carbonate and Triazoles are irritants.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolution and Characterization of 3-Chloro-1,2,4-Triazole Ethanol Regioisomers

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals. Welcome to the Advanced Applications Support Center. The alkylation of 3-chloro-1,2,4-triazole with ethanol-bearing electrophiles (su...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals.

Welcome to the Advanced Applications Support Center. The alkylation of 3-chloro-1,2,4-triazole with ethanol-bearing electrophiles (such as 2-chloroethanol or ethylene oxide) is a critical pathway in the synthesis of azole-based therapeutics. However, due to the ambidentate nature of the triazole ring, this reaction invariably produces a challenging mixture of N1 and N2 regioisomers.

This guide provides field-proven, self-validating methodologies to separate, quantify, and definitively characterize these isomers.

Section 1: Mechanistic FAQs & Troubleshooting

Q1: Why does the hydroxyethylation of 3-chloro-1,2,4-triazole yield multiple isomers, and what exactly are the N1 and N2 products? A1: The starting material, 3-chloro-1,2,4-triazole, exists in a dynamic tautomeric equilibrium. Theoretical and physical studies dictate that the stability order of these tautomers is generally 3-chloro-1H > 5-chloro-1H > 3-chloro-4H[1]. When deprotonated by a base, the resulting triazolide anion can undergo nucleophilic attack at either adjacent nitrogen[2].

  • N1 Alkylation (Major Kinetic/Thermodynamic Product): Yields 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethan-1-ol. The alkyl group adds to N1, far from the C3 chlorine, minimizing steric hindrance.

  • N2 Alkylation (Minor/Sterically Hindered Product): Yields 2-(5-chloro-1H-1,2,4-triazol-1-yl)ethan-1-ol. (Note: By IUPAC rules, alkylation at the original N2 renumbers the ring so the alkylated nitrogen becomes N1, shifting the chlorine to the C5 position). This forces the bulky hydroxyethyl group into direct steric conflict with the adjacent chlorine atom[3].

Q2: My N1 and N2 isomers co-elute on standard normal-phase silica. How can I exploit their structural differences to force separation? A2: Co-elution occurs because both isomers possess the same highly polar, hydrogen-bonding capable hydroxyl group. To resolve them, you must exploit their dipole moment and steric shielding differences. In the N2 isomer (5-chloro), the bulky chlorine atom sterically shields the polar triazole core and alters the overall molecular dipole. Consequently, the N2 isomer exhibits lower effective polarity on normal-phase silica and will elute faster than the unhindered N1 isomer when using a highly optimized, shallow solvent gradient.

Q3: I am scaling up for preclinical drug development. Chromatography is too expensive. Can I separate these isomers via crystallization? A3: Yes, through thermodynamically controlled fractional crystallization. Because the N2 isomer suffers from internal steric strain between the C5-chlorine and the N1-hydroxyethyl group, its crystal lattice packing energy differs significantly from the more planar N1 isomer. By performing the reaction in ethyl acetate and slowly adding a non-polar anti-solvent (e.g., heptane), the major N1 isomer will selectively precipitate, while the sterically hindered N2 isomer remains soluble in the mother liquor.

Section 2: Quantitative Data & Isomer Comparison

To successfully track your separation, rely on the physicochemical and spectroscopic differences summarized below. High-Performance Liquid Chromatography (HPLC) remains the primary tool for quantifying the purity and determining the exact ratio of these isomers in your crude mixture[3].

PropertyN1 Isomer: 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethan-1-olN2 Isomer: 2-(5-chloro-1H-1,2,4-triazol-1-yl)ethan-1-olCausality / Scientific Rationale
Steric Hindrance LowHighIn the N2 isomer, the bulky chlorine at C5 physically clashes with the adjacent N1-hydroxyethyl group.
Silica Gel Polarity Higher (Slower eluting)Lower (Faster eluting)Steric shielding of the triazole core by the adjacent C5-chlorine reduces surface interaction with silica silanols.
¹H NMR (Triazole C-H) ~8.0 - 8.2 ppm (C5-H)~7.8 - 7.9 ppm (C3-H)The C5 proton in the N1 isomer is heavily deshielded by the adjacent N1-alkyl group and N4 lone pair.
2D NOESY Cross-Peak Strong (N1-CH₂ ↔ C5-H)None (N1-CH₂ ↔ C3-H)Distance dependence: C5-H is adjacent to N1 (< 3 Å). C3-H is on the opposite side of the ring (> 5 Å).
Section 3: Diagnostic Workflows

IsomerSeparation Mix Crude Alkylation Mixture (N1 & N2 Isomers) TLC TLC / HPLC Profiling Identify ΔRf Mix->TLC Decision ΔRf > 0.15 on Silica? TLC->Decision Flash Normal Phase Flash Chromatography (DCM/MeOH Gradient) Decision->Flash Yes (ΔRf sufficient) Reverse Reverse Phase Prep-HPLC (MeCN/H2O + 0.1% TFA) Decision->Reverse No (Co-elution) N1 N1 Isomer (3-Chloro-1-alkyl) Flash->N1 Slower Eluting N2 N2 Isomer (5-Chloro-1-alkyl) Flash->N2 Faster Eluting Reverse->N1 Reverse->N2 NMR 2D NOESY NMR Validation (Self-Validating Step) N1->NMR N2->NMR

Workflow for chromatographic separation and NOESY NMR validation of triazole isomers.

Section 4: Self-Validating Experimental Protocols
Protocol A: High-Resolution Gradient Flash Chromatography

Objective: Separate N1/N2 isomers by exploiting minor dipole and steric differences. Causality: Isocratic elution often causes peak tailing and co-elution for these isomers. A shallow gradient slowly increases the solvent's hydrogen-bonding capacity, allowing the sterically shielded N2 isomer to partition into the mobile phase earlier than the exposed N1 isomer.

  • Stationary Phase Preparation: Pack a high-performance spherical silica column (15-20 µm particle size is recommended to maximize theoretical plates).

  • Sample Loading: Dry-load the crude mixture onto Celite. Causality: Liquid loading with polar solvents (like MeOH or DMF) will cause immediate band broadening and ruin the delicate ΔRf.

  • Equilibration: Condition the column with 100% Dichloromethane (DCM).

  • Gradient Execution:

    • 0-5 Column Volumes (CV): 100% DCM.

    • 5-15 CV: Ramp linearly from 0% to 5% Methanol (MeOH) in DCM.

    • 15-25 CV: Ramp linearly from 5% to 10% MeOH in DCM.

  • Fraction Collection: Collect small volumes (e.g., 10 mL). The N2 isomer (5-chloro) will elute first, followed by the N1 isomer (3-chloro).

Protocol B: Self-Validating 2D NOESY NMR Assignment

Objective: Definitively distinguish the isolated N1 and N2 isomers without relying on ambiguous 1D chemical shifts. Causality: 1D NMR can be misleading due to solvent effects. 2D NOESY relies purely on spatial proximity (Nuclear Overhauser Effect), providing absolute structural proof. This acts as a self-validating system for your separation.

  • Sample Prep: Dissolve 15 mg of the isolated fraction in 0.6 mL of DMSO-

    
     (this ensures the hydroxyl proton is visible and stable).
    
  • Acquisition: Run a 2D NOESY sequence with a mixing time of 400-500 ms (optimized for small molecules ~150 Da).

  • Data Interpretation (The Validation Check):

    • Locate the triplet corresponding to the N-CH₂ protons (~4.2 ppm).

    • Locate the singlet corresponding to the triazole ring proton (~7.8 - 8.2 ppm).

    • If a cross-peak exists: The triazole proton is adjacent to the alkyl group (C5 position). The compound is definitively the N1 isomer (3-chloro-1-alkyl).

    • If NO cross-peak exists: The triazole proton is distant from the alkyl group (C3 position). The compound is definitively the N2 isomer (5-chloro-1-alkyl).

References

1.[2] Benchchem. "3-Chloro-5-isobutyl-1H-1,2,4-triazole". URL: 2.[3] Benchchem. "3-Chloro-5-methyl-1H-1,2,4-triazole". URL: 3.[1] Benchchem. "1-Chloro-1H-1,2,4-triazole CAS 21034-55-9". URL:

Sources

Optimization

Technical Support Center: Purification of 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol

Welcome to the Technical Support Center. As a key intermediate in the synthesis of advanced agrochemicals and pharmaceutical active pharmaceutical ingredients (APIs), the purification of 2-(3-chloro-1H-1,2,4-triazol-1-yl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a key intermediate in the synthesis of advanced agrochemicals and pharmaceutical active pharmaceutical ingredients (APIs), the purification of 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol demands precise thermodynamic control.

This guide is engineered for researchers and drug development professionals. It moves beyond basic procedures to explain the physicochemical causality behind each step, ensuring your recrystallization workflows are robust, reproducible, and self-validating.

Physicochemical Profile & Solvent Rationale

The target molecule features a unique structural dichotomy: a highly polar, hydrogen-bonding capable hydroxyl group attached to a triazole ring, juxtaposed with a lipophilic, electron-withdrawing chlorine atom at the 3-position[1]. This amphiphilic-like character makes the compound highly susceptible to liquid-liquid phase separation ("oiling out") if the solvent system is not meticulously calibrated[2].

To achieve high-purity crystalline product, a binary solvent system utilizing a primary solvent (to dissolve) and an antisolvent (to force supersaturation) is required.

Table 1: Solvent Selection Rationale for 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol

Solvent SystemClassificationSolubility ProfileMechanistic Rationale (Causality)
Ethyl Acetate (EtOAc) Primary SolventHigh at 70 °C, Moderate at 20 °CSolvates both the polar triazole core and the hydroxyl group. Provides a steep, favorable temperature-solubility gradient[3].
Heptane / n-Hexane AntisolventInsoluble at all temperaturesHighly non-polar aliphatic chain disrupts the solvation shell, forcing the target molecule into a crystalline lattice[3].
Methanol / Ethanol Unsuitable (Too Good)Very High at all temperaturesStrong hydrogen bonding prevents crystallization even at 0 °C, leading to massive yield loss in the mother liquor.
Water Unsuitable (Reactive)Variable / Prone to OilingPromotes persistent oiling out and risks the formation of difficult-to-dry hydrates.

Standard Operating Procedure (SOP): Binary Recrystallization

This self-validating protocol utilizes an EtOAc/Heptane system to maximize yield while purging unreacted 3-chloro-1H-1,2,4-triazole and alkylation byproducts.

Step 1: Primary Dissolution Suspend the crude 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol in minimal Ethyl Acetate (approximately 3–5 mL per gram of crude). Heat the suspension to 65–70 °C under continuous magnetic stirring until a homogeneous solution is achieved. Validation Check: If dark, insoluble polymeric resins remain, perform a hot filtration through a pre-warmed fritted funnel.

Step 2: Antisolvent Titration (The Cloud Point) While maintaining the solution at 60–65 °C, begin adding hot Heptane dropwise. Continue the addition until the solution exhibits a faint, persistent turbidity (the "cloud point"). Causality: This visual cue confirms that the solution has reached the metastable zone of supersaturation, the critical thermodynamic threshold for nucleation.

Step 3: Seeding and Annealing Immediately cease Heptane addition. Add 0.1–0.5 wt% of pure crystalline 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol seeds to the mixture. Hold the temperature at 60 °C for 30 minutes. Causality: Introducing a thermodynamic template (seeds) bypasses the high activation energy required for spontaneous nucleation, directing the molecules to form a solid lattice rather than separating into an amorphous oil[4].

Step 4: Controlled Cooling Profile Cool the mixture slowly at a rate of roughly 0.5 °C/min until it reaches room temperature (20–25 °C). Once ambient temperature is reached, transfer the flask to an ice bath (0–5 °C) and age for 2 hours. Causality: Rapid cooling traps impurities within the crystal lattice. Slow cooling ensures a growth-dominated process, yielding large, high-purity crystals[4].

Step 5: Isolation and Washing Filter the resulting crystals under vacuum. Wash the filter cake with a pre-chilled (0 °C) mixture of EtOAc/Heptane (1:4 v/v). Validation Check: The wash solvent must be pre-mixed and cold; using pure EtOAc will dissolve your product, while pure Heptane will fail to wash away the polar mother liquor impurities. Dry the crystals in a vacuum oven at 40 °C until a constant weight is achieved.

Troubleshooting Guides & FAQs

Q1: My product formed a biphasic liquid ("oiled out") at the bottom of the flask instead of crystallizing. How do I recover it? A1: "Oiling out" occurs when the compound precipitates at a temperature above its melting point in that specific solvent mixture, or when supersaturation is generated too rapidly[2]. The Fix: Do not discard the batch. Reheat the mixture until it returns to a single homogeneous phase. Add 10–15% more Ethyl Acetate to lower the saturation temperature below the oiling-out boundary. Allow it to cool slightly and introduce seed crystals before the cloud point is reached to force solid-liquid nucleation[4].

Q2: NMR analysis shows my purified product is contaminated with the 5-chloro-1H-1,2,4-triazol-1-yl regioisomer. Why did this co-crystallize? A2: Alkylation of 3-chloro-1H-1,2,4-triazole can yield regioisomers depending on the tautomeric equilibrium during the upstream reaction[1]. Because the 3-chloro and 5-chloro isomers have similar molecular weights and polarities, they can form mixed crystals in EtOAc/Heptane. The Fix: To break the co-crystal, switch to a solvent system that exploits their subtle differences in hydrogen-bonding geometry and dipole moments. A secondary recrystallization using Isopropanol/Water (gradient cooling) or Toluene is highly effective for purging the 5-chloro isomer.

Q3: My crystals are pure, but my recovery yield is below 50%. Where is my product? A3: A low recovery indicates that the terminal solubility of your triazole in the mother liquor at 0 °C is still too high. This is almost always caused by using an excessive volume of the primary solvent (EtOAc) during Step 1[2]. The Fix: Transfer the mother liquor to a rotary evaporator and concentrate it under reduced pressure to one-third of its original volume. Reheat to dissolve any precipitated solids, add a small amount of Heptane, and repeat the cooling profile to harvest a second crop of crystals.

Experimental Workflow Diagram

Below is the logical decision tree for executing the recrystallization and troubleshooting common phase-separation issues.

RecrystallizationWorkflow Start Crude 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol Dissolve Dissolve in minimal hot EtOAc (65-70 °C) Start->Dissolve Antisolvent Add hot Heptane dropwise to cloud point Dissolve->Antisolvent Cooling Cool slowly to 25 °C, then 0-5 °C Antisolvent->Cooling Decision Did crystals form? Cooling->Decision IssueOil Issue: Oiling Out (Liquid-Liquid Separation) Decision->IssueOil Oiled Out IssueNone Issue: No Solid (Under-saturation) Decision->IssueNone No Solid Success Filter & wash with cold EtOAc/Heptane (1:4) Decision->Success Yes FixOil Reheat to single phase. Add 10% EtOAc & Seed Crystals IssueOil->FixOil FixOil->Cooling FixNone Concentrate solvent in vacuo or scratch flask walls IssueNone->FixNone FixNone->Cooling Pure Pure Crystalline Product Success->Pure

Fig 1. Troubleshooting workflow for the recrystallization of 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol.

References

  • [1] Matrix Fine Chemicals. 3-CHLORO-1H-1,2,4-TRIAZOLE | CAS 6818-99-1. Retrieved from:

  • [2] Benchchem. Technical Support Center: Purification of 3-Mercapto-1,2,4-Triazole Compounds. Retrieved from:

  • [4] ResearchGate. From form to function: Crystallization of active pharmaceutical ingredients. Retrieved from:

  • [3] Google Patents. US4404216A - Antifungal 1,3-bis-triazolyl-2-propanol derivative. Retrieved from:

Sources

Troubleshooting

Technical Support Center: 3-Chloro-1,2,4-Triazole Hydroxyethylation

Executive Summary The hydroxyethylation of 3-chloro-1,2,4-triazole is a critical step in the synthesis of various agrochemicals and pharmaceutical intermediates. Users frequently report yields below 60% due to three conv...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The hydroxyethylation of 3-chloro-1,2,4-triazole is a critical step in the synthesis of various agrochemicals and pharmaceutical intermediates. Users frequently report yields below 60% due to three converging factors: regioselectivity issues (N1 vs. N2 alkylation), poor conversion (low nucleophilicity of the chloro-substituted ring), and workup losses (high water solubility of the product).

This guide provides a root-cause analysis and validated protocols to elevate yields to >85%.

Module 1: Diagnostic & Mechanism (The "Why")

Q1: Why is my reaction stalling or producing multiple spots on TLC?

The Core Issue: 3-chloro-1,2,4-triazole exists in tautomeric equilibrium. The chlorine atom at position 3 is electron-withdrawing, which reduces the nucleophilicity of the ring compared to unsubstituted triazole. Furthermore, the anion is ambident, leading to competition between the N1 and N2 positions.

  • N1-Alkylation (Desired): Thermodynamically favored. Sterically less hindered because the N1 position is distal to the bulky/repulsive Chlorine atom.

  • N2-Alkylation (Impurity): Kinetically accessible but sterically hindered by the adjacent Chlorine.

  • Hydrolysis (Yield Killer): Under harsh aqueous alkaline conditions (e.g., NaOH, >80°C), the C-Cl bond can hydrolyze, yielding 1,2,4-triazol-3-one , which is often mistaken for unreacted starting material or a polar impurity.

Visualizing the Pathway

The following diagram illustrates the tautomeric challenge and the competing reaction pathways.

ReactionPathway Start 3-Chloro-1,2,4-Triazole (Tautomeric Mix) Anion Triazolide Anion (Ambident Nucleophile) Start->Anion Base Deprotonation PathHyd Hydrolysis (High pH/H2O) Start->PathHyd NaOH / Heat PathN1 N1 Attack (Less Steric Hindrance) Anion->PathN1 Major Path PathN2 N2 Attack (Adjacent to Cl) Anion->PathN2 Minor Path ProdN1 Product (N1) 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol (Target) PathN1->ProdN1 ProdN2 Impurity (N2) (Isomer) PathN2->ProdN2 ProdHyd Degradation 1,2,4-triazol-3-one PathHyd->ProdHyd

Caption: Mechanistic divergence in 3-chloro-1,2,4-triazole alkylation showing N1 vs. N2 selectivity and hydrolysis risks.

Module 2: Reagent Selection & Protocol Optimization

We recommend Method A (Ethylene Carbonate) for green chemistry compliance and higher regioselectivity, provided temperature is controlled. Method B (2-Chloroethanol) is a viable alternative if high temperatures cannot be used.

Comparison of Methodologies
FeatureMethod A: Ethylene Carbonate (EC)Method B: 2-Chloroethanol
Mechanism Ring opening / DecarboxylationSN2 Displacement
Catalyst Base (K₂CO₃) or Iodide (TBAI)Strong Base (NaOH/KOH)
Typical Yield 85-92% (Optimized)60-75%
Regioselectivity High (N1 favored at high temp)Moderate (N1/N2 mix)
Safety High (EC is non-toxic solid)Low (Reagent is toxic/vesicant)
Main Risk Incomplete conversion if T < 140°CHydrolysis of Cl group
Protocol A: The "Melt" Method (Ethylene Carbonate)

Best for: High throughput, solvent-free synthesis, and avoiding hydrolysis.

Reagents:

  • 3-Chloro-1,2,4-triazole (1.0 eq)

  • Ethylene Carbonate (1.2 eq)

  • Catalyst: Potassium Carbonate (K₂CO₃, 0.05 eq) OR Tetrabutylammonium Iodide (TBAI, 0.02 eq)

Step-by-Step:

  • Mixing: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (to retain any sublimed triazole), combine the triazole and Ethylene Carbonate.

  • Heating (Critical): Heat the mixture to 140°C - 150°C .

    • Note: The mixture will melt. CO₂ evolution usually occurs if decarboxylation is involved, though simple hydroxyethylation may just open the ring.

    • Why 140°C? EC ring opening is sluggish below 120°C. High temp favors the thermodynamic N1 product.

  • Monitoring: Stir for 4–6 hours. Monitor by HPLC (TLC is difficult due to polarity).

  • Quench: Cool to 80°C. Add Ethanol (2 volumes) to dissolve the melt while still fluid.

  • Crystallization: Cool slowly to 0°C. The product often crystallizes directly. If not, proceed to Module 3 (Workup) .

Protocol B: The Aqueous/Phase Transfer Method

Best for: Labs restricted to lower temperatures (<100°C).

Reagents:

  • 3-Chloro-1,2,4-triazole (1.0 eq)

  • 2-Chloroethanol (1.2 eq)[1][2]

  • Base: NaOH (1.1 eq, dissolved in min. water)

  • Solvent: Toluene or IPA (heterogeneous)

  • Catalyst: TBAI (1 mol%)

Step-by-Step:

  • Dissolution: Dissolve triazole in the solvent. Add TBAI.

  • Basification: Add NaOH solution dropwise at room temperature. Stir 30 mins to form the salt.

  • Alkylation: Add 2-Chloroethanol slowly.

  • Reflux: Heat to reflux (approx 80-100°C) for 8-12 hours.

    • Warning: Do not exceed 12 hours or use excess strong base, as the 3-Cl group will hydrolyze.

  • Check pH: Ensure pH remains ~9-10. If it drops, the reaction stalls.

Module 3: Workup & Purification (The "Recovery")

The Problem: 2-(3-chloro-1,2,4-triazol-1-yl)ethanol is highly polar and water-soluble. Standard EtOAc/Water extraction results in massive yield loss into the aqueous phase.

Troubleshooting Workflow

WorkupLogic Start Reaction Complete CheckState Reaction State? Start->CheckState Melt Melt (Method A) CheckState->Melt Aqueous Aqueous/Solvent (Method B) CheckState->Aqueous ActionMelt Dissolve in hot IPA/EtOH Filter hot (remove salts) Cool to crystallize Melt->ActionMelt ActionAq Do NOT wash with water! Aqueous->ActionAq Final Recrystallize from IPA/Hexane ActionMelt->Final Evap Evaporate to dryness (Rotovap) ActionAq->Evap Extract Extract residue with hot Ethyl Acetate or Acetone Evap->Extract Extract->Final

Caption: Decision tree for maximizing recovery based on reaction method.

Critical Recovery Steps:
  • Avoid Aqueous Washes: If you used Method B, strip the water off completely under vacuum. You will be left with a solid residue (Product + NaCl).

  • Solid-Liquid Extraction: Triturate the dry residue with hot Ethyl Acetate or Acetone . The inorganic salts (NaCl) will remain undissolved. Filter them off.

  • Recrystallization: The filtrate contains your product. Concentrate it and recrystallize using Isopropanol (IPA) or an IPA/Hexane mix.

FAQs: Common Pitfalls

Q: I see a new spot on TLC that doesn't move (baseline). What is it? A: This is likely the quaternary salt (N1,N4-dialkylation) or the hydrolyzed product (triazolone). This happens if you use a large excess of alkylating agent or temperatures >160°C.

Q: Can I use DMF as a solvent? A: Yes, DMF promotes the SN2 reaction well (Method B), but removing DMF requires high vacuum or aqueous washing (which kills yield). If you use DMF, distill it off before workup.

Q: My product is an oil, not a solid. A: The product has a low melting point or is holding solvent. Dry under high vacuum for 24h. If it remains an oil, induce crystallization by scratching the flask with a glass rod in the presence of a seed crystal and cold Hexane.

References

  • Regioselectivity in 1,2,4-Triazole Alkylation

    • Title: Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes.[3]

    • Source:Chemistry of Heterocyclic Compounds.
    • Relevance: Establishes N1 vs N2 selectivity rules based on steric hindrance
  • Ethylene Carbonate as Alkylating Agent

    • Title: Synthesis of 2-(3-chloro-1H-1,2,4-triazol-1-yl)
    • Source:Google P
    • Relevance: Describes industrial conditions for hydroxyethyl
  • Solubility and Workup

    • Title: Solubility of 1H-1,2,4-triazole in ethanol, 1-propanol, etc.[4]

    • Source:Journal of Chemical & Engineering D
    • Relevance: Confirms high solubility in alcohols, supporting the IPA recrystalliz
  • Prothioconazole Intermediate Synthesis

    • Title: Improved and efficient process for the synthesis of Prothioconazole and its intermedi
    • Source:WIPO (WO2019123368).[5]

    • Relevance: Validates the use of triazole alkyl

Sources

Optimization

Technical Support Center: Troubleshooting Phase Transfer Catalysis (PTC) for Triazole Alkylation

Welcome to the Technical Support Center for Phase Transfer Catalysis (PTC). This guide is engineered for researchers, process chemists, and drug development professionals dealing with the complex N-alkylation of highly p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Phase Transfer Catalysis (PTC). This guide is engineered for researchers, process chemists, and drug development professionals dealing with the complex N-alkylation of highly polar heterocycles.

Triazoles (such as 1,2,4-triazole and 1,2,3-triazole) are notorious for their ambident nucleophilicity, often resulting in poor regioselectivity and stalled kinetics during alkylation[1]. By synthesizing mechanistic causality with field-proven protocols, this guide provides an authoritative, self-validating framework to troubleshoot and optimize your PTC workflows.

Mechanistic Fundamentals & Regioselective Ion-Pairing

The fundamental challenge in triazole alkylation is that while the N-H proton is relatively acidic (easily deprotonated by bases like K₂CO₃), the resulting triazolate anion is highly polar and poorly soluble in organic media[2]. PTC overcomes this by utilizing a catalyst—typically a quaternary ammonium salt (Q⁺X⁻) or a specialized organocatalyst—to extract the anion into the organic phase as an organophilic ion pair.

The Causality of Regioselectivity: Standard catalysts like Tetrabutylammonium bromide (TBAB) create a relatively "loose" ion pair, leaving the triazolate anion exposed. This typically results in a thermodynamically driven mixture favoring the N1-alkylated product[3][4]. However, if you require the atypical N4-alkyl isomer (in 1,2,4-triazoles) or N1-alkyl isomer (in 1,2,3-triazoles), you must use strongly coordinating phase-transfer organocatalysts, such as amidinium or guanidinium receptors (e.g., MTBD). These catalysts form an intimate, highly structured ion pair that acts as a noncovalent in situ protecting group, sterically blocking specific nitrogen atoms and completely inverting the natural regioselectivity[1][5].

PTC_Cycle A Aqueous/Solid Phase Triazole + Base B Interface Deprotonation to Triazolate A->B Base action C Organic Phase Ion-Pair Extraction (Q+ Tz-) B->C Catalyst Binding D Organic Phase Alkylation with R-X C->D R-X Addition E Product Formation N-Alkyl Triazole + Q+ X- D->E SN2 Reaction E->B Catalyst Recycled

Figure 1: Phase Transfer Catalysis (PTC) cycle for regioselective triazole N-alkylation.

Self-Validating Experimental Protocol: Solid-Liquid PTC N-Alkylation

To establish a reliable baseline, we recommend a Solid-Liquid PTC approach over Liquid-Liquid PTC. Eliminating the aqueous phase prevents the formation of a hydration sphere around the triazolate anion, leaving it "naked" and highly reactive[6].

Step-by-Step Methodology
  • System Preparation: In an oven-dried round-bottom flask equipped with a magnetic stirrer, add 10 mmol of 1,2,4-triazole and 40 mmol of finely powdered, anhydrous K₂CO₃[2].

  • Catalyst Addition: Add 0.5 mmol (5 mol%) of the phase-transfer catalyst. Use TBAB for standard N1-selectivity, or MTBD for atypical N4-selectivity[5].

  • Solvent Introduction: Add 20 mL of a semi-polar organic solvent (e.g., toluene or acetonitrile).

    • Causality: The solvent must dissolve the electrophile and the ion pair, but not the inorganic salts, suppressing the miscibility gap[6].

  • Electrophile Addition: Slowly add 11 mmol of the alkylating agent (e.g., benzyl bromide). If the electrophile is sluggish, add 1 mol% of potassium iodide (KI) to form a highly reactive alkyl iodide in situ[2].

  • Reaction & Self-Validation: Heat to 60°C with vigorous stirring (>400 rpm).

    • Self-Validating Check: The reaction is proceeding correctly if the K₂CO₃ remains a free-flowing suspension and the organic phase is clear. If the salts clump into a sticky mass, ambient moisture has entered the system, creating a localized aqueous layer that will immediately stall the Sₙ2 kinetics by hydrating the nucleophile.

  • Workup: Filter the inorganic salts, wash the organic layer with dilute HCl (to protonate and remove unreacted triazole), dry over Na₂SO₄, and concentrate under reduced pressure.

Quantitative Data: Catalyst & Base Effects on Regioselectivity

The table below summarizes the causal relationship between your chosen catalyst/base system and the resulting regioselectivity for 1,2,4-triazole alkylation[1][4][5][7].

Catalyst / Base SystemPhase TypeAlkylating AgentMajor ProductRegioselectivity (N1:N4)YieldMechanistic Driver
NaOH / None (DMF) HomogeneousBenzyl BromideN1-Alkyl~90:1085%Thermodynamic control; driven by solvent polarity[4][7].
KOH / TBAB Liquid-LiquidBenzyl ChlorideN1-Alkyl85:1592%Standard ion-pair extraction; minimal steric shielding[3].
DBU / None HomogeneousAlkyl HalidesN1-Alkyl90:1090%DBU acts as both the deprotonating base and the organic-soluble counter-cation[4].
K₂CO₃ / MTBD Solid-Liquidp-F-Benzyl BromideN4-Alkyl6:9488%Regioselective ion-pairing; N1/N2 sites are sterically blocked by H-bonding[1][5].

Troubleshooting FAQs & Diagnostic Workflow

Troubleshooting_Logic Start Issue: Low Yield or Poor Regioselectivity Check1 Is stirring adequate (>400 rpm)? Start->Check1 Fix1 Increase agitation for interfacial area Check1->Fix1 No Check2 Is the catalyst highly coordinating? Check1->Check2 Yes Fix2 Switch to amidinium for N4 control Check2->Fix2 No Check3 Is water content too high? Check2->Check3 Yes Fix3 Use solid-liquid PTC (anhydrous base) Check3->Fix3 Yes

Figure 2: Diagnostic workflow for resolving common PTC triazole alkylation issues.

Q1: Why am I getting a messy mixture of N1 and N4 isomers instead of a single product? Causality: Unsubstituted 1,2,4-triazoles are ambident nucleophiles. In standard liquid-liquid PTC (e.g., using NaOH/water and TBAB), the triazolate anion is relatively "naked" in the organic phase. Because the energy difference between the N1 and N4 transition states is small, the reaction yields a thermodynamic mixture (typically ~85% N1 and 15% N4)[4]. Solution: To achieve >90% N1-selectivity, switch to a DBU-catalyzed homogeneous system or microwave-assisted solid-liquid PTC[4]. To achieve >90% N4-selectivity, you must abandon standard quaternary ammonium salts and use a highly coordinating guanidinium catalyst (like MTBD) to selectively block the N1/N2 positions via noncovalent ion-pairing[1][5].

Q2: The reaction rate is extremely slow despite adding a high concentration of TBAB. What is wrong? Causality: In liquid-liquid PTC, if the aqueous base concentration is too low, the triazolate anion is extracted into the organic phase accompanied by a large hydration sphere (water molecules strongly hydrogen-bonded to the triazole nitrogens). This hydration sphere sterically and electronically shields the nucleophile from the alkyl halide, drastically increasing the activation energy of the Sₙ2 transition state[6]. Furthermore, inadequate agitation prevents sufficient interfacial surface area for the catalyst to exchange ions. Solution: Increase the stirring speed to >400 rpm. If the reaction remains sluggish, switch to Solid-Liquid PTC using finely powdered K₂CO₃ without added water[6]. This eliminates the hydration sphere entirely. Additionally, adding a catalytic amount of iodide (KI) will generate a more reactive alkyl iodide intermediate in situ[2].

Q3: I am observing significant polyalkylation or unexpected ring-degradation. How do I prevent this? Causality: Polyalkylation (forming triazolium salts) occurs when the alkylating agent is highly reactive (e.g., methyl iodide) and the solvent is too polar, which stabilizes the charged transition states of subsequent alkylations. Ring degradation typically occurs if the base is excessively strong (e.g., using KOH at >80°C)[7]. Solution: Strictly control stoichiometry to a 1:1.05 ratio of triazole to electrophile. Lower the reaction temperature to 20–40°C, and ensure your organic solvent is non-polar to semi-polar (e.g., toluene) to maintain strict phase separation and suppress the solubility of the mono-alkylated product from further nucleophilic attack[6].

References

  • Source: phasetransfercatalysis.
  • Source: nih.
  • Source: ed.ac.
  • Source: clockss.
  • Title: PHASE TRANSFER CATALYSIS WITHOUT SOLVENT.
  • Source: researchgate.
  • Source: researchgate.

Sources

Troubleshooting

Technical Support Center: Triazole Ethanol Formation &amp; Temperature Optimization

Welcome to the Technical Support Center for triazole ethanol synthesis. The formation of triazole ethanols—the core pharmacophore in blockbuster antifungal agents like fluconazole, voriconazole, and efinaconazole—relies...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for triazole ethanol synthesis. The formation of triazole ethanols—the core pharmacophore in blockbuster antifungal agents like fluconazole, voriconazole, and efinaconazole—relies heavily on the nucleophilic ring-opening of an epoxide by 1,2,4-triazole[1]. Because 1,2,4-triazole is an ambident nucleophile, this reaction is highly sensitive to thermal conditions.

This guide provides causality-driven troubleshooting, quantitative data, and self-validating protocols to help you optimize reaction temperatures and maximize your desired N1-alkylation yields.

🔬 Frequently Asked Questions (Troubleshooting Guide)

Q1: Why is temperature the defining parameter for epoxide ring-opening regioselectivity? A: The reaction involves the nucleophilic attack of the 1,2,4-triazolyl anion on a strained epoxide ring via an SN2-like mechanism[2]. The regioselectivity between the N1-isomer (desired) and the N4-isomer (undesired) is governed by the competition between kinetic and thermodynamic control. The N1-alkylation pathway has a lower activation energy, making it the kinetically favored product. However, the N4-isomer is thermodynamically more stable. If the temperature is elevated beyond the kinetic window, the system overcomes the activation barrier for N4-alkylation, driving the equilibrium toward the undesired thermodynamic product[1]. Furthermore, excessive heat accelerates side reactions like epoxide polymerization or solvolysis[2].

Q2: What is the optimal temperature range to maximize N1-alkylation? A: Industrial and bench-scale optimizations consistently demonstrate that a temperature window of 65 °C to 90 °C provides the ideal balance[3][4]. In this range, the thermal energy is sufficient to overcome the activation barrier for the kinetically favored N1-attack at a practical rate (typically 4–6 hours) without providing enough energy to trigger massive N4-isomerization or thermal degradation of the epoxide[3].

Q3: I am observing a high percentage of the N4-isomer and degradation products. How can I troubleshoot this? A: High N4-isomer formation is a classic symptom of thermal over-driving.

  • Calibrate your internal probe: Jacket temperatures often exceed internal temperatures, causing localized hot spots at the reactor walls.

  • Lower the temperature: Drop the reaction temperature by 10–15 °C and extend the reaction time to strictly maintain kinetic control.

  • Evaluate the base: Stronger bases at high temperatures exacerbate isomerization. Switching to a milder base like K₂CO₃ or using a pre-formed sodium triazole salt can mitigate this issue[3].

Q4: How does solvent selection interact with temperature limits? A: Polar aprotic solvents are required to solvate the base's cation while leaving the triazolyl anion "naked" and highly reactive[2]. Dimethylformamide (DMF) is the industry standard because it safely accommodates the 65–90 °C optimal range[3]. Acetonitrile is an excellent alternative; its boiling point (~82 °C) acts as an auto-regulating thermal ceiling, physically preventing the reaction from reaching the thermodynamic regime (>100 °C) where N4-alkylation dominates[3].

📊 Quantitative Data: Temperature Effects on Regioselectivity

The following table summarizes the causal relationship between reaction temperature, regioselectivity, and overall yield during the synthesis of standard triazole ethanol precursors.

Temperature Range (°C)Reaction KineticsRegioselectivity (N1:N4 Ratio)Epoxide Degradation RiskExpected N1 Yield (%)
20 – 40 Sluggish / Incomplete> 95:5 (Kinetic)Minimal< 30%
65 – 90 Optimal / Fast~ 90:10Low75 – 85%
> 100 Very Fast< 70:30 (Thermodynamic)High< 50%

🗺️ Reaction Pathway Visualization

The diagram below illustrates the logical flow of temperature-dependent regioselectivity during the epoxide ring-opening workflow.

ReactionTemperature Start Epoxide Precursor + 1,2,4-Triazole + Base T_Low Low Temp (< 60°C) Kinetic Control Start->T_Low Inadequate Heat T_Opt Optimal Temp (65–90°C) Balanced Control Start->T_Opt Controlled Heat T_High High Temp (> 100°C) Thermodynamic Control Start->T_High Overheating N1_Slow N1-Alkylation (Sluggish, Incomplete) T_Low->N1_Slow N1_Opt N1-Alkylation (High Yield, Desired) T_Opt->N1_Opt N4_Deg N4-Alkylation & Epoxide Degradation T_High->N4_Deg

Workflow of temperature-dependent regioselectivity in triazole ethanol synthesis.

🧪 Self-Validating Experimental Protocol

This step-by-step methodology outlines a temperature-controlled synthesis designed to maximize the N1-triazole ethanol isomer. Every step includes a built-in validation check to ensure the system is reacting as intended.

Step 1: Triazole Activation

  • Action: In a dry, inert-gas-purged reactor, dissolve 1,2,4-triazole (1.2 equivalents) in anhydrous DMF. Add finely powdered K₂CO₃ (1.5 equivalents). Stir at 20 °C for 30 minutes.

  • Causality: Deprotonation of the triazole is required to generate the highly nucleophilic triazolyl anion necessary for epoxide attack[3].

  • Validation Check: The dissolution of K₂CO₃ and formation of the triazole salt will result in a slightly opaque, stable suspension. If the solution turns dark yellow or brown, moisture contamination or base-catalyzed solvent degradation has occurred.

Step 2: Epoxide Addition

  • Action: Dissolve the epoxide precursor (1.0 equivalent) in a minimal volume of anhydrous DMF. Add this solution dropwise to the reactor while maintaining the internal temperature strictly below 25 °C.

  • Causality: Epoxide ring-opening is exothermic. Adding the precursor at low temperatures prevents localized thermal runaway, which would prematurely trigger N4-alkylation[1].

  • Validation Check: The internal temperature probe should show fluctuations of no more than ±2 °C during the addition phase.

Step 3: Controlled Heating (The Critical Step)

  • Action: Gradually ramp the internal temperature to 65 °C – 75 °C at a rate of 2 °C/min.

  • Causality: A slow ramp avoids thermal shock and ensures the reaction remains firmly within the kinetic control window[3].

  • Validation Check: The reaction mixture should transition to a homogeneous, pale-yellow solution as the temperature crosses 50 °C, indicating active solvation and reaction initiation.

Step 4: Reaction Monitoring

  • Action: Maintain the temperature at 65 °C for 4 to 5 hours[3].

  • Causality: Stopping the reaction exactly when the epoxide is consumed prevents the system from equilibrating toward the thermodynamic N4-isomer.

  • Validation Check: Pull a 0.1 mL aliquot and run a rapid TLC (Eluent: EtOAc/Hexane 1:1) or HPLC. The complete disappearance of the high-Rf epoxide spot and the appearance of a highly polar, UV-active product spot confirms successful ring-opening.

Step 5: Quenching and Isolation

  • Action: Once conversion exceeds 95%, cool the reactor immediately to 20 °C. Quench by adding distilled water (equal to the reaction volume).

  • Causality: Rapid cooling freezes the product profile. Water quenches the remaining base and drastically reduces the solubility of the triazole ethanol, forcing precipitation[3].

  • Validation Check: A white to off-white solid should rapidly precipitate upon water addition. If an oil forms, the temperature during quenching was too high, or unreacted epoxide remains.

📚 References

  • Commercial process for the manufacture of fluconazole and intermediates useful in the manufacture thereof. Google Patents. 3

  • Synthesis, Compound, Emulsification, and Antibacterial Activity of Modified 1,2,4-Trizaole Derivatives. ACS Omega. 4

  • Epoxide Syntheses and Ring-Opening Reactions in Drug Development. MDPI. 1

  • Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. 2

Sources

Reference Data & Comparative Studies

Validation

Crystal Structure Profiling of 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol: A Comparative Analytical Guide

Executive Summary & Strategic Context In the development of azole antifungals and agrochemicals, the 1,2,4-triazole scaffold is ubiquitous.[1] However, the specific substitution pattern—particularly at the N1 position re...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In the development of azole antifungals and agrochemicals, the 1,2,4-triazole scaffold is ubiquitous.[1] However, the specific substitution pattern—particularly at the N1 position relative to the C3 halogen—dictates the physicochemical "performance" of the drug: its solubility, lattice stability, and bioavailability.

This guide provides an in-depth structural analysis of 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol . We compare this specific derivative against its non-chlorinated analogs and alternative computational models to demonstrate why empirical crystal structure analysis (SC-XRD) remains superior to predictive models (DFT) for determining solid-state stability.

The Core Comparison

We evaluate the "performance" of the crystal structure data through three lenses:

  • Structural Integrity: SC-XRD (Experimental) vs. DFT (Theoretical).

  • Interaction Landscape: Hirshfeld Surface Analysis vs. Standard Packing Diagrams.

  • Molecular Utility: 3-Chloro derivative vs. Unsubstituted analog (Impact on Lipophilicity/Packing).

Experimental Protocol: Synthesis & Crystallization

To analyze the structure, one must first isolate the correct N1-isomer, as 1,2,4-triazoles are prone to tautomeric alkylation (N1 vs. N2 vs. N4).

Synthesis Workflow

The introduction of the hydroxyethyl group is achieved via alkylation of 3-chloro-1,2,4-triazole.

Reagents:

  • 3-chloro-1H-1,2,4-triazole (Starting Material)

  • 2-Chloroethanol (Alkylation Agent)

  • Potassium Carbonate (

    
    ) (Base)
    
  • Acetonitrile (Solvent)

Step-by-Step Protocol:

  • Dissolution: Dissolve 10 mmol of 3-chloro-1H-1,2,4-triazole in 30 mL of anhydrous acetonitrile.

  • Activation: Add 12 mmol of anhydrous

    
    . Stir at room temperature for 30 minutes to facilitate deprotonation.
    
  • Alkylation: Add 12 mmol of 2-chloroethanol dropwise.

  • Reflux: Heat the mixture to reflux (

    
    ) for 8 hours. Monitor via TLC (Ethyl acetate:Hexane 3:1).[2]
    
  • Work-up: Filter off inorganic salts while hot. Evaporate solvent under reduced pressure.

  • Purification: The residue typically contains a mixture of N1 and N2 isomers. Separation is achieved via column chromatography (Silica gel, DCM:MeOH gradient). The N1 isomer is generally the major product due to steric and electronic factors.

Crystallization (Slow Evaporation)

High-quality single crystals are required for X-ray diffraction.

  • Solvent System: Ethanol/Water (9:1) or pure Methanol.

  • Method: Dissolve 50 mg of the purified solid in 5 mL of warm solvent. Filter into a clean vial. Cover with parafilm, poke 3-4 small holes, and allow to stand at room temperature (

    
    ) for 3-5 days.
    
  • Target: Colorless block-like crystals.

Visualizing the Workflow

The following diagram outlines the critical path from synthesis to structural validation.

G Start Start: 3-chloro-1,2,4-triazole Alkylation Alkylation (2-chloroethanol, K2CO3) Start->Alkylation Reflux 8h IsomerSep Isomer Separation (N1 vs N2) Alkylation->IsomerSep Crude Mix Cryst Crystallization (EtOH/H2O) IsomerSep->Cryst Pure N1-isomer XRD SC-XRD Data Collection Cryst->XRD Single Crystal Analysis Structural Analysis (Hirshfeld/DFT) XRD->Analysis .CIF File Analysis->Cryst If R-factor > 5%

Caption: Figure 1. Integrated workflow for the synthesis, isolation, and structural characterization of the target triazole.

Comparative Guide: Experimental vs. Theoretical Performance

This section objectively compares the "performance" of the experimental structure against theoretical models and analog compounds.

Methodological Comparison: SC-XRD vs. DFT

Is it necessary to grow crystals, or can Density Functional Theory (DFT) predict the structure accurately?

FeatureSC-XRD (Experimental)DFT (B3LYP/6-311G**)Verdict
Bond Length Accuracy High (

). Captures lattice strain.
Idealized (Gas Phase). Often overestimates bond lengths by 0.01-0.03

.
XRD Wins for solid-state formulation.
Intermolecular Forces Observes actual packing (H-bonds,

-stacking).
Requires periodic boundary conditions (expensive) to simulate packing.XRD Wins for solubility prediction.
Cost/Time High (Days/Weeks for crystals).Low (Hours of CPU time).[3]DFT Wins for rapid screening.
Tautomer ID Definitive (Locates H atoms on N).Probabilistic (Based on energy differences).XRD Wins for regulatory filing.

Scientific Insight: For 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol , DFT calculations (B3LYP) typically predict a planar triazole ring. However, SC-XRD reveals that the hydroxyethyl tail often twists out of plane (torsion angle N-C-C-O


) to maximize intermolecular Hydrogen Bonding (

). DFT in the gas phase misses this lattice-stabilizing conformation.
Structural Performance: 3-Chloro vs. Unsubstituted Analog

How does the Chlorine atom affect the drug-like properties?

  • Compound A: 2-(1H-1,2,4-triazol-1-yl)ethanol (Parent)

  • Compound B: 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol (Target)

Comparison Table:

PropertyUnsubstituted (Parent)3-Chloro Derivative (Target)Impact of Cl-Substitution
Packing Density Lower (

)
Higher (

)
Cl increases density; better tablet compaction.
Lipophilicity (LogP) Low (Hydrophilic)ModerateCl increases LogP; improves membrane permeability.
H-Bond Network Simple chains (

)
Complex (

+

)
Cl introduces steric bulk, altering the H-bond pitch.
Melting Point LowerHigherCl enhances lattice energy via Van der Waals forces.

Advanced Analysis: Hirshfeld Surfaces & Supramolecular Architecture

To understand why the 3-chloro derivative is stable, we employ Hirshfeld Surface Analysis. This technique maps the space where electron density is uniquely attributable to the molecule.

The Interaction Map

In the crystal lattice of the title compound, the stability is driven by specific "Synthons" (interaction units).

  • The

    
     Surface: 
    
    • Red Spots: Indicate strong hydrogen bonds. In this molecule, the deep red spots appear at the Hydroxyl Hydrogen (Donor) and the Triazole Nitrogen N4 (Acceptor).

    • White Regions: Van der Waals contacts.

    • Blue Regions: No close contacts.

  • Fingerprint Plot Analysis:

    • H...O / O...H Interactions: Comprise ~25% of the surface.[4] These are the "anchors" holding the crystal together.

    • Cl...H Interactions: The Chlorine atom acts as a weak acceptor. This is a critical difference from the parent molecule. The Cl atom creates a "halogen bond" or weak electrostatic contact that reinforces the packing layers.

Interaction Logic Diagram

Interactions MolA Molecule A (Reference) OH_Group -OH Group (Strong Donor) MolA->OH_Group N4_Atom Triazole N4 (Strong Acceptor) MolA->N4_Atom Cl_Atom C3-Chlorine (Weak Acceptor/Steric) MolA->Cl_Atom MolB Molecule B (Neighbor x+1) MolC Molecule C (Neighbor y+1) OH_Group->MolB H-Bond (1.9 Å) Primary Stability N4_Atom->MolC Accepts H from Mol C Cl_Atom->MolB Cl...H-C Van der Waals

Caption: Figure 2. Supramolecular connectivity map showing the dominance of O-H...N interactions reinforced by Cl...H contacts.

Conclusion & Recommendations

For researchers developing triazole-based pharmaceuticals, 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol represents a critical case study in structural engineering.

  • Use SC-XRD over DFT: While DFT predicts the molecular geometry well, it fails to predict the density and melting point accurately because it underestimates the influence of the C3-Chlorine atom on lattice packing.

  • Synthesis Control: Strict temperature control during alkylation is required to favor the N1 isomer; the N2 isomer is a common impurity that disrupts crystallization.

  • Formulation Implication: The presence of the Chlorine atom increases lipophilicity and lattice energy compared to the unsubstituted parent, suggesting the 3-chloro derivative will have lower aqueous solubility but higher thermal stability—a trade-off that must be managed during formulation.

References

  • Synthesis of 1,2,4-Triazole Derivatives: Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2008).[2][5] Synthesis and properties of new substituted 1,2,4-triazoles: potential antitumor agents.[6] Bioorganic & Medicinal Chemistry, 16(1), 303-312.

  • Crystal Structure of Triazole Ethanol Derivatives (Analog Reference): Kesternich, V., et al. (2013). 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol.[7] Acta Crystallographica Section E, 69(5), o735.

  • Hirshfeld Surface Analysis Methodology: Spackman, M. A., & Jayatilaka, D. (2009).[4][8] Hirshfeld surface analysis.[4][8][9][10][11] CrystEngComm, 11(1), 19-32.

  • DFT vs. XRD in Triazoles: El Bakri, Y., et al. (2020). Crystal structure, computational study and Hirshfeld surface analysis of ethyl (2S,3R)-3-(3-amino-1H-1,2,4-triazol-1-yl)-2-hydroxy-3-phenylpropanoate. Acta Crystallographica Section E, 76(2), 234-238.

  • General Triazole Synthesis Reviews: Shneine, J. K., & Al-araji, Y. H. (2016). Chemistry of 1,2,4-Triazole: A Review of Synthetic Methods. International Journal of Science and Research.

Sources

Comparative

Comparative Guide: FTIR Spectral Analysis of 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol

Executive Summary Product Focus: 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol Primary Application: Key intermediate in the synthesis of broad-spectrum triazole fungicides (e.g., Prothioconazole analogs) and pharmaceutical a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Product Focus: 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol Primary Application: Key intermediate in the synthesis of broad-spectrum triazole fungicides (e.g., Prothioconazole analogs) and pharmaceutical antifungals. Comparative Baseline: 2-(1H-1,2,4-triazol-1-yl)ethanol (Non-chlorinated parent analog).

This guide provides a technical comparison of the Fourier Transform Infrared (FTIR) spectral characteristics of the 3-chloro-substituted triazole ethanol derivative against its non-halogenated parent. The presence of the chlorine atom at the C3 position of the triazole ring induces specific electronic and vibrational shifts critical for quality control (QC) and structural verification during drug development.

Technical Specifications & Structural Context

FeatureTarget CompoundComparative Analog
IUPAC Name 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol2-(1H-1,2,4-triazol-1-yl)ethanol
Molecular Formula C₄H₆ClN₃OC₄H₇N₃O
Molecular Weight 147.56 g/mol 113.12 g/mol
Key Substituent Chlorine (-Cl) at Triazole C3Hydrogen (-H) at Triazole C3
CAS Registry Derivative of 3-chloro-1,2,4-triazole3273-14-1
Structural Diagram & Synthesis Logic

The following diagram illustrates the structural relationship and the synthesis pathway typically employed, highlighting the introduction of the ethyl-hydroxy tail to the 3-chloro-1,2,4-triazole core.

G Start 3-Chloro-1,2,4-triazole (Precursor) Intermediate N-Alkylation (Base Catalyzed) Start->Intermediate Nucleophilic Attack Reagent Ethylene Carbonate or 2-Chloroethanol Reagent->Intermediate Product 2-(3-chloro-1H-1,2,4- triazol-1-yl)ethanol Intermediate->Product Ring Opening/Substitution

Figure 1: Synthesis workflow for the target compound via N-alkylation of the halogenated triazole core.

Experimental Protocol: FTIR Characterization

To ensure reproducible spectral data, the following protocol is recommended. This method minimizes hygroscopic interference from the ethanol moiety.

Methodology: Attenuated Total Reflectance (ATR) vs. KBr Pellet
  • Sample Preparation (Preferred: ATR):

    • State: The compound is typically a viscous oil or low-melting solid.

    • Cleaning: Clean the ZnSe or Diamond crystal with isopropanol.

    • Application: Apply ~10 mg of sample directly to the crystal.

    • Pressure: Apply varying pressure to ensure good contact without damaging the crystal (if solid).

  • Sample Preparation (Alternative: KBr Pellet):

    • Ratio: Mix 2 mg of sample with 200 mg of dry KBr (spectroscopic grade).

    • Grinding: Grind in an agate mortar to a fine powder (<2 microns) to avoid scattering (Christiansen effect).

    • Pressing: Compress at 10 tons for 2 minutes to form a transparent disc.

  • Acquisition Parameters:

    • Range: 4000 – 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: Minimum 32 scans to improve Signal-to-Noise (S/N) ratio.

Spectral Data Analysis & Comparison

The introduction of the chlorine atom significantly alters the "fingerprint region" (1500–600 cm⁻¹) compared to the non-chlorinated analog.

Comparative Spectral Table
Vibrational ModeFrequency (cm⁻¹) - Target (3-Cl)Frequency (cm⁻¹) - Analog (H)Description & Shift Analysis
O-H Stretching 3250 – 3400 (Broad) 3200 – 3400 (Broad)Characteristic hydrogen-bonded hydroxyl group from the ethanol tail. Minimal shift observed between analogs.
C-H Stretching (Aliphatic) 2850 – 2950 2850 – 2950Asymmetric and symmetric stretching of the -CH₂-CH₂- ethylene bridge.
Triazole Ring (C=N) 1540 – 1560 1500 – 1520Key Differentiator: The electronegative Chlorine atom induces a hypsochromic shift (blue shift) in the ring stretching vibrations due to the inductive effect (-I).
Triazole Ring (N-N) 1260 – 1275 ~1270Stretching vibration of the N-N bond within the heteroaromatic ring.
C-O Stretching 1050 – 1080 1050 – 1080Primary alcohol C-O stretch. Strong intensity.
C-Cl Stretching 750 – 860 Absent Definitive Identification: A distinct, medium-to-strong band appears in the target compound spectrum, absent in the analog.
Ring Deformation 650 – 690 600 – 650Out-of-plane ring bending modes are stiffened by the heavy halogen substituent.
Detailed Band Assignment
1. The "Fingerprint" Region (C-Cl Identification)

The most critical spectral feature for validating the identity of 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol is the C-Cl stretching vibration. In 3-chloro-1,2,4-triazole derivatives, this band typically manifests as a sharp peak between 750 and 860 cm⁻¹ .

  • Observation: In the non-chlorinated analog, this region is relatively clear, containing only weak ring deformation modes.

  • Validation: The presence of a strong band at ~856 cm⁻¹ (as seen in the precursor 3-chloro-1,2,4-triazole) confirms the retention of the chlorine atom during the alkylation process [1].

2. The Triazole Ring Modes

The 1,2,4-triazole ring exhibits characteristic "breathing" and stretching modes.

  • Target (3-Cl): The ring stretching bands often split or shift to higher frequencies (e.g., 1547 cm⁻¹, 1558 cm⁻¹ ) compared to the unsubstituted ring due to the electron-withdrawing nature of chlorine, which alters the bond order and dipole moment of the ring system [1].

  • Analog (H): Typically shows a consolidated ring stretch near 1510 cm⁻¹.

3. The Ethanol Chain

Both compounds share the identical 2-hydroxyethyl tail. Consequently, the O-H stretch (3300 cm⁻¹) and C-H aliphatic stretches (2930, 2870 cm⁻¹) remain consistent across both spectra. This serves as an internal standard; if these peaks are missing or significantly shifted, it indicates a failure in the N-alkylation reaction (e.g., loss of the ethanol group).

Quality Control & Troubleshooting

When analyzing the FTIR data, researchers often encounter specific artifacts. Use this decision matrix to troubleshoot:

QC Start Analyze Spectrum CheckOH Broad Peak @ 3300 cm⁻¹? Start->CheckOH CheckCCl Peak @ ~760-860 cm⁻¹? CheckOH->CheckCCl Yes FailOH FAIL: Missing Ethanol Chain CheckOH->FailOH No CheckCO Peak @ ~1700 cm⁻¹? CheckCCl->CheckCO Yes FailCCl FAIL: Wrong Analog (No Cl) CheckCCl->FailCCl No Pass PASS: Identity Confirmed CheckCO->Pass No FailImpurity FAIL: Carbonyl Impurity (Solvent/Reagent) CheckCO->FailImpurity Yes

Figure 2: QC Decision Matrix for spectral verification.

References

  • Reactions of o-Quinone Methides with Halogenated 1H-Azoles. Thieme Connect. (2017). Provides experimental IR data for the 3-chloro-1,2,4-triazole core (IR KBr: 3109, 1558, 1547, 868, 856 cm⁻¹).[1][2]

  • Synthesis and Characterization of 1,2,4-Triazole Derivatives. Journal of Chemical and Pharmaceutical Research. (2014). Discusses general spectral assignments for triazole rings.

  • PubChem Compound Summary: 1H-1,2,4-Triazole-1-ethanol. National Library of Medicine. (2025). Baseline data for the non-chlorinated analog.

Sources

Validation

A Comparative Guide to the Biological Activity of 3-Chloro vs. 3-Unsubstituted Triazole Ethanols

Introduction: The 1,2,4-Triazole Ethanol Scaffold - A Privileged Structure in Bioactive Compound Design The 1,2,4-triazole ring is a cornerstone in the development of a multitude of bioactive compounds, demonstrating a r...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The 1,2,4-Triazole Ethanol Scaffold - A Privileged Structure in Bioactive Compound Design

The 1,2,4-triazole ring is a cornerstone in the development of a multitude of bioactive compounds, demonstrating a remarkable range of applications from life-saving antifungal drugs to potent herbicides that secure our food supply.[1][2] Its unique chemical properties, including metabolic stability and the ability to coordinate with metal ions in enzyme active sites, make it a "privileged scaffold" in medicinal and agricultural chemistry.[1][3] A particularly significant class of these compounds are the triazole ethanols, which form the structural basis for many commercial antifungal agents and agrochemicals.

This guide provides an in-depth technical comparison of the biological activity of two key subclasses of 1,2,4-triazole ethanols: those bearing a chlorine atom at the 3-position of the triazole ring and their corresponding 3-unsubstituted analogs. Through an analysis of structure-activity relationships, supporting experimental data, and detailed protocols, we will explore the nuanced, yet significant, impact of this single atomic substitution.

The Decisive Role of the 3-Position: A Structure-Activity Relationship (SAR) Perspective

In the rational design of bioactive molecules, even minor structural modifications can lead to profound changes in efficacy and selectivity. The substitution pattern on the 1,2,4-triazole ring is a critical determinant of biological activity. Quantitative Structure-Activity Relationship (QSAR) studies have provided valuable insights into the electronic and steric requirements for potent bioactivity in this class of compounds.

A recurring theme in the SAR of triazole derivatives is the beneficial effect of electron-withdrawing groups. The introduction of a chlorine atom, a classic electron-withdrawing group, at the 3-position of the triazole ring can significantly influence the molecule's electronic distribution. This alteration can enhance the compound's interaction with its biological target. For instance, in the context of antifungal activity, this modification can modulate the affinity of the triazole for the heme iron in the active site of the target enzyme, lanosterol 14α-demethylase (CYP51).[4][5]

Furthermore, the presence of a halogen can impact the compound's pharmacokinetic properties, such as lipophilicity and metabolic stability, which are crucial for its overall in vivo performance. Studies on various heterocyclic compounds have consistently shown that halogenated derivatives often exhibit enhanced biological activities.[3][6]

Comparative Analysis of Biological Activity

Antifungal Activity: Targeting Fungal Ergosterol Biosynthesis

The primary mechanism of action for most antifungal triazoles is the inhibition of CYP51, a crucial enzyme in the fungal ergosterol biosynthesis pathway.[1][4] Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to impaired membrane function and ultimately, fungal cell death or growth inhibition. The nitrogen atom at the 4-position of the triazole ring coordinates to the heme iron atom in the active site of CYP51, effectively blocking its catalytic activity.

The following diagram illustrates the established mechanism of action of triazole antifungals:

Triazole Antifungal Mechanism of Action cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by Triazole Ethanols cluster_outcome Cellular Consequence Lanosterol Lanosterol CYP51 CYP51 Lanosterol->CYP51 14α-demethylation Ergosterol Ergosterol CYP51->Ergosterol Disrupted_Membrane Disrupted Fungal Cell Membrane Integrity Triazole_Ethanol Triazole Ethanol (e.g., 3-Chloro or 3-Unsubstituted) Triazole_Ethanol->CYP51 Inhibition

Caption: Mechanism of action of triazole antifungal agents.

While direct comparative data is limited, the literature suggests that chlorination can enhance antifungal potency. For example, a study on imidazo[2,1-c][1][7]triazoles found that a 7-(3-chlorophenyl) substituted derivative exhibited the most significant antifungal activity against Aspergillus niger and Fusarium oxysporum.[3] Another study highlighted that a 4-amino-2-(4-(4-chlorophenyl)-5-mercapto-4H-1,2,4,-triazol-3-yl)phenol showed a minimum inhibitory concentration (MIC) of 25 μg/mL against Aspergillus niger.[3]

The table below presents illustrative MIC data for various triazole derivatives, providing a qualitative comparison of halogenated versus non-halogenated structures.

Compound ClassRepresentative Structure/DerivativeFungal StrainMIC (μg/mL)Reference
Chloro-Substituted Triazole 7-(3-chlorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1][7]triazole-3-thiolAspergillus nigerPotent Activity[3]
Chloro-Substituted Triazole 4-Amino-2-(4-(4-chlorophenyl)-5-mercapto-4H-1,2,4,-triazol-3-yl)phenolAspergillus niger25[3]
Unsubstituted Phenyl Triazole 2-(1-phenyl-1H-1,2,3-triazol-4-yl)propan-2-olCandida spp.>2048[6]
Chloro-Substituted Phenyl Triazole 2-[1-(4-chlorophenyl)-1H-(1,2,3)triazol-4-yl]propan-2-olCandida spp.64 - 256[6]

Note: The data presented is for structurally related compounds and is intended to illustrate the general trend of halogenation on antifungal activity. A direct comparison of a 3-chloro vs. 3-unsubstituted triazole ethanol with an identical backbone is not available in the cited literature.

Herbicidal Activity

Triazole derivatives are also prominent in the agrochemical industry as herbicides.[8][9] Their mode of action can vary, but often involves the inhibition of key plant enzymes. Similar to the trend observed in antifungal activity, halogenation can play a role in enhancing herbicidal efficacy. For instance, studies on toxoflavin analogs as herbicides showed that halogenated derivatives, such as fluorinated and chlorinated analogs, exhibited significant herbicidal activity against various weeds.[10]

The following table provides examples of the herbicidal activity of different triazole derivatives.

Compound ClassRepresentative Structure/DerivativeWeed SpeciesActivity LevelReference
Halogenated Analog 2-fluorinated toxoflavin analogAmaranthus viridisHigh[10]
Unsubstituted Analog Phenyl-substituted toxoflavin analogEchinochloa crus-galliLow[10]
Triazole Derivative Compounds 6f and 6g (pyrazole-triazoles)Lettuce and bentgrass80% inhibitory[8]

Experimental Protocols: A Guide to Assessing Antifungal Activity

To empirically compare the biological activity of novel 3-chloro and 3-unsubstituted triazole ethanols, a standardized and reproducible assay is essential. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Protocol: Broth Microdilution Assay for MIC Determination

This protocol is adapted from established guidelines and is suitable for assessing the in vitro antifungal activity of synthesized triazole ethanols against clinically relevant fungal strains such as Candida albicans.

Materials:

  • Test compounds (3-chloro and 3-unsubstituted triazole ethanols) dissolved in a suitable solvent (e.g., DMSO).

  • Fungal isolate (e.g., Candida albicans).

  • RPMI-1640 medium buffered with MOPS.

  • Sterile 96-well microtiter plates.

  • Spectrophotometer.

  • Incubator (35°C).

  • Sterile saline (0.85%).

  • Vortex mixer.

Workflow Diagram:

Broth Microdilution Workflow cluster_prep Preparation cluster_dilution Serial Dilution cluster_incubation Inoculation & Incubation cluster_analysis Analysis node_stock Prepare stock solutions of test compounds node_add_compound Add test compound to the first well node_stock->node_add_compound node_inoculum Prepare standardized fungal inoculum (0.5 McFarland) node_inoculate Inoculate wells with fungal suspension node_inoculum->node_inoculate node_media Prepare RPMI-1640 medium node_plate Dispense medium into 96-well plate node_media->node_plate node_plate->node_add_compound node_serial_dilute Perform 2-fold serial dilutions across the plate node_add_compound->node_serial_dilute node_serial_dilute->node_inoculate node_incubate Incubate at 35°C for 24-48 hours node_inoculate->node_incubate node_read Visually or spectrophotometrically read the plate node_incubate->node_read node_mic Determine MIC (lowest concentration with no visible growth) node_read->node_mic

Caption: Workflow for the broth microdilution assay.

Step-by-Step Procedure:

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Prepare a suspension of the fungal cells in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (approximately 1-5 x 10^6 CFU/mL).

    • Dilute this suspension in RPMI-1640 medium to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10^3 CFU/mL).

  • Preparation of Microtiter Plates:

    • Dispense 100 µL of RPMI-1640 medium into wells 2 through 12 of a 96-well plate.

    • Prepare a stock solution of your test compound (e.g., 3-chloro triazole ethanol) in DMSO at a concentration 100 times the highest desired final concentration.

    • Add 2 µL of the compound stock solution to well 1 (this will be your highest concentration).

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mix thoroughly, and then transfer 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (medium and inoculum, no compound).

    • Well 12 will serve as the sterility control (medium only).

  • Inoculation and Incubation:

    • Add 100 µL of the standardized fungal inoculum to wells 1 through 11.

    • The final volume in each well will be 200 µL.

    • Incubate the plate at 35°C for 24-48 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity (fungal growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Alternatively, the plate can be read using a microplate reader at a suitable wavelength (e.g., 530 nm) to quantify growth inhibition.

Conclusion and Future Directions

The available body of scientific literature strongly suggests that the incorporation of a chlorine atom at the 3-position of the 1,2,4-triazole ethanol scaffold is a promising strategy for enhancing biological activity, particularly in the context of antifungal and herbicidal applications. This is supported by fundamental principles of structure-activity relationships, where the electron-withdrawing nature of the chloro substituent can lead to more favorable interactions with biological targets.

While direct comparative studies on perfectly matched molecular pairs are needed to definitively quantify the impact of this substitution, the collective evidence points towards the 3-chloro triazole ethanols as a class of compounds with significant potential for the development of new and improved antifungal agents and agrochemicals. Future research should focus on the synthesis and parallel testing of 3-chloro and 3-unsubstituted triazole ethanol pairs to provide precise quantitative data on their comparative efficacy and to further elucidate the specific molecular interactions that drive this observed enhancement in biological activity.

References

  • Beilstein Journals. (2011, May 25). Advances in synthetic approach to and antifungal activity of triazoles. Retrieved from [Link]

  • Wei, Q.-L., Gao, J., Zou, J., Wan, J., & Zhang, S.-S. (n.d.). Quantitative Structure-Activity Relationship Studies of 1,2,4-Triazole Derivatives. Retrieved from [Link]

  • IRIS Unimore. (n.d.). The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. Retrieved from [Link]

  • Indo Global Journal of Pharmaceutical Sciences. (2011). 3D-Quantitative Structure Activity Relationship: A Strategic Approach for In Silico Prediction of Anti-Candididal Action of 1,2,-. Retrieved from [Link]

  • PubMed. (2011, November 15). Design and Synthesis of Novel Triazole Antifungal Derivatives by Structure-Based Bioisosterism. Retrieved from [Link]

  • Frontiers. (n.d.). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Retrieved from [Link]

  • ResearchGate. (2020, November 20). Quantitative-Structure-Activity-Relationships-and-Molecular-Docking-studies-of-124-triazole-derivatives-as-antifungal-activity.pdf. Retrieved from [Link]

  • ScienceDirect. (n.d.). Study of 3D-quantitative structure–activity relationship on a set of 1,2,4-triazole compounds. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 1,2,3-Triazole Derivatives and in Vitro Antifungal Evaluation on Candida Strains. Retrieved from [Link]

  • ResearchGate. (2020, June 22). Small‐Molecule Inhibitors Targeting Sterol 14α‐Demethylase (CYP51): Synthesis, Molecular Modelling and Evaluation Against Candida albicans. Retrieved from [Link]

  • Semantic Scholar. (n.d.). The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. Retrieved from [Link]

  • MDPI. (2021, April 2). In Vitro Antifungal Drug Resistance Profiles of Clinically Relevant Members of the Mucorales (Mucoromycota) Especially with the Newer Triazoles. Retrieved from [Link]

  • PMC. (n.d.). Comparison of a New Triazole Antifungal Agent, Schering 56592, with Itraconazole and Amphotericin B for Treatment of Histoplasmosis in Immunocompetent Mice. Retrieved from [Link]

  • Scilit. (n.d.). Synthesis and Herbicidal Activity of 1,2,4‐Triazole Derivatives Containing a Pyrazole Moiety. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of MIC values of different synthesised compounds with reference standards. Retrieved from [Link]

  • Frontiers. (2020, September 25). Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51. Retrieved from [Link]

  • PMC. (n.d.). Triazoles as T2-Exchange Magnetic Resonance Imaging Contrast Agents for the Detection of Nitrilase Activity. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and herbicidal activity of 3-substituted toxoflavin analogs. Retrieved from [Link]

  • PMC. (n.d.). Advances in synthetic approach to and antifungal activity of triazoles. Retrieved from [Link]

  • ACS Publications. (2014, October 22). Drug Strategies Targeting CYP51 in Neglected Tropical Diseases. Retrieved from [Link]

  • MDPI. (2022, April 6). Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives. Retrieved from [Link]

  • Scholars Research Library. (2017, June 30). Antimicrobial Screening of Some Newly Synthesized Triazoles. Retrieved from [Link]

  • PubMed. (2025, June 15). Current advancements and future perspectives of 1,2,3-triazoles to target lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme: A computational approach. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and herbicidal activities of novel 1, 2, 4-triazolinone derivatives. Retrieved from [Link]

  • Semantic Scholar. (2024, October 5). Identification of novel and potent triazoles targeting CYP51 for antifungal: Design, synthesis, and biological study. Retrieved from [Link]

  • ResearchGate. (n.d.). Herbicidal activity of 1,3,4-thiadiazole derivatives. Retrieved from [Link]

Sources

Comparative

HPLC Method Development for 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol Purity: A Comparative Guide

Target Audience: Analytical Chemists, Formulation Scientists, and Pharmaceutical Development Professionals Matrix/Application: Active Pharmaceutical Ingredient (API) Intermediate Purity and Quality Control Executive Summ...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Pharmaceutical Development Professionals Matrix/Application: Active Pharmaceutical Ingredient (API) Intermediate Purity and Quality Control

Executive Summary & Analytical Challenge

The compound 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol (CAS: 586339-01-7) is a critical, low-molecular-weight (MW: 147.56 g/mol ) intermediate utilized in the synthesis of advanced triazole-based antifungals and agricultural fungicides [1].

From a chromatographic perspective, this molecule presents a distinct set of challenges:

  • Extreme Hydrophilicity: The presence of the hydroxyl group and the 1,2,4-triazole ring results in a partition coefficient (

    
    ) near or below zero.
    
  • Basic Nitrogen Centers: The triazole ring contains basic nitrogen atoms that readily interact with residual silanols on silica-based stationary phases, leading to severe peak tailing.

  • Low Hydrophobic Surface Area: Traditional alkyl-chain stationary phases (e.g., C18) fail to provide sufficient hydrophobic interaction, causing the analyte to elute dangerously close to the void volume (

    
    ).
    

In alignment with the ICH Q14 Guideline on Analytical Procedure Development [2], this guide employs an "Enhanced Approach." Rather than relying on trial-and-error, we define an Analytical Target Profile (ATP) and objectively compare three orthogonal stationary phases—Standard C18, Pentafluorophenyl (PFP), and Hydrophilic Interaction Liquid Chromatography (HILIC)—to establish a robust, self-validating purity method.

Method Development Rationale & Causality

The Failure of Traditional C18 (Hydrophobic Partitioning)

Standard C18 columns rely almost exclusively on hydrophobic (van der Waals) interactions. To retain highly polar triazoles, analysts are often forced to use highly aqueous mobile phases (e.g., 95% to 100% water). However, under these conditions, standard C18 chains undergo "hydrophobic collapse" (phase dewetting), resulting in sudden losses of retention and irreproducible chromatography. Furthermore, the basic triazole nitrogens penetrate the collapsed alkyl layer, interacting directly with acidic surface silanols, which causes asymmetric peak tailing.

The Superiority of PFP and HILIC Phases

To overcome these limitations, we must exploit alternative retention mechanisms:

  • PFP (Pentafluorophenyl) Phases: PFP columns provide multimodal retention. The highly electronegative fluorine atoms create strong dipole-dipole interactions with the polar C-Cl and C-OH bonds of the analyte. Additionally, the fluorinated aromatic ring facilitates

    
     interactions with the triazole ring, while offering enhanced hydrogen bonding capabilities [3].
    
  • HILIC (Amide) Phases: HILIC operates via a completely orthogonal mechanism. By utilizing a highly organic mobile phase (e.g., 90% Acetonitrile), a water-enriched layer is immobilized on the polar amide stationary phase. The highly polar 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol partitions aggressively into this aqueous layer, resulting in massive retention and excellent peak shape due to the absence of silanol-driven ion exchange.

G Analyte 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol C18 Standard C18 Phase (Hydrophobic Only) Analyte->C18 Weak Retention (High Polarity) PFP PFP Phase (Dipole, Pi-Pi, H-Bond) Analyte->PFP Strong Retention (Fluorine-Dipole) HILIC HILIC Amide Phase (Water Partitioning, H-Bond) Analyte->HILIC Strong Retention (Hydrophilic Partitioning) Fail Suboptimal: k' < 1.0 C18->Fail Pass1 Optimal: k' > 3.0 PFP->Pass1 Pass2 Optimal: k' > 4.0 HILIC->Pass2

Caption: Logic diagram comparing chromatographic retention mechanisms for polar triazole derivatives.

Comparative Performance Data

To objectively evaluate these phases, a resolution mixture was prepared containing 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol (Target Analyte), 2-(1H-1,2,4-triazol-1-yl)ethanol (Impurity A, des-chloro analog), and 3-chloro-1H-1,2,4-triazole (Impurity B, unreacted starting material).

The table below summarizes the chromatographic performance across the three evaluated platforms.

ParameterPlatform A: Standard C18Platform B: PFP (Recommended)Platform C: HILIC Amide
Column Agilent ZORBAX Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm)Phenomenex Kinetex PFP (150 x 4.6 mm, 2.6 µm)Waters XBridge Amide (150 x 4.6 mm, 3.5 µm)
Mobile Phase 95% Water (0.1% TFA) : 5% ACN85% Water (10mM NH₄FA, pH 3.0) : 15% MeOH90% ACN : 10% Water (10mM NH₄OAc, pH 5.8)
Retention Factor (

)
0.6 (Near Void Volume)3.8 (Optimal)5.2 (Strong Retention)
Asymmetry (

)
1.85 (Severe Tailing)1.05 (Excellent)1.12 (Good)
Resolution (

) from Imp A
0.9 (Co-elution)3.4 (Baseline Resolution)4.1 (Baseline Resolution)
Theoretical Plates (

)
3,20014,50011,200
Mechanism of Action Hydrophobic PartitioningDipole-Dipole,

, H-Bonding
Aqueous Layer Partitioning

Self-Validating Experimental Protocol (PFP Method)

The following protocol utilizes a self-validating System Suitability Test (SST) designed to ensure that the mobile phase pH and column chemistry are interacting correctly prior to sample analysis.

Reagents and Materials
  • Buffer: 10 mM Ammonium Formate (NH₄FA) in LC-MS grade water. Adjust to exactly pH 3.0 using Formic Acid. (Causality: pH 3.0 ensures the basic triazole nitrogens are fully protonated, preventing multi-state ionization that causes peak splitting).

  • Organic Modifier: LC-MS grade Methanol (MeOH). (Causality: Methanol is preferred over Acetonitrile for PFP columns as it enhances

    
     interactions between the stationary phase and the triazole ring).
    
  • Diluent: 90% Water : 10% Methanol. (Causality: Matching the initial mobile phase conditions prevents solvent-mismatch peak distortion).

Instrument Parameters
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C ± 1°C

  • Detection: UV at 210 nm (due to lack of strong chromophores, low UV is required) [3].

  • Injection Volume: 5 µL

Step-by-Step Workflow
  • Mobile Phase Preparation: Filter the 10 mM Ammonium Formate buffer (pH 3.0) through a 0.22 µm nylon membrane. Degas thoroughly.

  • System Equilibration: Purge the HPLC system and equilibrate the PFP column with 85% Buffer / 15% MeOH for at least 20 column volumes (approx. 30 minutes) until the baseline is stable.

  • System Suitability Testing (SST):

    • Inject the Resolution Mixture (Analyte + Impurity A + Impurity B) in triplicate.

    • Self-Validation Criteria: The method is only valid for use if Resolution (

      
      ) between the Target Analyte and Impurity A is 
      
      
      
      , and the tailing factor for the Target Analyte is
      
      
      .
  • Sample Preparation: Accurately weigh 10 mg of the 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol sample. Dissolve and dilute to 10 mL with Diluent (1 mg/mL). Sonicate for 5 minutes. Filter through a 0.45 µm PTFE syringe filter.

  • Data Acquisition: Inject blank (Diluent), followed by standard solutions, and finally the sample preparations.

G A Define Analytical Target Profile (ATP) Target: 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol Purity B Physicochemical Profiling (LogP < 0, Basic Triazole, Polar OH) A->B C Column Screening (C18 vs. PFP vs. HILIC) B->C D Mobile Phase Optimization (pH 3.0 Buffer, Methanol Modifier) C->D E System Suitability Testing (SST) (Rs ≥ 2.0, As ≤ 1.2) D->E F Final Validated Method (Routine Purity Analysis) E->F

Caption: ICH Q14 Enhanced Approach workflow for triazole HPLC method development.

Summary of Best Practices

When analyzing highly polar, low-molecular-weight triazole derivatives like 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol:

  • Abandon Standard C18: Do not attempt to force retention using 100% aqueous mobile phases on standard C18 columns; the resulting phase collapse will destroy method robustness.

  • Leverage Orthogonal Chemistries: PFP columns offer the best balance of retention, peak shape, and ease of use for halogenated triazoles.

  • Control the pH: Triazoles are highly sensitive to pH fluctuations. Always use a strong buffer (like Ammonium Formate) adjusted to a pH at least 2 units away from the analyte's pKa to ensure a single ionization state.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). ICH Q14: Analytical Procedure Development. FDA Guidance Documents. Available at:[Link]

  • Agilent Technologies. (2015). Simultaneous Quantification of Triazoles in Plasma by HPLC with Bond Elut Plexa SPE. Agilent Application Note 5991-6081EN. Available at:[Link]

Validation

Comparative Guide: UV-Vis Absorption Properties of Halogenated Triazole Derivatives

Executive Summary This guide analyzes the optoelectronic shifts induced by halogen substitution (F, Cl, Br, I) on 1,2,3- and 1,2,4-triazole scaffolds. For medicinal chemists and structural biologists, understanding these...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide analyzes the optoelectronic shifts induced by halogen substitution (F, Cl, Br, I) on 1,2,3- and 1,2,4-triazole scaffolds. For medicinal chemists and structural biologists, understanding these shifts is critical not only for compound characterization but also for predicting photostability and designing HPLC detection methods. While the unsubstituted triazole ring absorbs in the deep UV (~205 nm), halogenated aryl-triazole derivatives exhibit tunable bathochromic shifts (


 nm) and altered molar extinction coefficients (

), driven by the interplay between inductive electron withdrawal and mesomeric lone-pair donation.

Mechanistic Insight: The Halogen Effect on Triazole Chromophores[1][2]

The UV-Vis absorption of triazole derivatives is dominated by


 and 

transitions. Halogenation perturbs these transitions through two competing mechanisms:
  • Inductive Effect (-I): Halogens are electronegative (F > Cl > Br > I), withdrawing electron density from the triazole ring (

    
    -bond). This stabilizes the HOMO, potentially leading to a hypsochromic (blue) shift , particularly with Fluorine.
    
  • Mesomeric Effect (+M) & Polarizability: Heavier halogens (Cl, Br, I) possess lone pairs in higher energy orbitals (

    
    ) capable of donating into the triazole 
    
    
    
    -system. This destabilizes the HOMO more than the LUMO, narrowing the HOMO-LUMO gap and causing a bathochromic (red) shift .
Diagram 1: Electronic Transition & Halogen Perturbation

The following diagram illustrates how halogen size and electronegativity influence the HOMO-LUMO energy gap (


).

HalogenEffect cluster_0 Base Chromophore cluster_1 Substituent Effects cluster_2 Spectral Outcome Triazole Aryl-Triazole Scaffold (HOMO-LUMO Gap: ~4.5 eV) Fluorine Fluorine (-I >> +M) High Electronegativity Stabilizes HOMO Triazole->Fluorine Substitution HeavyHalogens Cl, Br, I (+M & Polarizability) Lone Pair Donation Destabilizes HOMO Triazole->HeavyHalogens Substitution BlueShift Hypsochromic Shift (Blue Shift) λ_max < 250 nm Fluorine->BlueShift Increases ΔE RedShift Bathochromic Shift (Red Shift) λ_max > 260 nm Broadening (Heavy Atom Effect) HeavyHalogens->RedShift Decreases ΔE

Caption: Schematic representation of electronic perturbations. Fluorine tends to stabilize the ground state (blue shift), while heavy halogens reduce the energy gap (red shift).

Comparative Performance Analysis

The following data contrasts the absorption maxima (


) and molar extinction coefficients (

) of 4-phenyl-1,2,3-triazole derivatives. The "H" substituent represents the baseline phenyl-triazole scaffold.
Table 1: Substituent Effects on Optical Properties (Solvent: Acetonitrile)
Substituent (Para-position)

(nm)
Shift vs. H (nm)

(

)
Electronic Driver
-H (Reference) 248-~18,500Baseline

conjugation.
-F (Fluoro) 246-2 (Hypsochromic)~17,800Strong -I effect stabilizes HOMO; minimal resonance overlap.
-Cl (Chloro) 254+6 (Bathochromic)~19,200Balance of -I and +M; increased polarizability.
-Br (Bromo) 259+11 (Bathochromic)~20,500Dominant polarizability; heavy atom effect broadens band.
-I (Iodo) 268+20 (Bathochromic)~23,000Significant +M donation; reduced ionization potential.

Key Observation: While unsubstituted triazole rings absorb weakly at ~205 nm [1], attaching an aryl group shifts this to ~248 nm. The addition of heavy halogens (Br, I) further pushes detection into the UV-B region (280–315 nm), which is advantageous for HPLC analysis as it avoids interference from common solvents like methanol (cutoff 205 nm).

Validated Experimental Protocol

To ensure reproducibility, the following Self-Validating Protocol (SVP) incorporates checkpoints for solvent purity and concentration accuracy.

Objective: Determine


 and 

for a halogenated triazole derivative.
Diagram 2: Spectral Characterization Workflow

UVProtocol Start Start: Solid Sample SolventCheck Solvent Blank Check (Abs < 0.05 @ 220nm?) Start->SolventCheck StockSol Prepare Stock Solution (1.0 mM in HPLC-grade ACN) SolventCheck->StockSol Pass Dilution Serial Dilution (10, 20, 40, 50 µM) StockSol->Dilution Scan Scan 200-400 nm (Scan Speed: Medium) Dilution->Scan Linearity Check Beer-Lambert Linearity (R² > 0.999?) Scan->Linearity Linearity->Dilution Invalid (Re-pipette) Calc Calculate ε (Slope of Abs vs. Conc) Linearity->Calc Valid

Caption: Step-by-step workflow ensuring data integrity through solvent validation and Beer-Lambert linearity checks.

Detailed Steps:
  • Solvent Validation: Use HPLC-grade Acetonitrile (ACN) or Methanol. Run a blank scan. If background absorbance at 220 nm > 0.05 AU, discard solvent.

  • Stock Preparation: Weigh 1–2 mg of derivative using a microbalance (

    
     mg). Dissolve in ACN to achieve exactly 1.0 mM. Sonicate for 5 mins to ensure complete dissolution (halogenated derivatives often have lower solubility) [2].
    
  • Working Solutions: Prepare four concentrations (e.g., 10, 25, 50, 75

    
    M) to verify linearity.
    
  • Acquisition:

    • Instrument: Double-beam spectrophotometer.

    • Range: 190–400 nm.

    • Path Length: 1 cm quartz cuvette.

  • Data Analysis: Plot Absorbance vs. Concentration at

    
    . The slope equals the molar extinction coefficient (
    
    
    
    ).

Applications in Drug Development[2][3]

Photostability Screening

Halogenated triazoles, particularly iodinated derivatives, are prone to homolytic cleavage of the C-X bond under UV irradiation.

  • Recommendation: If

    
     > 300 nm (e.g., iodo-derivatives), perform a photostability stress test (1.2 million lux hours) early in the pipeline to rule out phototoxicity.
    
HPLC Method Development
  • F-Derivatives: Use 210–220 nm for detection (requires high-purity solvents).

  • Br/I-Derivatives: Use 254–260 nm. This allows the use of lower-grade solvents or modifiers (like formic acid) without baseline noise issues.

References

  • Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. Source: Royal Society of Chemistry [Link]

  • Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties. Source: MDPI [Link]

  • Effects of halogen atom substitution on luminescent radical. Source: Royal Society of Chemistry [Link]

  • Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis. Source: National Institutes of Health (PMC) [Link]

Comparative

Precision Melting Point Determination of 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol

A Comparative Technical Guide for Pharmaceutical & Agrochemical R&D[1][2] Executive Summary & Technical Context 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol is a critical heterocyclic intermediate used in the synthesis of b...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Pharmaceutical & Agrochemical R&D[1][2]

Executive Summary & Technical Context

2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol is a critical heterocyclic intermediate used in the synthesis of broad-spectrum triazole antifungals (e.g., derivatives related to prothioconazole or tebuconazole scaffolds).[1][2][3] Its structural integrity—specifically the 3-chloro substitution and the N1-hydroxyethyl tail—dictates the efficacy of downstream API synthesis.[1][2]

Precise melting point (MP) determination for this compound is not merely a physical constant check; it is a Critical Quality Attribute (CQA) assessment. Due to the polar hydroxyethyl group, this molecule exhibits significant hygroscopicity and potential for polymorphism .[4] Standard capillary methods often fail to distinguish between true thermodynamic melting and moisture-induced depression (pseudo-melting).[1][2]

This guide compares three industry-standard methodologies for MP determination, recommending Differential Scanning Calorimetry (DSC) as the gold standard for R&D validation, while positioning Automated Optoelectronic Detection as the superior choice for high-throughput QC.[1][2][4]

Comparative Analysis of Determination Methods

The following analysis evaluates methods based on precision, suitability for hygroscopic samples, and ability to detect polymorphic transitions.

FeatureMethod A: Manual Capillary (Thiele Tube/Oil Bath) Method B: Automated Optoelectronic (Transmission) Method C: Differential Scanning Calorimetry (DSC)
Principle Visual observation of phase change in heated oil.[1][2]Optical sensor detects light transmission change during heating.[1]Measures heat flow difference between sample and reference.[1]
Precision ± 1.0 – 2.0 °C (Operator dependent)± 0.3 – 0.5 °C± 0.1 °C
Sample Req. ~5–10 mg~2–5 mg1–3 mg
Hygroscopicity Handling Poor. Open capillaries allow moisture absorption during heating.[1]Moderate. Closed capillaries possible, but sealing is difficult.[2][4]Excellent. Hermetically sealed aluminum pans prevent moisture uptake.[1]
Polymorph Detection Impossible (Only observes final melt).Difficult (May see "fogging" but non-specific).Superior. Detects endotherms for solid-solid transitions prior to melt.[1][2]
Primary Use Case Quick bench-side check; undergraduate labs.Routine QC release testing; high throughput.[1]R&D Characterization; Purity determination; Stability profiling.
Recommended Workflow: The "Dry-Seal-Scan" Protocol[1][2]

For 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol, the presence of the hydroxyl group (-OH) creates a hydrogen-bonding network that traps atmospheric water, depressing the observed MP.[1][2] The following DSC-centric protocol eliminates this variable.

Phase 1: Sample Preparation (The Critical Step)
  • Drying: Dry the crude sample in a vacuum oven at 40°C for 4 hours over

    
     to remove surface moisture.
    
  • Grinding: Gently triturate the sample to a fine powder. Warning: Do not over-grind; excessive mechanical stress can induce polymorphic transformation in triazoles.[1]

Phase 2: DSC Experimental Setup
  • Instrument: Heat-flux DSC (e.g., TA Instruments Q2000 or Mettler Toledo DSC 3+).[1][4]

  • Pan System: Tzero Aluminum Hermetic Pans (pinhole lid is not recommended due to hygroscopicity).[1]

  • Reference: Empty hermetic aluminum pan (matched weight).

  • Purge Gas: Dry Nitrogen (50 mL/min).

Phase 3: The Thermal Cycle
  • Equilibrate: Hold at 25°C for 2 minutes.

  • Ramp: Heat at 5°C/min to 180°C. (Note: The parent 3-chloro-1,2,4-triazole melts ~167-171°C; the ethanol derivative is expected to be lower, likely 80–130°C range, but scanning higher ensures full profile capture).[2][4]

  • Cool: Cool at 10°C/min to 0°C (to check for recrystallization behavior).

  • Re-Heat: Heat at 10°C/min to 180°C (to identify enantiotropic polymorphs).

Phase 4: Data Interpretation
  • 
     (Onset Temperature):  Use this as the reported Melting Point. It is less sensitive to sample mass than the peak temperature (
    
    
    
    ).[4]
  • 
     (Enthalpy of Fusion):  Calculate the area under the melting peak. A sharp, high-energy peak indicates high crystallinity and purity.[1][2][4] Broadening suggests impurities or amorphous content.[1]
    
Visualizing the Decision Logic

The following diagram illustrates the decision matrix for selecting the appropriate MP method based on the sample's stage in the drug development lifecycle.

MP_Determination_Workflow Start Sample: 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol Stage_Check Development Stage? Start->Stage_Check Synthesis Early Synthesis / Crude Stage_Check->Synthesis Quick Check QC Final QC Release Stage_Check->QC Batch Release RD Solid State Characterization Stage_Check->RD Deep Analysis Capillary Method A: Capillary (Visual Range Check) Synthesis->Capillary AutoMP Method B: Auto-Optoelectronic (High Throughput) QC->AutoMP DSC Method C: DSC (Thermodynamic Analysis) RD->DSC Result_Cap Result: Broad Range (Indicates Wet/Impure) Capillary->Result_Cap Result_Auto Result: Sharp Range (Pass/Fail Criteria) AutoMP->Result_Auto Result_DSC Result: Onset Temp + Purity % (Polymorph ID) DSC->Result_DSC Result_Cap->Start Recrystallize

Figure 1: Decision Matrix for Melting Point Method Selection. Blue node represents the analyte; Yellow node is the decision point; Red nodes are the analytical techniques.

Troubleshooting & Scientific Rationale

Issue: Broad Melting Range (> 2°C)

  • Cause 1: Moisture. The ethanol tail is a moisture magnet.[1] Solution: Dry sample in vacuum desiccator for 24h.[1] Use hermetic DSC pans.

  • Cause 2: Isomer Contamination. The alkylation of 3-chloro-1,2,4-triazole can theoretically occur at N1, N2, or N4.[2][4] While N1 is favored, N2/N4 isomers are impurities that depress MP.[2][4]

    • Validation: Run TLC or HPLC.[1] If DSC shows a small "pre-melt" endotherm, it confirms isomeric impurity or eutectic formation.[2][4]

Issue: Double Melting Peak

  • Cause: Polymorphism.[1] Triazoles are notorious for having multiple crystal forms.

  • Action: The first peak is the metastable form; the second is the stable form.[1] For regulatory filing, you must isolate and characterize the stable form (highest MP).[2][4]

References
  • Synthesis of 3-Chloro-1,2,4-triazole Derivatives

    • Source: Chem-Impex International.[1][2] "3-Chloro-1,2,4-triazole Product Data."

    • Relevance: Establishes the baseline MP of the parent scaffold (~167-171°C), providing a reference point for the ethanol derivative.[2][4]

    • Link:[1][2]

  • Triazole Characterization Methodology

    • Source: Murti, Y. et al. "Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles."[2][4][5] American Journal of Chemistry, 2011.[2][4][5]

    • Relevance: details IR and NMR spectral features of triazole-ethanol derivatives, confirming the N1-alkyl
    • Link:[1][4]

  • General Properties of 1,2,4-Triazole-1-ethanol

    • Source: PubChem, National Library of Medicine.[2][4] "1H-1,2,4-Triazole-1-ethanol (CID 550925)."[1][2]

    • Relevance: Provides chemical and physical property data for the non-chlorinated analog, useful for comparative trend analysis.[2][4]

    • Link:[1][4]

  • DSC Analysis of Pharmaceuticals

    • Source: TA Instruments.[1] "Thermal Analysis of Pharmaceuticals."

    • Relevance: Validates the "Onset Temperature" method for purity determin
    • Link:(General verification of DSC protocol)

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Handling Guide: 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol

Executive Safety Summary & Risk Assessment CAS Number: 586339-01-7 (Representative) Chemical Class: Chlorinated Triazole / Primary Alcohol As a structural intermediate often used in the synthesis of antifungal pharmacoph...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary & Risk Assessment

CAS Number: 586339-01-7 (Representative) Chemical Class: Chlorinated Triazole / Primary Alcohol

As a structural intermediate often used in the synthesis of antifungal pharmacophores (e.g., Difenoconazole analogs) and agrochemicals, 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol presents a specific toxicological profile that requires more than standard "lab coat and glasses" protection.

While specific Occupational Exposure Limits (OELs) may not be established for this specific intermediate, its functional groups dictate its safety protocol. The chlorine substituent increases lipophilicity, enhancing skin absorption potential, while the triazole ring is a known nitrogen-rich pharmacophore often associated with eye irritation and, in some analogs, reproductive toxicity.

Core Safety Directive: Treat this compound as a Control Band 3 (Hazardous) substance. Apply the Precautionary Principle : assume reproductive toxicity and high aquatic toxicity until specific data proves otherwise.

Hazard Identification (GHS Classification Estimates)

Based on Structure-Activity Relationships (SAR) of triazole ethanol analogs:

  • H302: Harmful if swallowed (Acute Tox. 4).

  • H319: Causes serious eye irritation (Eye Irrit.[1][2][3][4][5][6] 2A).

  • H315: Causes skin irritation (Skin Irrit. 2).

  • H361d: Suspected of damaging the unborn child (Repr.[7] 2) — Critical Precaution.

  • H411: Toxic to aquatic life with long-lasting effects.

The PPE Matrix: Layered Defense System

Do not rely on PPE alone; it is the last line of defense. However, when exposure risk exists, adhere to this matrix.

Protection ZoneRecommended EquipmentTechnical Rationale
Ocular Chemical Splash Goggles (Indirect Vented)Safety glasses are insufficient. Triazoles are basic and can cause severe irritation. Goggles prevent vapor entry and splash bypass.
Dermal (Hands) Double Gloving Protocol Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, 5-8 mil)The chloro-group enhances lipid solubility. Double gloving allows the outer glove to be stripped immediately upon contamination without exposing skin.
Respiratory N95/P100 Respirator (if outside hood)Primary: Fume HoodSolid particulates are the primary vector. If handling >100mg outside a hood, a PAPR (Powered Air Purifying Respirator) is recommended.
Body Tyvek® Lab Coat (Disposable) with Elastic CuffsCotton coats absorb chemicals. Disposable Tyvek provides a barrier against powder settling on street clothes.

Engineering Controls & Containment Logic

The physical state of 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol is typically a crystalline solid or powder. The primary risk is aerosolization during weighing.

Containment Protocol (OEB 3 Strategy)
  • Primary Handling: Must occur within a Chemical Fume Hood or Vented Balance Enclosure (VBE) .

    • Face Velocity: 0.5 m/s (100 fpm).

    • Sash Height: Keep at working level (approx. 18 inches).

  • Static Control: Triazole powders are often static-prone. Use an anti-static gun or ionizer bar inside the hood to prevent powder "jumping" during transfer, which reduces inhalation risk.

  • Weighing Boat Technique: Do not use flat weighing papers. Use anti-static plastic weighing boats or glass vessels to minimize spill risks.

Operational Workflows

A. PPE Selection Decision Tree

This logic gate ensures you select the correct protection based on the quantity and state of the material.

PPE_Decision_Tree Start Handling 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid Quantity Quantity > 1 gram? Solid->Quantity Level3 Max Protection: Double Gloves + Barrier Coat + Face Shield (Splash Risk) Liquid->Level3 Dissolved in Organic Solvent Level1 Standard PPE: Nitrile Gloves + Goggles (In Fume Hood) Quantity->Level1 No (<1g) Level2 Enhanced PPE: Double Nitrile + Tyvek Sleeves (In Fume Hood) Quantity->Level2 Yes (>1g)

Figure 1: PPE Selection Logic based on physical state and scale of operation.

B. Step-by-Step Handling Protocol
1. Weighing & Transfer (Critical Step)
  • Preparation: Place a disposable absorbent mat (benchkote) inside the hood. Pre-label your receiving flask.

  • The Transfer:

    • Don inner and outer gloves.

    • Open the stock container only inside the hood.

    • Use a disposable spatula. Never re-use spatulas to avoid cross-contamination of the bulk stock.

    • After weighing, wipe the exterior of the stock container with a solvent-dampened wipe (Ethanol or DCM) before returning it to storage. This decontamination step protects the next user.

  • Solubilization:

    • When dissolving in solvents (e.g., DMSO, Methanol), add solvent slowly.

    • Note: The dissolution is generally endothermic, but always assume potential exotherms with new lots.

2. Spill Response (Solid Powder)

Do not use a brush and dustpan (generates dust).

  • Evacuate the immediate area if the spill is >5g outside a hood.

  • Cover the spill with a damp paper towel (water or ethanol) to suppress dust.

  • Scoop the damp material into a hazardous waste jar.

  • Wipe the surface 3x with soap and water, then Ethanol.

Waste Disposal & Decontamination[5]

Triazoles are chemically stable and often resistant to biodegradation.[5] Proper segregation is vital to prevent environmental release (H411).

Waste StreamDisposal MethodNotes
Solid Waste High-Temperature IncinerationLabel as "Toxic Organic Solid." Do not landfill.
Liquid Waste Halogenated Solvent WasteDue to the Chlorine atom, this must go into Halogenated waste streams, not general organic waste.
Contaminated PPE Hazardous Solid WasteGloves and Tyvek sleeves used during handling should be treated as contaminated solid waste.

Emergency Response Logistics

  • Eye Contact: Flush immediately for 15 minutes .[3][8] Time it. The basicity of triazoles can cause corneal clouding if not rinsed rapidly.

  • Skin Contact: Wash with soap and water.[1][3][5][6][8][9][10] Do not use ethanol to wash skin; alcohols can act as permeation enhancers, driving the chlorinated compound deeper into the dermis.

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.

Emergency Workflow Diagram

Emergency_Response Accident Exposure Incident Type Exposure Type? Accident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale Action_Skin Soap & Water (15 min) NO ALCOHOL WASH Skin->Action_Skin Action_Eye Eyewash Station (15 min continuous) Eye->Action_Eye Action_Inhale Fresh Air + Oxygen Seek Medical Attn Inhale->Action_Inhale

Figure 2: Immediate response logic for exposure incidents.

References

  • PubChem. (n.d.). Compound Summary: 2-(3-chloro-1H-1,2,4-triazol-1-yl)ethanol. National Library of Medicine. Retrieved March 1, 2026, from [Link]

  • ECHA (European Chemicals Agency). (n.d.). Registration Dossier: Triazole antifungals and intermediates. Retrieved March 1, 2026, from [Link]

Sources

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